Biphenyl-3-YL(phenyl)methanone
Description
Structure
3D Structure
Properties
IUPAC Name |
phenyl-(3-phenylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O/c20-19(16-10-5-2-6-11-16)18-13-7-12-17(14-18)15-8-3-1-4-9-15/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVXIYLMAMPQLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453128 | |
| Record name | BIPHENYL-3-YL(PHENYL)METHANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3378-09-4 | |
| Record name | BIPHENYL-3-YL(PHENYL)METHANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Biphenyl-3-YL(phenyl)methanone: Synthesis, Properties, and Applications
Abstract
Biphenyl-3-YL(phenyl)methanone, also known as 3-benzoyl biphenyl, is an aromatic ketone featuring a biphenyl scaffold. This structural motif is of significant interest in medicinal chemistry and materials science due to its rigid, planar nature and versatile reactivity. The 3-benzoylphenyl core, in particular, is a key component of several pharmacologically active molecules, most notably the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen.[1][2][3] This guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic characterization, reactivity, and potential applications of this compound, offering field-proven insights for its use in research and development.
Molecular Structure and Identification
The foundational step in understanding any chemical entity is to define its structure and nomenclature. This compound consists of a biphenyl moiety where a benzoyl group is attached to the 3-position of one of the phenyl rings.
Figure 1: Chemical Structure of this compound.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | phenyl-(3-phenylphenyl)methanone | [4] |
| Common Synonyms | 3-Benzoylbiphenyl, m-Phenylbenzophenone | [4] |
| CAS Number | 3378-09-4 | [4] |
| Molecular Formula | C₁₉H₁₄O | [4] |
| Molecular Weight | 258.31 g/mol | [4] |
| InChIKey | KOVXIYLMAMPQLP-UHFFFAOYSA-N | [4] |
| SMILES | C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3 |[4] |
Physicochemical Properties
Understanding the physicochemical properties of a compound is paramount for designing experimental conditions, predicting its behavior in biological systems, and developing formulations. While experimental data for the 3-isomer is scarce in peer-reviewed literature, reliable computational models and comparative data from the 4-isomer provide valuable insights.
Table 2: Physicochemical Data
| Property | This compound (Predicted/Computed) | [1,1'-Biphenyl]-4-yl(phenyl)methanone (Experimental) |
|---|---|---|
| Physical State | Solid (Predicted) | White to Off-White Solid/Powder[5][6] |
| Melting Point | Not available | 99-101 °C[5][7] |
| Boiling Point | Not available | 419-420 °C[5][7] |
| XLogP3 | 5.3[4] | 4.9[6] |
| Hydrogen Bond Donors | 0[4] | 0[6] |
| Hydrogen Bond Acceptors | 1[4] | 1[6] |
| Rotatable Bonds | 3[4] | 3[6] |
| Solubility | Low in water (Predicted) | Chloroform (Slightly), Methanol (Slightly, Heated)[5] |
The high calculated XLogP3 value suggests significant lipophilicity, indicating low aqueous solubility but good permeability across lipid membranes, a key consideration in drug design.
Synthesis and Purification
The synthesis of this compound can be approached through several established organic chemistry reactions. The most direct and industrially relevant method is the Friedel-Crafts acylation. Given the directing effects of the phenyl substituent on the biphenyl ring system (ortho- and para-directing), a direct acylation of biphenyl with benzoyl chloride would yield a mixture of isomers, primarily the 2- and 4-isomers, with the 3-isomer as a minor product, necessitating challenging purification.
A more regioselective approach involves the Suzuki coupling of a pre-functionalized aryl halide with an appropriate boronic acid. This method offers superior control over the final product's constitution.
Sources
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- 4. N-(tert-Butyl)benzylamine | 3378-72-1 [chemicalbook.com]
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- 6. 4-Benzoylbiphenyl | C19H14O | CID 75040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Benzoylbiphenyl 99% | Sigma-Aldrich [sigmaaldrich.com]
Biphenyl-3-YL(phenyl)methanone structure and IUPAC name.
An In-depth Technical Guide to Biphenyl-3-yl(phenyl)methanone: Structure, Synthesis, and Applications
Introduction
The biphenyl moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds and approved drugs.[1] Its unique stereochemical and electronic properties allow it to engage in various biological interactions, making it a versatile scaffold for drug design. When combined with a methanone (ketone) linker, the resulting biphenyl-methanone core offers a rigid, three-dimensional framework that is pivotal for molecular recognition by biological targets. This guide provides a comprehensive technical overview of a specific isomer, this compound, also known as 3-benzoyl biphenyl. We will delve into its precise chemical structure, detail a robust synthetic protocol with mechanistic insights, outline a comprehensive analytical workflow for its characterization, and explore its broader significance within the landscape of drug discovery and development. This document is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this important chemical entity.
Molecular Identification and Physicochemical Properties
A precise understanding of a molecule's identity and physical characteristics is fundamental to all subsequent experimental work. This section establishes the definitive structure and key physicochemical data for this compound.
Structure and IUPAC Nomenclature
This compound consists of a biphenyl group where the two phenyl rings are joined at the 1,1' position. A benzoyl group (a phenyl ring attached to a carbonyl group) is substituted at the 3-position of one of the biphenyl rings.
-
IUPAC Name: ([1,1'-Biphenyl]-3-yl)(phenyl)methanone[2]
-
Common Synonyms: 3-Benzoyl biphenyl, m-Phenylbenzophenone[2]
-
Chemical Formula: C₁₉H₁₄O[2]
2D Chemical Structure:
The molecule's structure features three phenyl rings. The central phenyl ring is substituted at the 1-position by the other phenyl ring of the biphenyl system and at the 3-position by the carbonyl carbon of the benzoyl group.
Physicochemical Data Summary
The following table summarizes the key computed and experimental properties of this compound, which are critical for experimental design, including solvent selection, reaction monitoring, and purification.
| Property | Value | Source |
| Molecular Weight | 258.3 g/mol | PubChem[2] |
| Exact Mass | 258.1045 g/mol | PubChem[2] |
| Molecular Formula | C₁₉H₁₄O | PubChem[2] |
| CAS Number | 3378-09-4 | PubChem[2] |
| Topological Polar Surface Area | 17.1 Ų | PubChem[2] |
| Hydrogen Bond Donors | 0 | PubChem[2] |
| Hydrogen Bond Acceptors | 1 | PubChem[2] |
| Rotatable Bond Count | 3 | PubChem[2] |
Synthesis and Mechanistic Rationale
The synthesis of biphenyl-methanone derivatives can be achieved through various methods. The classical and highly reliable Friedel-Crafts acylation remains a primary choice for its efficiency and scalability.
Overview of Synthetic Strategies
The construction of this compound typically involves the formation of the carbon-carbon bond between the biphenyl scaffold and the benzoyl group.
-
Friedel-Crafts Acylation: This electrophilic aromatic substitution reaction is the most direct route. It involves treating biphenyl with benzoyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). The catalyst activates the benzoyl chloride, generating a highly electrophilic acylium ion that then attacks the electron-rich biphenyl ring.
-
Modern Cross-Coupling Reactions: Palladium-catalyzed methods like the Suzuki or Stille coupling offer an alternative. For instance, a 3-bromobiphenyl could be coupled with a benzoyl-containing organometallic reagent, or vice-versa. While versatile, these methods often require more complex starting materials and catalysts compared to the Friedel-Crafts approach.[3]
For this guide, we will focus on the Friedel-Crafts acylation due to its established reliability and straightforward execution.
Protocol: Friedel-Crafts Acylation of Biphenyl
This protocol is adapted from established procedures for the acylation of biphenyl and provides a self-validating workflow for synthesizing the target compound.[4]
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.2 equivalents) to a volume of dry dichloromethane (DCM). Cool the suspension to 0°C in an ice bath.
-
Causality: Anhydrous conditions are critical as AlCl₃ reacts violently with water, which would also quench the catalyst. DCM is a suitable inert solvent. Cooling is necessary to control the initial exothermic reaction between AlCl₃ and the acyl chloride.
-
-
Acylium Ion Formation: Slowly add benzoyl chloride (1.1 equivalents) dropwise from the dropping funnel to the stirred AlCl₃ suspension. Stir the mixture at 0°C for 30 minutes.
-
Causality: The Lewis acid AlCl₃ coordinates to the carbonyl oxygen and abstracts the chloride, forming the highly reactive acylium ion ([C₆H₅CO]⁺), which is the key electrophile.
-
-
Electrophilic Aromatic Substitution: Dissolve biphenyl (1.0 equivalent) in a minimal amount of dry DCM and add it dropwise to the reaction mixture. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours.
-
Causality: The π-electrons of the biphenyl ring act as a nucleophile, attacking the acylium ion. The reaction is allowed to proceed at room temperature to ensure completion. The substitution occurs primarily at the para (4) and ortho (2) positions, with meta (3) substitution being a minor product under these conditions. Purification will be required to isolate the desired 3-isomer.
-
-
Reaction Quenching: Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid.
-
Causality: The addition to ice-cold acid hydrolyzes the aluminum complexes and quenches the reaction. The acid protonates the aluminum hydroxide formed, making it soluble in the aqueous layer as aluminum salts. This step is highly exothermic and must be performed with caution.
-
-
Extraction and Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Causality: DCM extracts the organic product. The bicarbonate wash neutralizes any remaining acid, and the brine wash removes residual water. Anhydrous sodium sulfate is a drying agent that removes trace water from the organic solvent.
-
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. Purify the resulting crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to separate the isomers and obtain pure this compound.
-
Causality: Column chromatography separates compounds based on their polarity. The different isomers (ortho, meta, para) will have slightly different polarities, allowing for their isolation.
-
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the Friedel-Crafts acylation process.
Caption: Workflow for the synthesis of this compound.
Analytical Characterization and Quality Control
Confirming the identity, purity, and structural integrity of the synthesized compound is a critical, self-validating step in any chemical synthesis. A multi-technique approach is required.
Standard Analytical Suite
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The complex aromatic region in the ¹H NMR spectrum will show distinct splitting patterns and integrations corresponding to the 14 protons on the three phenyl rings. The ¹³C NMR will confirm the presence of 19 unique carbon atoms, including the characteristic carbonyl carbon signal (~196 ppm).
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. A strong, sharp absorption peak around 1660 cm⁻¹ is definitive for the carbonyl (C=O) stretch of the ketone.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass measurement, confirming the molecular formula C₁₉H₁₄O. The fragmentation pattern can also offer further structural evidence.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the final compound. A validated HPLC method can quantify the target compound and detect any impurities or isomers.[5][6]
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol describes a standard reverse-phase HPLC method suitable for analyzing biphenyl derivatives.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a stock solution of the synthesized compound in acetonitrile at a concentration of 1 mg/mL. Create a dilution for analysis at 50 µg/mL.
-
Instrumentation: Use an HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector.
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Causality: A C18 column is effective for separating non-polar aromatic compounds. The acetonitrile/water mobile phase provides good resolution. Detection at 254 nm is suitable as the aromatic rings strongly absorb UV light at this wavelength.
-
-
Data Analysis: Run the sample and integrate the peak area. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. A pure sample should exhibit a single, sharp peak with a stable retention time.
Analytical Workflow Diagram
This diagram outlines the logical flow from the crude synthetic output to a fully characterized and validated final product.
Caption: Workflow for analytical characterization and quality control.
Relevance in Drug Discovery and Development
The structural motifs within this compound are highly relevant to modern medicinal chemistry, serving as building blocks for potent and selective therapeutic agents.
The Biphenyl Moiety as a Privileged Scaffold
The biphenyl core is considered a "privileged scaffold" because it is capable of binding to multiple, distinct biological targets with high affinity.[1] Its characteristics include:
-
Rigidity and Defined Geometry: The biphenyl unit restricts conformational flexibility, which can lead to higher binding affinity and selectivity for a target protein.
-
Hydrophobic Interactions: The aromatic rings are ideal for engaging with hydrophobic pockets in enzymes and receptors.
-
Tunable Electronics: Substituents on the phenyl rings can be modified to fine-tune electronic properties, influencing factors like metabolic stability and target engagement.
Biphenyl derivatives have been successfully developed into drugs for a wide range of conditions, including cardiovascular disease, inflammation, and cancer.[3][7]
Therapeutic Potential
Compounds containing the biphenyl-methanone framework are explored for a diverse array of pharmacological activities.[7] The combination of the biphenyl group with the ketone linker allows for three-dimensional exploration of binding sites. Documented activities for related biphenyl derivatives include:
-
Anti-inflammatory and Analgesic: By inhibiting key enzymes in inflammatory pathways.
-
Antimicrobial and Antifungal: Through mechanisms that disrupt microbial cell integrity or key metabolic processes.[3]
-
Anticancer: By targeting signaling pathways involved in cell proliferation and survival.[3][7]
-
Neuroprotection: As seen in the development of inhibitors for enzymes like acetylcholinesterase, relevant to Alzheimer's disease.[1]
Illustrative Mechanism: Enzyme Inhibition
To visualize its potential role, the diagram below illustrates a hypothetical scenario where a biphenyl-methanone derivative acts as an enzyme inhibitor. The distinct regions of the molecule—the two phenyl rings of the biphenyl group and the benzoyl moiety—can occupy different sub-pockets of an enzyme's active site, leading to potent inhibition.
Caption: Hypothetical binding of a biphenyl-methanone inhibitor to an enzyme.
Conclusion
This compound is more than a simple organic molecule; it is a representative of a powerful class of chemical scaffolds with significant implications for research and development. Its synthesis via established methods like Friedel-Crafts acylation is robust, and its characterization relies on a standard suite of analytical techniques that ensure product integrity. The true value of this compound and its derivatives lies in their potential as modular building blocks for creating novel therapeutics. The insights provided in this guide—from synthesis to potential application—underscore the enduring importance of the biphenyl-methanone framework in the ongoing quest for new and effective medicines.
References
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Iqbal, R., et al. (2010). (Biphenyl-4-yl)(phenyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1626. [Link]
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Wikipedia. (2024). Biphenyl. Wikipedia, The Free Encyclopedia. [Link]
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Al-Ostath, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18584-18621. [Link]
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Jadhav, G. R., & Shaikh, M. S. (2017). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 10, S2674-S2687. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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NIST. (n.d.). Methanone, [1,1'-biphenyl]-4-ylphenyl-. NIST Chemistry WebBook. [Link]
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Al-Zoubi, R. M., et al. (2015). Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase. Molecules, 20(10), 19074-19088. [Link]
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Kim, J., et al. (2022). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Food Science and Technology, 42. [Link]
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ResearchGate. (2022). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. ResearchGate. [Link]
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An In-Depth Technical Guide to Biphenyl-3-YL(phenyl)methanone: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Biphenyl-3-YL(phenyl)methanone, a member of the diarylketone family, represents a significant scaffold in the landscape of organic chemistry and drug discovery. Its structural motif, featuring a biphenyl group linked to a benzoyl moiety at the meta position, provides a unique three-dimensional architecture that is of considerable interest in the design of novel therapeutic agents and functional materials. This technical guide offers a comprehensive overview of this compound, detailing its chemical identity, physicochemical properties, synthesis and purification protocols, and analytical characterization. Furthermore, it explores the current understanding of its applications and biological significance, drawing upon the broader context of biphenyl derivatives in medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug development, and materials science, providing both foundational knowledge and practical insights into the utility of this versatile molecule.
Chemical Identity and Nomenclature
This compound is an aromatic ketone with the chemical formula C₁₉H₁₄O.[1] A clear and unambiguous identification of this compound is crucial for accurate scientific communication and experimental reproducibility.
Synonyms and Common Identifiers
To facilitate comprehensive literature searches and material procurement, a list of synonyms and registry numbers is provided below.
| Identifier Type | Value | Source |
| IUPAC Name | ([1,1'-biphenyl]-3-yl)(phenyl)methanone | PubChem[1] |
| CAS Registry Number | 3378-09-4 | PubChem[1] |
| Common Synonyms | 3-Benzoylbiphenyl, m-Benzoylbiphenyl, Phenyl-(3-phenylphenyl)methanone, 3-Biphenylyl(phenyl)methanone | PubChem[1] |
| Molecular Formula | C₁₉H₁₄O | PubChem[1] |
| Molecular Weight | 258.31 g/mol | PubChem[1] |
| InChI Key | KOVXIYLMAMPQLP-UHFFFAOYSA-N | PubChem[1] |
Molecular Structure
The structure of this compound is characterized by a central carbonyl group connecting a phenyl ring and a biphenyl moiety, with the linkage to the biphenyl group at the 3-position.
Figure 1. 2D Chemical Structure of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in various experimental settings. The following table summarizes key computed and experimental properties.
| Property | Value | Notes |
| Melting Point | 99-101 °C (for the 4-yl isomer) | Experimental data for the 3-yl isomer is not readily available. This value is for the closely related 4-benzoylbiphenyl and serves as an estimate.[2] |
| Boiling Point | 434.2 °C at 760 mmHg (Predicted) | Predicted value. |
| Solubility | Insoluble in water; Soluble in organic solvents such as chloroform and methanol. | General solubility profile for biphenyl derivatives. |
| Density | 1.109 g/cm³ (Predicted) | Predicted value. |
| XLogP3 | 5.3 | A computed value indicating high lipophilicity.[1] |
Synthesis and Purification
The synthesis of this compound can be achieved through established organic chemistry methodologies, with Friedel-Crafts acylation being a primary route.
Proposed Synthesis Workflow: Friedel-Crafts Acylation
This protocol is adapted from the synthesis of the isomeric (Biphenyl-4-yl)(phenyl)methanone and is expected to yield the desired 3-substituted product when starting with 3-bromobiphenyl or a similar precursor for a subsequent coupling reaction, or by direct acylation of biphenyl which may yield a mixture of isomers requiring separation. A more direct and regioselective synthesis would involve the coupling of 3-biphenylboronic acid with benzoyl chloride.
Figure 2. Generalized workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Friedel-Crafts Acylation
The following is a generalized procedure that can be optimized for the synthesis of this compound.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-bromobiphenyl (1 equivalent) in a dry, inert solvent such as carbon disulfide or dichloromethane.
-
Addition of Lewis Acid: Cool the solution in an ice bath and add a Lewis acid, such as anhydrous aluminum chloride (AlCl₃) (1.1 equivalents), portion-wise while maintaining the temperature below 5 °C.
-
Addition of Acylating Agent: Add benzoyl chloride (1.05 equivalents) dropwise to the stirred suspension over a period of 30 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by pouring the mixture into a beaker of crushed ice and dilute hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as dichloromethane.
-
Washing and Drying: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude this compound can be purified by recrystallization or column chromatography.
-
Recrystallization: Based on the purification method for the 4-yl isomer, ethanol is a suitable solvent for recrystallization.[3] Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The purified crystals can then be collected by vacuum filtration.
-
Column Chromatography: For more rigorous purification, silica gel column chromatography can be employed. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is likely to provide good separation.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the 14 aromatic protons. The exact chemical shifts and coupling patterns will be influenced by the substitution pattern of the biphenyl ring and the electronic effects of the carbonyl group.
-
¹³C NMR: The carbon NMR spectrum will exhibit a signal for the carbonyl carbon in the downfield region (typically δ 190-200 ppm). The aromatic region will show multiple signals corresponding to the different carbon environments in the phenyl and biphenyl rings.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically in the range of 1650-1680 cm⁻¹. Additional bands will be present for the C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹) and C=C stretching vibrations within the aromatic rings (in the 1400-1600 cm⁻¹ region).
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 258, corresponding to the molecular formula C₁₉H₁₄O.
Applications and Biological Significance
While specific studies on the biological activity of this compound are not extensively documented in the readily available literature, the broader class of biphenyl derivatives and diarylketones are of significant interest in medicinal chemistry and materials science.[4][5]
Role as a Synthetic Intermediate
This compound serves as a valuable intermediate in the synthesis of more complex molecules. The carbonyl group can be a site for various chemical transformations, including reduction to an alcohol, conversion to an amine via reductive amination, or participation in Wittig-type reactions to form alkenes. The biphenyl scaffold itself can be further functionalized.
Potential Pharmacological Applications
The biphenyl moiety is considered a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[5] Derivatives of biphenyl have been investigated for a wide range of therapeutic applications, including as:
-
Anticancer agents
-
Anti-inflammatory drugs
-
Antimicrobial compounds
-
Cholinesterase inhibitors for the potential treatment of Alzheimer's disease [5]
The specific substitution pattern of this compound may confer unique pharmacological properties, making it an interesting candidate for further biological evaluation.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling this compound. While a specific Safety Data Sheet (SDS) for the 3-yl isomer was not retrieved, general guidelines for handling aromatic ketones should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a structurally intriguing molecule with significant potential as a building block in organic synthesis and as a scaffold for the development of new chemical entities with interesting biological activities. This guide has provided a comprehensive overview of its identity, properties, and a proposed synthetic route. While there is a need for more publicly available experimental data on this specific isomer, the information presented here, drawn from data on related compounds and general chemical principles, serves as a solid foundation for researchers to build upon. Further investigation into the specific biological profile and material properties of this compound is warranted and could lead to exciting discoveries in the fields of drug development and materials science.
References
-
Ahmad, S., et al. (2011). (Biphenyl-4-yl)(phenyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2432. [Link]
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A Technical Guide to the Biological Potential of Biphenyl Methanone Scaffolds
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The biphenyl methanone scaffold, a privileged structure in medicinal chemistry, represents a versatile backbone for the development of novel therapeutic agents.[1] Its inherent structural features—two phenyl rings linked by a ketone—provide a unique three-dimensional arrangement that facilitates interactions with a wide array of biological targets. This guide synthesizes current research to provide an in-depth analysis of the significant biological activities associated with this scaffold, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. We will explore the underlying mechanisms of action, delve into critical structure-activity relationships (SAR), and provide validated, step-by-step experimental protocols for screening and characterizing novel derivatives. This document is intended to serve as a comprehensive resource for professionals engaged in drug discovery and development, offering the technical insights necessary to harness the full therapeutic potential of the biphenyl methanone core.
Introduction: The Biphenyl Methanone Core in Medicinal Chemistry
The biphenyl methanone structure, also known as benzophenone, is characterized by a central carbonyl group connecting two phenyl rings. This arrangement confers a degree of rotational freedom, allowing the molecule to adopt various conformations. This conformational flexibility, combined with the lipophilic nature of the phenyl rings, is a key determinant of its ability to interact with diverse biological macromolecules.
In drug design, this scaffold is considered a "privileged structure" because its derivatives have been shown to bind to multiple, distinct biological targets, leading to a broad spectrum of pharmacological activities.[1] These activities range from enzyme inhibition to the modulation of cellular signaling pathways, making it a fertile starting point for the development of new drugs for numerous diseases.[2][3]
Major Biological Activities and Mechanisms of Action
Derivatives of the biphenyl methanone scaffold have demonstrated significant efficacy across several therapeutic areas. The following sections detail the most prominent of these activities.
Anticancer Activity
The development of novel anticancer agents is a primary focus of research involving biphenyl methanone derivatives. These compounds have been shown to exert cytotoxic effects against various cancer cell lines through multiple mechanisms.[1][4]
-
Induction of Apoptosis: A key mechanism is the induction of programmed cell death, or apoptosis. Certain hydroxylated biphenyl compounds have been shown to arrest the cell cycle in the G2/M phase, activate caspases, and lead to the cleavage of poly (ADP-ribose) polymerase (PARP), all of which are hallmarks of apoptosis.[4] This targeted induction of cell death in malignant cells, with minimal toxicity to normal cells, is a highly desirable trait for anticancer drugs.[4][5]
-
Tubulin Polymerization Inhibition: Some biphenyl analogues function as vascular-disrupting agents by interfering with microtubule dynamics, similar to established drugs like combretastatin A-4 (CA-4).[2] By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest and subsequent apoptosis in rapidly dividing cancer cells.
-
Kinase Inhibition: The methoxy groups present in some derivatives can facilitate binding to protein markers, including various kinases that are often dysregulated in cancer.[6] By inhibiting these kinases, the compounds can block downstream signaling pathways essential for cancer cell proliferation and survival.[6]
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathology of many diseases. Biphenyl methanone derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[2]
-
COX Inhibition: COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators.[7] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes.[7] Certain biphenyl methanone derivatives have been shown to selectively inhibit COX-2, which is often upregulated at sites of inflammation.[8] This selective inhibition is advantageous as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[8] The mechanism involves blocking the enzyme's active site, preventing the conversion of arachidonic acid into pro-inflammatory prostaglandins.[7]
Antimicrobial Activity
The rise of antibiotic-resistant bacteria presents a major global health challenge. Biphenyl methanone scaffolds are being investigated as a source of new antimicrobial agents.[9]
-
Broad-Spectrum Activity: Derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[9][10] Some compounds have also shown antifungal activity against pathogens such as Candida albicans.[3]
-
Mechanism of Action: While the exact mechanisms are still under investigation, it is believed that these compounds may disrupt bacterial cell membranes or inhibit essential bacterial enzymes.[11] As naturally occurring phytoalexins, some biphenyls are produced by plants as a defense mechanism against pathogens, highlighting their evolutionary selection for antimicrobial activity.[9]
Neuroprotective and Other Activities
Beyond the major areas above, the biphenyl methanone scaffold has shown potential in other therapeutic fields.
-
Neuroprotection: Some benzophenone derivatives have exhibited neuroprotective effects by reducing oxidative stress.[12] They can enhance the total antioxidant capacity of cells, reduce the levels of reactive oxygen species (ROS), and lower lipid peroxidation, thereby protecting neurons from damage.[12]
-
Antioxidant Activity: The ability to scavenge free radicals is a noted property of many biphenyl derivatives.[2][13] This antioxidant potential is often linked to the presence of hydroxyl, amine, or methoxy groups on the phenyl rings.[2][13]
-
Antiviral and Antihypertensive Effects: Various studies have also reported antiviral and antihypertensive properties among biphenyl derivatives, further broadening the therapeutic scope of this versatile scaffold.[2]
Structure-Activity Relationship (SAR) Insights
Understanding how structural modifications to the biphenyl methanone core influence biological activity is critical for rational drug design. SAR studies help to optimize potency, selectivity, and pharmacokinetic properties.
-
Influence of Substituents: The type, position, and number of substituents on the phenyl rings are crucial.
-
Hydroxyl (-OH) and Methoxy (-OCH3) Groups: These groups are frequently associated with enhanced antioxidant and anticancer activity.[2][6][13] Their presence can increase the compound's ability to donate hydrogen atoms to scavenge free radicals and can facilitate specific interactions, such as hydrogen bonding, within the binding sites of target proteins.[6]
-
Basic Terminal Groups: In the context of H3 receptor antagonists, the presence of basic groups like piperidine and the length of the linker connecting them to the biphenyl core significantly affect binding affinity.[14]
-
-
Lipophilicity: The overall lipophilicity of the molecule, often quantified as logP, is a key factor in its ability to cross cell membranes and reach its target.[6] However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding, hindering drug efficacy.[6] A balance between lipophilic and hydrophilic properties is essential for optimal pharmacological activity.
Data Presentation: SAR in Anticancer Activity
The following table summarizes quantitative data for selected biphenyl methanone derivatives, illustrating the impact of structural modifications on anticancer potency. A lower IC₅₀ value indicates higher potency.
| Compound ID | Core Modification | Target Cell Line | Activity (IC₅₀ in µM) | Reference |
| Compound 11 | Hydroxylated Biphenyl | Melanoma | 1.7 ± 0.5 | [4] |
| Compound 12 | Hydroxylated Biphenyl | Melanoma | 2.0 ± 0.7 | [4] |
| Melatonin-Biphenyl 2a | Melatonin Conjugate | SW480 (Colon Cancer) | 70.89 ± 11.72 (LC₅₀) | [1] |
| Melatonin-Biphenyl 2b | Melatonin Conjugate | SW480 (Colon Cancer) | 68.03 ± 0.46 (LC₅₀) | [1] |
Note: IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. LC₅₀ (lethal concentration 50) is the concentration that kills 50% of a sample population. Data from different studies should be compared with caution.[1]
Experimental Workflows for Activity Validation
Rigorous and reproducible experimental protocols are the bedrock of drug discovery. The following section provides detailed, step-by-step methodologies for assessing the key biological activities of biphenyl methanone derivatives.
Diagram: General Workflow for Screening Biphenyl Methanone Derivatives
The diagram below illustrates a typical workflow for the synthesis and biological evaluation of novel biphenyl methanone compounds.
Caption: General experimental workflow for the synthesis and biological evaluation of biphenyl-methanone analogs.[1]
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[15] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[16][17] The amount of formazan produced is directly proportional to the number of viable cells.[16]
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.[17] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the biphenyl methanone test compounds. Remove the old medium from the wells and add 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[18]
-
MTT Addition: Add 10 µL of MTT reagent (typically 5 mg/mL in PBS) to each well to achieve a final concentration of 0.45-0.5 mg/mL.[19] Incubate for 2 to 4 hours at 37°C, allowing formazan crystals to form.[17] A purple precipitate should be visible.[17]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[19]
-
Absorbance Reading: Mix gently to ensure complete solubilization.[19] Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value for each compound.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Principle: The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[20]
Methodology:
-
Inoculum Preparation: Pick several colonies of the test microorganism from an overnight agar culture and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.[21]
-
Compound Dilution: Prepare serial twofold dilutions of the biphenyl methanone compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[21][22]
-
Inoculation: Dilute the adjusted bacterial suspension in broth and inoculate each well of the microtiter plate with 100 µL of the final inoculum.[21] The final volume in each well will be a mixture of the compound dilution and the bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, examine the wells for visible turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[20]
Diagram: Putative Signaling Pathway for Anticancer Activity
This diagram illustrates a potential mechanism by which a biphenyl methanone derivative could induce apoptosis in a cancer cell.
Caption: Putative signaling pathway for the anticancer activity of biphenyl-methanone analogs.[1]
Future Directions and Conclusion
The biphenyl methanone scaffold has firmly established itself as a privileged structure in medicinal chemistry, with derivatives demonstrating a remarkable breadth of biological activities. The research highlighted in this guide underscores its potential in developing new therapies for cancer, inflammation, and infectious diseases.
Future research should focus on:
-
Target Identification: Elucidating the specific molecular targets for derivatives that show promising activity.
-
Pharmacokinetic Profiling: Optimizing compounds to improve their absorption, distribution, metabolism, and excretion (ADME) properties.
-
In Vivo Efficacy: Moving the most promising candidates from in vitro assays to preclinical in vivo models to validate their therapeutic potential.
-
Combination Therapies: Investigating the synergistic effects of biphenyl methanone derivatives when used in combination with existing drugs.[10]
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The Biphenyl Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The biphenyl moiety, consisting of two connected phenyl rings, is a quintessential "privileged scaffold" in medicinal chemistry.[1] Its unique structural and physicochemical properties have made it a cornerstone in the design of a vast array of therapeutic agents. This guide provides a comprehensive overview of the biphenyl derivative landscape, exploring its strategic importance, core synthetic methodologies, diverse therapeutic applications, and advanced medicinal chemistry concepts. From the landmark success of angiotensin II receptor blockers to emerging roles in oncology and beyond, this document serves as a technical resource for researchers engaged in the art and science of drug development.
Introduction: The Biphenyl Moiety as a Privileged Scaffold
In the lexicon of medicinal chemistry, a privileged scaffold is a molecular framework that is capable of binding to multiple, often unrelated, biological targets.[2][3] The biphenyl structure is a classic example of this concept. Its utility stems from several key features:
-
Conformational Rigidity and Flexibility: The bond connecting the two phenyl rings provides a degree of rotational freedom, yet the overall structure is rigid enough to orient substituents in a well-defined three-dimensional space. This allows for precise interaction with biological targets.
-
Hydrophobic Interactions: The aromatic rings are adept at forming hydrophobic and π-stacking interactions within protein binding pockets, a common feature in drug-receptor binding.
-
Tunable Physicochemical Properties: The biphenyl core can be readily functionalized, allowing chemists to fine-tune properties like solubility, lipophilicity, and metabolic stability.[4]
-
Synthetic Accessibility: Robust and versatile synthetic methods, most notably the Suzuki-Miyaura cross-coupling, make the synthesis of complex biphenyl derivatives highly achievable.[1][5]
These attributes have enabled the incorporation of the biphenyl scaffold into drugs targeting a wide range of diseases, including hypertension, inflammation, cancer, and viral infections.[6][7]
Core Synthetic Methodology: The Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura coupling is the preeminent method for constructing the biaryl bond due to its mild reaction conditions and exceptional tolerance of various functional groups.[1][8]
Experimental Protocol: Generalized Suzuki-Miyaura Coupling
This protocol describes a representative workflow for the synthesis of a biphenyl derivative.
Objective: To couple an aryl halide with an arylboronic acid to form a biphenyl compound.
Materials:
-
Aryl Halide (e.g., 1-bromo-4-nitrobenzene)
-
Arylboronic Acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent System (e.g., Toluene/Water, Dioxane/Water, Ethanol/Water)[9]
-
Inert Gas (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 eq), arylboronic acid (1.1-1.5 eq), base (2.0-3.0 eq), and palladium catalyst (0.01-0.05 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add the degassed solvent system to the flask via syringe. The choice of solvent depends on the solubility of the reactants.[9]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biphenyl derivative.
Causality Behind Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxidation, which can lead to catalyst deactivation and poor reaction yield.
-
Base: The base is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid for coupling.
-
Excess Boronic Acid: A slight excess is often used to drive the reaction to completion, compensating for any potential homocoupling or degradation of the boronic acid.
Caption: The Suzuki-Miyaura cross-coupling catalytic cycle.
Therapeutic Applications of Biphenyl Derivatives
The biphenyl scaffold is present in numerous approved drugs across various therapeutic areas.[10][11]
Antihypertensives: Angiotensin II Receptor Blockers (ARBs)
The "sartans" are a blockbuster class of drugs for treating hypertension and congestive heart failure.[12][13] Losartan and Valsartan are prominent examples where the biphenyl scaffold is critical for their mechanism of action.
-
Mechanism of Action: These drugs selectively block the angiotensin II type 1 (AT₁) receptor.[14][15] Angiotensin II is a peptide that causes vasoconstriction and stimulates the release of aldosterone, both of which increase blood pressure.[13][16] By blocking the AT₁ receptor, ARBs prevent these effects, leading to vasodilation and a reduction in blood pressure.[12][14] The biphenyl core provides a rigid framework that correctly positions a carboxylic acid (or a tetrazole bioisostere in Losartan) to mimic the C-terminal carboxylate of angiotensin II, and a lipophilic side chain to occupy a hydrophobic pocket in the receptor.
Caption: Mechanism of action of ARBs in the RAAS pathway.
Anti-inflammatory Agents (NSAIDs)
Several non-steroidal anti-inflammatory drugs (NSAIDs) feature a biphenyl core.[17] Examples include Felbinac and Flurbiprofen.[11]
-
Mechanism of Action: These drugs primarily act by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins—mediators of pain and inflammation.[17] More recent studies suggest some biphenyl NSAIDs, like flurbiprofen, may also directly inhibit acid-sensing ion channels (ASICs) in nociceptors, contributing to their analgesic effect.[18]
Anticancer Agents
The biphenyl scaffold is increasingly utilized in oncology for its ability to target key cancer pathways.
-
Kinase Inhibitors: Many protein kinase inhibitors use the biphenyl moiety to occupy the ATP-binding site. The scaffold can form critical hydrogen bonds and hydrophobic interactions that lead to potent and selective inhibition. For example, derivatives have been developed as inhibitors of Leucine-rich repeat kinase 2 (LRRK2), a target in Parkinson's disease and potentially cancer.[19]
-
PD-1/PD-L1 Inhibitors: Small-molecule inhibitors of the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) immune checkpoint are a major focus in cancer immunotherapy. Biphenyl derivatives have emerged as a promising class of oral PD-1/PD-L1 inhibitors, offering advantages in bioavailability and tumor penetration over monoclonal antibodies.[20][21][22]
Table 1: Prominent Biphenyl-Containing Drugs
| Drug Name | Therapeutic Class | Core Mechanism of Action |
| Losartan | Antihypertensive (ARB) | Selective Angiotensin II AT₁ Receptor Antagonist[12] |
| Valsartan | Antihypertensive (ARB) | Selective Angiotensin II AT₁ Receptor Antagonist[12] |
| Felbinac | Anti-inflammatory (NSAID) | Cyclooxygenase (COX) Inhibitor[23][24] |
| Flurbiprofen | Anti-inflammatory (NSAID) | Cyclooxygenase (COX) Inhibitor; ASIC Inhibitor[11][18] |
| Sonidegib | Anticancer | Hedgehog Signaling Pathway Inhibitor[5] |
| Adapalene | Dermatological (Retinoid) | Retinoic Acid Receptor Agonist[5][10] |
Advanced Concept: Atropisomerism in Biphenyl Derivatives
A fascinating and critical feature of certain substituted biphenyls is atropisomerism . This is a type of axial chirality that arises from restricted rotation around the single bond connecting the two phenyl rings.[25][26]
-
Cause: If the ortho-substituents on each ring are sufficiently bulky, they will sterically hinder free rotation. This creates a high energy barrier to interconversion, allowing for the isolation of two stable, non-superimposable stereoisomers (atropisomers).[26]
-
Medicinal Chemistry Implications: Atropisomers can have dramatically different pharmacological and toxicological profiles.[27][28] One isomer may bind potently to the target receptor, while the other is inactive or binds to an off-target, causing side effects. Therefore, for drugs exhibiting stable atropisomerism, it is often necessary to develop and market a single, pure atropisomer. The rotational energy barrier determines whether the isomers are stable enough to be isolated (high barrier) or if they rapidly interconvert (low barrier).[25]
Caption: Atropisomerism due to restricted C-C bond rotation.
Future Directions and Conclusion
The biphenyl scaffold continues to be a fertile ground for drug discovery. Its versatility ensures its relevance in emerging therapeutic modalities. Future applications are being explored in areas such as:
-
PROTACs (Proteolysis Targeting Chimeras): The biphenyl unit can serve as a rigid linker to connect a target-binding warhead and an E3 ligase ligand.
-
Covalent Inhibitors: The scaffold can be functionalized with reactive groups to form permanent bonds with target proteins, offering enhanced potency and duration of action.
-
Neurodegenerative Diseases: Biphenyl derivatives are being investigated for diseases like Alzheimer's, targeting enzymes and receptors implicated in the disease pathology.[10]
References
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Ali, H. A., Ismail, M. A., Fouda, A. E.-A. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19045–19093. [Link]
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Khullar, A., et al. (2021). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research, 6(12). [Link]
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(n.d.). Nonsteroidal antiinflammatory agents. 2. Synthesis of 4',5-disubstituted 3-biphenylylacetic acids and their derivatives with antiinflammatory and analgesic activities. PubMed. [Link]
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Thumma, V., et al. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry. [Link]
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Kumar, A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Scientific Reports, 12(1), 108. [Link]
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An In-depth Technical Guide to Investigating the Mechanism of Action for Biphenyl Ketones
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate the mechanism of action of compounds built around the versatile biphenyl ketone scaffold. We move beyond simple protocols to explore the underlying scientific rationale, ensuring a robust and self-validating investigative approach.
Introduction: The Biphenyl Ketone as a Privileged Scaffold
The biphenyl ketone moiety, characterized by a ketone linking two phenyl rings, is a prominent "privileged scaffold" in medicinal chemistry.[1] Its rigid, yet conformationally flexible, structure allows it to present various substituents in a defined three-dimensional space, facilitating interactions with a wide array of biological targets.[2] This inherent versatility is demonstrated by the broad spectrum of pharmacological activities attributed to its derivatives, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[3]
The core challenge and opportunity in developing drugs from this scaffold lie in understanding precisely how structural modifications dictate the specific mechanism of action (MoA). This guide outlines a logical, multi-phased workflow to dissect these mechanisms, from initial target identification to detailed molecular interaction analysis.
Core Mechanisms and Key Molecular Targets
Biphenyl ketone derivatives achieve their biological effects through several primary mechanisms. Below, we explore the most common modes of action, grounded in specific examples.
Enzyme Inhibition
Enzyme inhibition is a frequent MoA for this class of compounds. Biphenyl ketones can act as reversible or irreversible inhibitors, with their mode of inhibition (competitive, non-competitive, uncompetitive, or mixed) dictating their pharmacological profile.
-
Competitive Inhibition: The inhibitor structurally resembles the enzyme's natural substrate and competes for binding at the active site. This increases the apparent Michaelis constant (Km) without affecting the maximum velocity (Vmax).
-
Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site, changing the enzyme's conformation and reducing its catalytic efficiency. This reduces Vmax without changing Km.
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax.
A notable example is the inhibition of p38α MAP kinase , a key enzyme in inflammatory signaling pathways. Certain benzophenone-containing molecules have been shown to be potent inhibitors of this kinase, with IC50 values in the nanomolar range.[3] Another example includes derivatives that inhibit β-secretase (BACE1) , a target in Alzheimer's disease research.[3]
Receptor Antagonism
The biphenyl scaffold is well-suited to occupy the binding pockets of various receptors, preventing the binding of endogenous ligands and thus blocking signal transduction. This is particularly common with G-protein coupled receptors (GPCRs). For instance, peripherally restricted antagonists for the cannabinoid receptor 1 (CB1R) have been developed to treat metabolic syndrome without the adverse psychiatric effects associated with central nervous system activity.[4] Similarly, biphenyl derivatives have been identified as potent antagonists of the vitronectin receptor (αvβ3) , a target for treating conditions like restenosis and osteoporosis.[5]
Modulation of Transcription Factor Pathways
A powerful mechanism leveraged by biphenyl ketones is the modulation of intracellular signaling cascades that culminate in the activation or inhibition of key transcription factors.
Case Study: Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in numerous diseases. Biphenylketones have been discovered as novel inhibitors of NF-κB activation.[6] These compounds can interfere with various nodes in the pathway, such as the upstream IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the IκBα inhibitor. This ensures NF-κB remains sequestered in the cytoplasm, unable to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
The diagram below illustrates the canonical NF-κB signaling pathway and the inhibitory action of a biphenyl ketone compound.
Caption: Inhibition of the canonical NF-κB pathway by a biphenyl ketone targeting the IKK complex.
A Validated Workflow for Mechanism of Action Elucidation
As a Senior Application Scientist, my recommendation is to follow a phased, iterative approach. This ensures that each experimental step is built upon a solid foundation of data, providing a self-validating system from initial hypothesis to final confirmation.
Caption: A phased, iterative workflow for elucidating the mechanism of action of biphenyl ketones.
Phase 1: Target Identification and Initial Validation
The goal of this phase is to generate and validate initial hypotheses about the compound's molecular target(s).
Causality behind Experimental Choices: We begin with broad, cost-effective methods to narrow down the vast landscape of potential targets. Computational methods provide a theoretical foundation, while high-throughput biochemical screens offer the first layer of empirical evidence.[7]
Detailed Protocol: High-Throughput Kinase Inhibition Assay (Generic)
This protocol describes a typical fluorescence-based assay to screen for kinase inhibitors.
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be at or near the Km of the kinase for ATP.
-
Substrate Solution: Prepare a stock solution of the fluorescently-labeled peptide substrate specific to the kinase of interest.
-
Enzyme Solution: Dilute the kinase to a working concentration in kinase buffer.
-
Compound Plate: Serially dilute the biphenyl ketone compounds in DMSO in a 384-well plate.
-
-
Assay Procedure:
-
Add 50 nL of compound solution from the compound plate to a 384-well assay plate using an acoustic dispenser.
-
Add 5 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the reaction by adding 5 µL of a pre-mixed ATP/substrate solution.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 10 µL of a stop solution (e.g., 100 mM EDTA).
-
Read the plate on a fluorescence polarization or time-resolved fluorescence reader to determine the extent of substrate phosphorylation.
-
-
Data Analysis:
-
Normalize the data to positive (no enzyme) and negative (DMSO vehicle) controls.
-
Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Phase 2: Cellular Characterization
Once a primary target is identified, the next critical step is to confirm that the compound engages this target in a complex cellular environment and produces a functional consequence.
Causality behind Experimental Choices: A compound that is potent in a biochemical assay may fail in a cell due to poor permeability, efflux, or off-target effects. Therefore, cell-based assays are essential to validate the biochemical findings and establish a clear link between target engagement and cellular phenotype.
Detailed Protocol: NF-κB Luciferase Reporter Assay
This protocol is used to quantify the inhibition of the NF-κB transcriptional activity.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293 or HeLa) in DMEM with 10% FBS.
-
Co-transfect the cells with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element and a control plasmid (e.g., Renilla luciferase) for normalization. Use a standard transfection reagent like Lipofectamine.
-
Plate the transfected cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the biphenyl ketone inhibitor for 1-2 hours.
-
Stimulate the NF-κB pathway by adding a known agonist (e.g., 20 ng/mL TNF-α). Include an unstimulated control.
-
Incubate for 6-8 hours.
-
-
Lysis and Luminescence Reading:
-
Remove the media and lyse the cells using a passive lysis buffer.
-
Use a dual-luciferase assay system. Add the Luciferase Assay Reagent II (LAR II) to measure the firefly luciferase activity (the experimental reporter).
-
Add the Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure the Renilla luciferase activity (the normalization control).
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Calculate the fold induction of the stimulated control over the unstimulated control.
-
Plot the normalized luciferase activity against the inhibitor concentration and calculate the EC50 value.
-
Data Presentation: Summary of Compound Potency
Quantitative data from various assays should be summarized for clear comparison.
| Compound ID | Target (Biochemical IC50, µM) | Pathway (Cellular EC50, µM) | Cell Viability (CC50, µM) | Selectivity Index (CC50/EC50) |
| BPK-001 | Kinase X (0.05) | NF-κB Reporter (0.25) | > 50 | > 200 |
| BPK-002 | Kinase X (0.12) | NF-κB Reporter (1.5) | 25 | 16.7 |
| BPK-003 | Kinase Y (2.5) | NF-κB Reporter (> 20) | > 50 | N/A |
Phase 3: In-Depth Molecular Interaction Analysis
This final phase aims to precisely define how the compound interacts with its validated target.
Causality behind Experimental Choices: Understanding the exact mode of interaction is crucial for rational drug design and lead optimization. Enzyme kinetics can differentiate between various modes of inhibition, while structural biology provides the ultimate visual confirmation of the binding mode.
Mechanism of Inhibition (MoI) Studies: For enzyme inhibitors, it is critical to determine the mode of inhibition. This is achieved by measuring the enzyme's reaction velocity at various substrate and inhibitor concentrations. The data are then plotted using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]), where the pattern of line intersections reveals the mechanism.
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
Conclusion and Future Perspectives
The biphenyl ketone scaffold remains a highly productive starting point for drug discovery. The investigative workflow detailed in this guide provides a robust, logical, and self-validating framework for elucidating the mechanism of action of its derivatives. By integrating computational prediction, biochemical screening, cellular characterization, and detailed molecular analysis, research teams can confidently identify and optimize lead candidates.
Future efforts in this field will likely focus on developing derivatives with improved selectivity to minimize off-target effects and exploring novel modalities such as covalent inhibitors and proteolysis-targeting chimeras (PROTACs) to achieve more durable and potent pharmacological responses.
References
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Ali, H. A., Ismail, M. A., Fouda, A. E.-A. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18436–18493. [Link]
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Greig, I. R., Coste, E., Ralston, S. H., & van’t Hof, R. J. (2010). Discovery of biphenylketones as dual modulators of inflammation and bone loss. Bioorganic & Medicinal Chemistry Letters, 20(18), 5548–5551. [Link]
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Urbahns, K., Härter, M., Albers, M., Schmidt, D., Stelte-Ludwig, B., Brüggemeier, U., Vaupel, A., & Gerdes, C. (2002). Biphenyls as potent vitronectin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 12(2), 205–208. [Link]
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Wang, R., Chen, L., Zhang, Y., Wang, Y., Zhang, Y., Chen, J., & Zhu, J. (2022). Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity. Oxidative Medicine and Cellular Longevity, 2022, 1–18. [Link]
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The Biphenyl Motif: A Cornerstone of Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Understated Elegance of the Biphenyl Scaffold
The biphenyl moiety, characterized by two phenyl rings linked by a single carbon-carbon bond, is a deceptively simple yet remarkably versatile structural motif in organic chemistry. Its unique combination of rigidity, conformational flexibility, and electronic properties has established it as a fundamental building block in a vast array of applications, from life-saving pharmaceuticals to cutting-edge materials.[1][2][3] This guide, intended for the discerning chemist, delves into the core applications of biphenyls in organic synthesis, elucidating the principles that govern their utility and providing practical insights into their application. We will explore the biphenyl scaffold not merely as a passive framework, but as an active participant in directing chemical reactivity and function.
The significance of the biphenyl unit stems from several key characteristics:
-
Structural Rigidity and Defined Geometry: The connection between the two phenyl rings imparts a degree of rigidity to the molecule, providing a well-defined scaffold for the spatial arrangement of functional groups. This is crucial in the design of ligands for catalysis and in the construction of molecules with specific pharmacological profiles.[4]
-
Atropisomerism and Chirality: When appropriately substituted in the ortho positions, rotation around the central C-C bond is restricted, leading to a form of axial chirality known as atropisomerism.[5] This phenomenon has been masterfully exploited in asymmetric catalysis, where chiral biphenyl ligands create a stereo-differentiating environment for chemical transformations.
-
Tunable Electronic Properties: The electronic nature of the biphenyl system can be readily modified through the introduction of substituents on the phenyl rings. This allows for the fine-tuning of properties such as ligand donor strength, redox potential, and photophysical characteristics, making biphenyls adaptable to a wide range of applications.[4]
-
Hydrophobicity and π-Stacking Interactions: The aromatic nature of the biphenyl core contributes to its hydrophobicity and its ability to engage in π-stacking interactions, which are critical for molecular recognition and self-assembly processes.[6]
This guide will navigate through the pivotal roles of biphenyls as foundational components in catalysis, asymmetric synthesis, medicinal chemistry, and materials science, providing both the theoretical underpinnings and practical methodologies that empower the modern synthetic chemist.
I. The Biphenyl Ligand: A Pillar of Modern Catalysis
The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the construction of complex organic molecules. At the heart of these powerful transformations are the ligands that coordinate to the metal center, dictating its reactivity, stability, and selectivity. Biphenyl-based phosphine ligands have emerged as a dominant class of ligands, particularly in palladium-catalyzed reactions, due to their unique steric and electronic properties.[4][7]
The Causality Behind Efficacy: Steric Bulk and Electron Richness
The success of biphenyl phosphine ligands, such as the Buchwald and Hartwig ligands (e.g., SPhos, XPhos, and DavePhos), can be attributed to a synergistic combination of factors:[4][8]
-
Steric Hindrance: The bulky biphenyl backbone creates a sterically demanding environment around the metal center. This promotes the reductive elimination step of the catalytic cycle, which is often the rate-limiting step, and helps to stabilize the active monoligated palladium(0) species.[7][9]
-
Electron-Donating Ability: The phosphine moiety is a strong σ-donor, which increases the electron density on the metal center. This facilitates the initial oxidative addition of the aryl halide to the palladium(0) complex, another crucial step in the catalytic cycle.[10]
-
Structural Rigidity and Tunability: The biphenyl scaffold provides a rigid framework that allows for precise control over the steric and electronic environment of the catalyst. Furthermore, the biphenyl rings can be readily functionalized to fine-tune the ligand's properties for a specific application.[4]
The interplay of these factors results in highly active and versatile catalysts that can facilitate challenging cross-coupling reactions under mild conditions with a broad substrate scope.[9]
Figure 1: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle, highlighting the key steps influenced by biphenyl-based phosphine ligands (L).
Experimental Protocol: Ligand Screening in Suzuki-Miyaura Coupling
A systematic screening of ligands is often the most effective strategy for identifying the optimal conditions for a given Suzuki-Miyaura coupling reaction.[9]
Objective: To compare the efficacy of different biphenyl phosphine ligands in the coupling of 4-chlorotoluene with phenylboronic acid.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos, XPhos, and other biphenyl phosphine ligands
-
4-Chlorotoluene
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas supply
-
Schlenk tubes or similar reaction vessels
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, prepare stock solutions of the palladium precursor and each ligand in toluene.
-
Reaction Setup: To a series of oven-dried Schlenk tubes, add the aryl halide (e.g., 4-chlorotoluene, 1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst Addition: To each tube, add the palladium precursor (e.g., 1 mol% Pd(OAc)₂) and the respective phosphine ligand (e.g., 2 mol%).
-
Solvent Addition: Add anhydrous toluene (e.g., 5 mL) to each tube.
-
Inert Atmosphere: Seal the tubes, and purge with nitrogen or argon for 10-15 minutes.
-
Reaction: Stir the reaction mixtures at the desired temperature (e.g., room temperature or 80 °C) and monitor the progress by TLC or GC-MS.
-
Work-up and Analysis: Upon completion, quench the reactions with water and extract the product with an organic solvent. Dry the organic layer, concentrate, and analyze the crude product to determine the yield and purity for each ligand.
Data Presentation: Comparative Performance of Phosphine Ligands
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| SPhos | 1.0 | K₃PO₄ | Toluene | RT | 2 | 98 | [9] |
| XPhos | 0.5 | K₃PO₄ | Toluene | 100 | 1 | 95 | [9] |
| RuPhos | 1.0 | K₂CO₃ | Dioxane | 100 | 12 | 92 | [9] |
| DavePhos | 1.5 | K₃PO₄ | Dioxane | 80 | 18 | 89 | [8] |
II. Atropisomeric Biphenyls: Masters of Asymmetric Induction
The phenomenon of atropisomerism in substituted biphenyls has been a boon to asymmetric synthesis. The restricted rotation around the central C-C bond creates a stable chiral axis, which can be harnessed to control the stereochemical outcome of a reaction.[5] Axially chiral biphenyls, most notably 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), have become indispensable ligands in a wide range of enantioselective transformations.[11]
The Principle of Chirality Transfer
The C₂-symmetric structure of ligands like BINAP, when complexed with a transition metal (e.g., ruthenium, rhodium, palladium), creates a chiral pocket around the metal's active site. This chiral environment forces the substrate to adopt a specific orientation upon coordination, leading to the preferential formation of one enantiomer of the product. The high degree of conformational rigidity and the well-defined chiral environment of BINAP and its derivatives are key to their remarkable success in achieving high enantioselectivities.[12][13]
Figure 2: A conceptual diagram illustrating atropisomerism in ortho-substituted biphenyls, where steric hindrance creates a high energy barrier to rotation, allowing for the isolation of stable enantiomers.
Experimental Protocol: Synthesis of (S)-BINAP
The synthesis of enantiomerically pure BINAP is a cornerstone of asymmetric catalysis. One common route involves the resolution of racemic BINOL (1,1'-bi-2-naphthol), followed by conversion to the ditriflate and subsequent phosphinylation.[1][14]
Step 1: Resolution of (±)-BINOL
-
Dissolve racemic BINOL in a suitable solvent (e.g., methanol).
-
Add a chiral resolving agent, such as N-benzylcinchonidinium chloride.[1]
-
Allow the diastereomeric salt of one enantiomer to crystallize preferentially.
-
Isolate the crystals by filtration and liberate the enantiomerically enriched BINOL by treatment with acid.
-
Repeat the process with the mother liquor to isolate the other enantiomer if desired.
Step 2: Synthesis of (S)-BINOL ditriflate
-
To a solution of (S)-BINOL (1.0 equiv) in dry methylene chloride under a nitrogen atmosphere, add pyridine (2.2 equiv).
-
Cool the mixture to 0 °C and slowly add triflic anhydride (2.1 equiv).[14]
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work up the reaction by washing with dilute acid, water, and brine. Dry the organic layer and concentrate to obtain the ditriflate.
Step 3: Synthesis of (S)-BINAP
-
In a pressure vessel, combine the (S)-BINOL ditriflate (1.0 equiv), diphenylphosphine (2.5 equiv), nickel(II) chloride (0.1 equiv), and a suitable solvent (e.g., DMF).[14]
-
Heat the reaction mixture at 100 °C for several days, monitoring by TLC or HPLC.
-
After completion, cool the reaction and precipitate the product by adding methanol.
-
Collect the solid by filtration, wash with methanol, and dry under vacuum to yield (S)-BINAP.[2]
Application Protocol: Asymmetric Hydrogenation of an α,β-Unsaturated Carboxylic Acid
The Ru-BINAP complex is a highly effective catalyst for the asymmetric hydrogenation of various prochiral substrates.[1][15]
Objective: To synthesize (S)-Naproxen via the asymmetric hydrogenation of 2-(6-methoxy-2-naphthyl)acrylic acid.
Materials:
-
Ru(OAc)₂(S)-BINAP catalyst
-
2-(6-methoxy-2-naphthyl)acrylic acid
-
Methanol (degassed)
-
High-pressure hydrogenation autoclave
Procedure:
-
Catalyst Preparation: Prepare the Ru(OAc)₂(S)-BINAP catalyst in situ or use a pre-formed catalyst.
-
Reaction Setup: In a glovebox, charge a glass liner for the autoclave with the substrate and the catalyst (e.g., S/C ratio of 1000:1).
-
Solvent Addition: Add degassed methanol to the liner.
-
Hydrogenation: Seal the liner in the autoclave. Purge the system several times with hydrogen gas.
-
Pressurize the autoclave to the desired pressure (e.g., 134 atm) with hydrogen.[1]
-
Stir the reaction at a controlled temperature (e.g., 25 °C) until the reaction is complete (monitored by hydrogen uptake or HPLC).
-
Work-up and Analysis: Carefully vent the autoclave. Remove the reaction mixture and concentrate the solvent. Purify the product by crystallization or chromatography. Determine the enantiomeric excess (ee) by chiral HPLC.
Data Presentation: Enantioselective Hydrogenation with BINAP Derivatives
| Substrate | Catalyst | S/C Ratio | H₂ Pressure (atm) | Solvent | ee (%) | Product | Reference |
| 2-(6-methoxy-2-naphthyl)acrylic acid | Ru(OAc)₂(S)-BINAP | ~1000 | 134 | Methanol | 97 | (S)-Naproxen | [1] |
| Geraniol | Ru₂(OAc)₄[(R)-BINAP]₂ | 1680 | 100 | 95% aq. MeOH | 96 | (S)-Citronellol | [15] |
| Methyl acetoacetate | Ru/PMO-(R)-BINAP | 1000 | 50 | Methanol | 93.5 | (R)-Methyl 3-hydroxybutyrate | [16] |
III. Biphenyls in Medicinal Chemistry: A Privileged Scaffold
The biphenyl motif is a recurring structural feature in a multitude of biologically active compounds and marketed drugs.[1][2] Its presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.
Structure-Activity Relationship Insights
The biphenyl unit often serves as a lipophilic scaffold that can effectively occupy hydrophobic pockets in biological targets. The ability to introduce substituents at various positions on the two phenyl rings allows for the optimization of binding interactions and the modulation of properties such as solubility, metabolic stability, and bioavailability.[17]
A prime example is the angiotensin II receptor antagonist Telmisartan , used for the treatment of hypertension. The biphenyl core of Telmisartan is crucial for its antagonist activity, as it mimics the conformation of the natural peptide ligand, allowing it to bind effectively to the receptor.[13][16]
Figure 3: A simplified convergent synthesis pathway for Telmisartan, highlighting the coupling of the benzimidazole core with a pre-synthesized biphenyl fragment.
Synthetic Strategy: Constructing the Biphenyl Core of Telmisartan
An improved synthesis of Telmisartan often involves a convergent approach where the key biphenyl fragment is constructed separately and then coupled to the benzimidazole core. The Suzuki-Miyaura coupling is a highly efficient method for this purpose.[13][16]
Protocol for a Key Biphenyl Intermediate:
-
Suzuki-Miyaura Coupling: React 2-bromotoluene with 4-(tert-butoxycarbonyl)phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water) to form the biphenyl core.
-
Benzylic Bromination: Subject the resulting biphenyl derivative to radical bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) to install the bromomethyl group, which is the reactive site for subsequent alkylation.
-
This key intermediate is then used to alkylate the pre-formed bis-benzimidazole moiety to complete the synthesis of Telmisartan.[16]
IV. Biphenyls in Materials Science: From Liquid Crystals to OLEDs
The unique structural and electronic properties of biphenyls have made them indispensable components in the development of advanced organic materials.
Liquid Crystals: The Dawn of Display Technology
The discovery of the liquid crystalline properties of cyanobiphenyls, such as 4-cyano-4'-pentylbiphenyl (5CB), was a watershed moment in the development of liquid crystal displays (LCDs).[18][19] The elongated, rigid shape of the biphenyl core, combined with the strong dipole moment of the cyano group, allows these molecules to align in an electric field, thereby modulating the passage of light.[20]
Synthesis of 4-Cyano-4'-pentylbiphenyl (5CB):
A common synthetic route to 5CB starts from biphenyl and involves the following key steps:[19]
-
Friedel-Crafts Acylation: Acylation of biphenyl with pentanoyl chloride in the presence of a Lewis acid (e.g., AlCl₃) to introduce the pentyl chain.
-
Wolff-Kishner Reduction: Reduction of the resulting ketone to the corresponding alkyl group.
-
Formylation and Oximation: Introduction of a formyl group, followed by conversion to an oxime.
-
Dehydration: Dehydration of the oxime to yield the final cyanobiphenyl product.
Organic Light-Emitting Diodes (OLEDs): The Future of Illumination
In the realm of OLEDs, biphenyl derivatives are widely used as host materials in the emissive layer.[21][22] Their high triplet energy levels are crucial for efficiently hosting phosphorescent emitters, preventing energy loss through non-radiative pathways. The biphenyl scaffold provides good thermal and morphological stability, which is essential for the longevity of OLED devices.[3][10]
The non-planar (twisted) conformation of many biphenyl host materials helps to suppress intermolecular π-π stacking, which can lead to aggregation-caused quenching of the emission.[21] By functionalizing the biphenyl core with electron-donating and electron-accepting groups, the charge transport properties can be tuned to achieve a balanced injection of electrons and holes, leading to higher device efficiencies.[22]
Figure 4: A simplified layered structure of an Organic Light-Emitting Diode (OLED), where biphenyl derivatives often serve as host materials in the emissive layer.
V. Beyond the Ligand: Biphenyls as Chiral Auxiliaries
While the use of biphenyls as chiral ligands is well-established, they can also function as chiral auxiliaries in the more traditional sense, where they are temporarily attached to a substrate to direct the stereochemical outcome of a reaction before being cleaved.[8][23]
One notable example is the use of (-)-8-phenylmenthol, a derivative of menthol containing a phenyl group, which enhances its steric directing ability.[4][24] This chiral auxiliary has been successfully employed in a variety of diastereoselective reactions, including Diels-Alder reactions and aldol additions.[] The bulky phenyl group effectively shields one face of the reactive substrate, forcing the incoming reagent to attack from the less hindered side.[8]
More recently, the concept of using a chiral sulfinyl group attached to a biphenyl scaffold has been shown to be effective in directing the atroposelective synthesis of biaryls via Suzuki-Miyaura coupling.[26] The sulfinyl group acts as a chiral auxiliary, controlling the axial chirality of the newly formed biphenyl product.
VI. The Ullmann Reaction: A Classic Route to Biphenyls
While the Suzuki-Miyaura coupling is now the dominant method for biphenyl synthesis, the Ullmann reaction, a copper-mediated coupling of aryl halides, remains a valuable tool, particularly for the synthesis of symmetrical biphenyls and in specific industrial applications.[27][28] The classical Ullmann condensation requires harsh reaction conditions (high temperatures and stoichiometric copper), but modern advancements have led to the development of catalytic systems that operate under milder conditions.[17]
Experimental Protocol: Solvent-Free Ullmann Coupling
A modern, environmentally friendly approach to the Ullmann reaction involves solvent-free conditions, often facilitated by techniques like ball milling.[5][29]
Objective: To synthesize 2,2'-dinitrobiphenyl from 2-iodonitrobenzene.
Materials:
-
2-Iodonitrobenzene
-
Copper powder
-
Sand (as a heat transfer medium)
-
Test tube
-
High-temperature sand bath
Procedure:
-
Reaction Mixture: In a dry test tube, thoroughly mix 2-iodonitrobenzene (1.0 mmol), copper powder (3.0 mmol), and a small amount of sand.[29]
-
Heating: Carefully immerse the lower part of the test tube in a preheated sand bath at approximately 350 °C for a short period (e.g., 20-30 seconds).[29] Caution: This should be performed in a fume hood with appropriate safety precautions.
-
Cooling and Isolation: Remove the test tube from the sand bath and allow it to cool to room temperature.
-
Purification: The product can be isolated by dissolving the reaction mixture in a suitable organic solvent (e.g., dichloromethane), filtering to remove the copper and sand, and then purifying the product by column chromatography or recrystallization from ethanol.[30]
Conclusion: An Enduring Legacy and a Bright Future
The biphenyl scaffold, in its various forms, has proven to be an exceptionally versatile and powerful tool in the arsenal of the synthetic organic chemist. From its foundational role in the development of highly efficient catalytic systems to its central place in the design of life-altering drugs and revolutionary materials, the biphenyl motif continues to drive innovation across the chemical sciences. The principles of steric control, electronic tunability, and atropisomerism, all elegantly embodied in the biphenyl structure, provide a robust platform for the creation of molecular function. As the demand for ever more complex and precisely tailored molecules grows, the enduring legacy of the biphenyl is secure, and its future applications are limited only by the ingenuity of the chemists who employ it.
References
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Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18435-18466. [Link]
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Biphenyl. (2024). In Wikipedia. [Link]
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A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. (2016). Helvetica Chimica Acta, 99(11), 853-863. [Link]
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Polychlorinated biphenyl. (2024). In Wikipedia. [Link]
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Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity. (2023). Pharmaguideline. [Link]
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Catalyst Development: Leveraging Biphenyl Phosphine Ligands for Cross-Coupling. (2026). Dakota Organics. [Link]
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Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Semantic Scholar. [Link]
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An improved synthesis of Telmisartan: an antihypertensive drug. (2009). Arkivoc, 2009(10), 247-254. [Link]
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Bistriazoles with a Biphenyl Core Derivative as an Electron-Favorable Bipolar Host of Efficient Blue Phosphorescent Organic Light-Emitting Diodes. (2020). ACS Applied Materials & Interfaces, 12(44), 49833-49842. [Link]
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4-Cyano-4'-pentylbiphenyl. (2024). In Wikipedia. [Link]
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A universal host material with a simple structure for monochrome and white phosphorescent/TADF OLEDs. (2018). Journal of Materials Chemistry C, 6(18), 4933-4943. [Link]
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Modified BINAP: The How and the Why. (2007). Chemical Reviews, 107(7), 3118-3162. [Link]
-
Atroposelective synthesis of axially chiral biaryl compounds. (2005). Angewandte Chemie International Edition, 44(10), 1436-1456. [Link]
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A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. (2017). The Royal Society of Chemistry. [Link]
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Atropisomerization of di-para-substituted propyl-bridged biphenyl cyclophanes. (2011). The Journal of Organic Chemistry, 76(11), 4449-4457. [Link]
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Comparative study of local structure of two cyanobiphenyl liquid crystals by molecular dynamics method. (2014). The Journal of Chemical Physics, 141(7), 074503. [Link]
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Highly Diastereoselective Synthesis of Vinylcyclopropane Derivatives with (−)-8-Phenylmenthol as Chiral Auxiliary. (2006). The Journal of Organic Chemistry, 71(21), 8012-8017. [Link]
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BINOL as a versatile chiral reagent. (2003). Tetrahedron, 59(43), 8289-8329. [Link]
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Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation. (2014). International Journal for Innovation Education and Research, 2(12), 133-149. [Link]
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Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. (2023). ACS Catalysis, 13(18), 12248-12275. [Link]
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Find The Optimized Structure of 5CBs. (2021). arXiv. [Link]
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Design and Properties of Novel Host Materials for Blue TADF OLEDs. (2019). University of Bayreuth. [Link]
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Efficient Synthesis of Telmisartan: An Antihypertensive Drug. (2010). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 1(3), 461-469. [Link]
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Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). University College London. [Link]
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(r)-(+)- and (s)-(−)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (binap). (1998). Organic Syntheses, 75, 1. [Link]
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Design and Properties of Novel Host Materials for Blue TADF OLEDs. (2019). University of Bayreuth. [Link]
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Recent advances & new concepts for the synthesis of axially stereoenriched biaryls. (2015). Chemical Society Reviews, 44(10), 3049-3063. [Link]
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Ligand design for cross-couplings: phosphines. (2024). YouTube. [Link]
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Diastereoselective synthesis of a cyclic diamide‐bridged biphenyl as chiral atropos ligand. (2022). Chemistry – A European Journal, 28(24), e202104332. [Link]
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BINOL as a chiral element in mechanically interlocked molecules. (2022). Beilstein Journal of Organic Chemistry, 18, 508-519. [Link]
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Module 6 Hydrogenation Reactions. (n.d.). NPTEL. [Link]
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Diastereoselective Synthesis of Axially Chiral Biaryls. (2009). Synfacts, 2010(01), 0064–0064. [Link]
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Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]
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4'-pentyl-4-cyanobiphenyl - 5CB. (2024). Taylor & Francis Online. [Link]
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Synthesis of Acyclic α-Quaternary Chiral Nitriles via Ni-Catalyzed Asymmetric Markovnikov Hydrocyanation of 1,1-Disubstituted and Trisubstituted Alkenes. (2022). Journal of the American Chemical Society, 144(27), 12207-12217. [Link]
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D.7 Chiral auxiliaries (HL). (2017). YouTube. [Link]
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Conjugated microporous polymers with chiral BINAP ligand built-in as efficient catalysts for asymmetric hydrogenation. (2017). Catalysis Science & Technology, 7(19), 4473-4481. [Link]
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Phase Diagram and Dynamics of the Liquid Crystal Isopentylcyanobiphenyl (5*CB). (2019). The Journal of Physical Chemistry B, 123(42), 9016-9026. [Link]
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Design and application of linked-BINOL chiral ligands in bifunctional asymmetric catalysis. (2006). Chemical Society Reviews, 35(3), 237-247. [Link]
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General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. (2023). ResearchGate. [Link]
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The Versatile Scaffold: A Technical Guide to Substituted Benzophenones
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study and application of substituted benzophenones. This document provides a detailed exploration of the synthesis, characterization, and diverse applications of this important class of compounds, with a focus on the underlying scientific principles and practical experimental methodologies.
Introduction: The Enduring Relevance of the Benzophenone Core
Substituted benzophenones, characterized by a central carbonyl group flanked by two phenyl rings bearing various substituents, represent a privileged scaffold in both medicinal chemistry and materials science. The inherent structural features of the benzophenone core—its rigidity, hydrophobicity, and the unique photochemical properties of the carbonyl group—confer a remarkable versatility that has led to its incorporation into a wide array of functional molecules.
In the realm of drug discovery, the benzophenone moiety is found in numerous pharmacologically active compounds, demonstrating a broad spectrum of biological activities including anti-inflammatory, anticancer, antiviral, and neuroprotective effects.[1] The ability to readily modify the substitution pattern on the phenyl rings allows for the fine-tuning of a compound's steric and electronic properties, enabling the optimization of its interaction with biological targets.
Beyond the biomedical field, substituted benzophenones are pivotal as photoinitiators in polymer chemistry, where their ability to absorb UV radiation and generate reactive species drives polymerization processes.[2][3] This photochemical reactivity also finds application in the design of photolabile protecting groups and in photodynamic therapy. This guide will delve into the key aspects of working with substituted benzophenones, from their rational design and synthesis to their detailed characterization and application-specific evaluation.
I. Synthetic Strategies: Crafting the Benzophenone Scaffold
The construction of the substituted benzophenone framework can be achieved through several reliable synthetic routes. The choice of method is often dictated by the availability of starting materials and the desired substitution pattern. Here, we detail two of the most fundamental and widely employed strategies: Friedel-Crafts acylation and the Grignard reaction.
Friedel-Crafts Acylation: A Classic Approach to Aryl Ketone Synthesis
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, providing a direct method for the introduction of an acyl group onto an aromatic ring.[4] The reaction typically involves the treatment of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).
The underlying mechanism proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[4] This electrophilic aromatic substitution reaction is generally regioselective, with the incoming acyl group being directed by the electronic nature of the substituents already present on the aromatic ring.
This protocol provides a step-by-step procedure for the synthesis of 4-chlorobenzophenone, a common intermediate and photoinitiator.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Benzoyl chloride
-
Chlorobenzene
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath.
Procedure:
-
Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM under a nitrogen atmosphere.
-
Addition of Reactants: Cool the suspension in an ice bath. Add benzoyl chloride (1.0 equivalent) dropwise to the stirred suspension.
-
Aromatic Substrate Addition: Following the addition of benzoyl chloride, add chlorobenzene (1.2 equivalents) dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This will quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Washing: Combine the organic layers and wash successively with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-chlorobenzophenone.
Characterization: The identity and purity of the synthesized 4-chlorobenzophenone should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[5]
Diagram: Friedel-Crafts Acylation Workflow
Sources
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- 5. NMR Analysis of Substituted Benz [sites.science.oregonstate.edu]
An In-depth Technical Guide: Biphenyl-3-yl(phenyl)methanone as a Versatile Precursor for Novel Compound Synthesis
Abstract
The biphenyl moiety is a cornerstone in the architecture of functional molecules, lending rigidity, thermal stability, and unique electronic properties to a vast array of compounds.[1] When integrated into a benzophenone framework, specifically as biphenyl-3-yl(phenyl)methanone, it becomes a strategically valuable precursor for developing novel compounds in medicinal chemistry and materials science. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic application of this compound. We will dissect key synthetic transformations, explain the rationale behind experimental choices, and provide validated protocols for the synthesis of advanced derivatives. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile chemical scaffold.
The this compound Scaffold: Structure and Significance
This compound, also known by its IUPAC name phenyl-(3-phenylphenyl)methanone, is an aromatic ketone with the chemical formula C₁₉H₁₄O.[2] Its structure features a central carbonyl group linking a phenyl ring to the 3-position of a biphenyl unit.
Chemical and Physical Properties:
-
Molecular Formula: C₁₉H₁₄O[2]
-
Molar Mass: 258.3 g/mol [2]
-
Appearance: Typically a crystalline solid.[3]
-
Solubility: Insoluble in water, but soluble in common organic solvents.[4]
The true value of this molecule lies in its trifunctional nature:
-
The Carbonyl Group: A highly reactive site amenable to a wide range of nucleophilic additions and condensation reactions.
-
The Benzoyl-Substituted Phenyl Ring: The benzoyl group acts as a deactivating, meta-directing group for electrophilic aromatic substitution.
-
The Terminal Phenyl Ring: This ring is activated and ortho-, para-directing for electrophilic aromatic substitution.
This inherent electronic differentiation between the two rings of the biphenyl unit, combined with the reactivity of the ketone, allows for precise and regioselective modifications, making it an ideal starting point for building molecular complexity. Biphenyl derivatives are integral to a wide range of pharmaceuticals, agricultural products, and materials like liquid crystals and organic light-emitting diodes (OLEDs).[5]
Synthesis of the this compound Precursor
The efficient synthesis of the core precursor is paramount. While several methods exist, the most common approaches are Friedel-Crafts acylation and modern cross-coupling reactions, each with distinct advantages.
Pathway 1: Friedel-Crafts Acylation
This classic electrophilic aromatic substitution provides a direct route to the benzophenone core. The reaction of biphenyl with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) is a primary method.[1]
Causality of Experimental Design: The key challenge in this synthesis is controlling regioselectivity. The substitution of a second group onto a benzene ring is dictated by the nature of the first substituent. In the acylation of biphenyl, the first phenyl group is an ortho-, para-director. Therefore, the reaction primarily yields the para-substituted isomer, (biphenyl-4-yl)(phenyl)methanone, due to sterics. To obtain the meta-isomer, this compound, one would typically start with a meta-substituted biphenyl derivative or employ a more advanced, directed synthesis. A more practical approach to specifically obtain the 3-yl isomer is to reverse the roles of the reactants in a cross-coupling scenario.
Experimental Protocol: Synthesis of (Biphenyl-4-yl)(phenyl)methanone (Illustrative Analogue)
This protocol for the 4-yl isomer is provided as a well-established example of the Friedel-Crafts methodology.[1]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a drying tube, suspend anhydrous aluminum chloride (1.2 eq.) in dry dichloromethane (DCM, 100 mL). Cool the suspension to 0 °C in an ice bath.
-
Acylating Agent Addition: To the cooled suspension, add a solution of benzoyl chloride (1.1 eq.) in dry DCM (20 mL) dropwise over 15 minutes. Maintain the temperature at 0 °C.
-
Substrate Addition: Slowly add a solution of biphenyl (1.0 eq.) in dry DCM (30 mL) to the reaction mixture.
-
Reaction Progression: Stir the reaction in the ice bath for 30 minutes, then remove the bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Work-up and Quenching: Carefully pour the reaction mixture into a beaker containing 200 mL of an ice-water mixture to quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 50 mL).
-
Purification: Combine the organic layers, wash with water (2 x 100 mL) and brine (1 x 100 mL), then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or column chromatography.
Pathway 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
To unambiguously synthesize the 3-yl isomer, a Suzuki-Miyaura coupling offers superior regiocontrol. This reaction involves coupling an organoboron compound with an organohalide, catalyzed by a palladium complex.[6] The reaction of 3-bromobenzophenone with phenylboronic acid is an efficient and highly specific route.
Causality of Experimental Design: The Suzuki coupling's power lies in its specificity. The C-C bond forms precisely at the location of the halide and boron substituents, eliminating the isomer problem seen in Friedel-Crafts reactions. The choice of palladium catalyst, ligand, and base is critical for achieving high yields. Catalysts like Pd(PPh₃)₄ are robust, and bases like K₂CO₃ or K₃PO₄ are used to facilitate the transmetalation step, which is crucial for the catalytic cycle.[6]
Caption: Suzuki-Miyaura cross-coupling for targeted synthesis.
Strategic Functionalization: Pathways to Novelty
The this compound core can be elaborated through two primary strategies: modification of the carbonyl bridge or substitution on the aromatic rings.
Pathway A: Transformations at the Carbonyl Bridge
The ketone functionality is a gateway to numerous other functional groups.
-
Reduction to Alcohols: Treatment with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary alcohol, methanol. This introduces a chiral center, opening avenues for asymmetric synthesis and chiral ligands.
-
Grignard and Organolithium Addition: Reaction with organometallic reagents (e.g., MeMgBr, PhLi) adds a new carbon substituent, yielding tertiary alcohols. This is a fundamental C-C bond-forming reaction to build molecular complexity.
-
Wittig Reaction: This reaction converts the carbonyl group into a C=C double bond, producing 1-(biphenyl-3-yl)-1-phenylethene derivatives. These alkenes are precursors for polymers and can undergo further reactions like epoxidation or dihydroxylation.
-
Reductive Amination: A two-step or one-pot reaction involving an amine and a reducing agent (e.g., NaBH₃CN) converts the ketone into a secondary or tertiary amine. This is a highly valuable transformation in drug discovery, as the amine group is a key pharmacophore.
Pathway B: Electrophilic Aromatic Substitution
The differing electronic nature of the biphenyl rings allows for selective substitution.
-
On the Benzoyl-Substituted Ring: The benzoyl group is strongly deactivating and meta-directing. Therefore, reactions like nitration (HNO₃/H₂SO₄) or halogenation (Br₂/FeBr₃) will preferentially occur at the 5'-position relative to the carbonyl group.
-
On the Terminal Phenyl Ring: This ring is activated by the rest of the molecule and will direct incoming electrophiles to its ortho and para positions. Careful control of reaction conditions is necessary to achieve selectivity between this ring and the other.
Case Study: Multi-Step Synthesis of an Indole Derivative
To illustrate the precursor's utility, we will outline a hypothetical synthesis of a novel indole derivative, a privileged scaffold in medicinal chemistry known for a wide spectrum of biological activities.[7] This pathway leverages both carbonyl chemistry and aromatic functionalization.
Caption: Multi-step synthesis of a novel indole-biphenyl hybrid.
Experimental Protocol: Hypothetical Synthesis of an Indole Derivative
This protocol is a conceptual guide based on established chemical transformations.
-
Step 1: Nitration of this compound.
-
Dissolve the starting material (1.0 eq.) in concentrated sulfuric acid at 0 °C.
-
Add a mixture of concentrated nitric acid (1.1 eq.) and sulfuric acid dropwise, keeping the temperature below 10 °C.
-
Stir for 2 hours, then pour onto crushed ice. Filter the resulting precipitate, wash with water, and dry to yield the nitro-derivative. The primary isomer will have the nitro group at the 5'-position.
-
-
Step 2: Reduction of the Nitro Group.
-
Suspend the nitro-derivative (1.0 eq.) in ethanol.
-
Add a solution of tin(II) chloride (SnCl₂, 3.0 eq.) in concentrated hydrochloric acid.
-
Reflux the mixture for 3-4 hours until the starting material is consumed (TLC).
-
Cool, basify with aqueous NaOH to pH > 10, and extract with ethyl acetate. Dry and concentrate to give the amino-derivative.
-
-
Step 3: Introduction of a Reactive Handle (Sandmeyer Reaction).
-
Dissolve the amino-derivative (1.0 eq.) in aqueous HBr. Cool to 0 °C.
-
Add an aqueous solution of sodium nitrite (NaNO₂, 1.1 eq.) dropwise to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq.) in HBr.
-
Add the cold diazonium salt solution to the CuBr solution. Allow to warm to room temperature and stir for several hours.
-
Extract the product with DCM, wash, dry, and purify to obtain the bromo-amino-derivative.
-
-
Step 4: Fischer Indole Synthesis.
-
Combine the ketone from the previous step (1.0 eq.) with phenylhydrazine (1.2 eq.) in ethanol with a catalytic amount of acetic acid. Reflux to form the phenylhydrazone intermediate.
-
Isolate the crude hydrazone and add it to polyphosphoric acid (PPA) at 80-100 °C.
-
Heat for 1-2 hours. The cyclization reaction will occur.
-
Cool the mixture, add ice water, and neutralize with a strong base.
-
Extract the final indole product with an organic solvent and purify by column chromatography.
-
Applications and Data Summary
The derivatives synthesized from this compound have potential applications across various fields. The biphenyl core is found in numerous approved drugs, where it often contributes to receptor binding and metabolic stability.[8]
| Derivative Class | Synthetic Transformation | Potential Application Area | Rationale |
| Diaryl Methanols | Carbonyl Reduction | Antifungal Agents, Chiral Ligands | The structure is analogous to antifungal agents like bifonazole. The chiral center is valuable for asymmetric catalysis.[9] |
| Diaryl Amines | Reductive Amination | CNS Agents, Kinase Inhibitors | The diarylmethylamine scaffold is common in centrally acting drugs and targeted cancer therapies. |
| Tetraphenylethylene (TPE) Analogs | Wittig/McMurry Coupling | OLEDs, Chemical Sensors | These compounds often exhibit Aggregation-Induced Emission (AIE), making them ideal for materials science applications.[1] |
| Heterocyclic Hybrids (e.g., Indoles) | Multi-step Synthesis | Anticancer, Anti-inflammatory | Combines the biphenyl motif with a known bioactive heterocycle to create novel drug candidates.[7][10] |
| Poly(aryl ether ketone) (PAEK) Precursors | Functionalization & Polymerization | High-Performance Polymers | The rigid biphenyl backbone can impart exceptional thermal and mechanical stability to polymers.[11] |
Conclusion
This compound is more than a simple aromatic ketone; it is a highly versatile and strategically designed precursor. Its distinct reactive sites—the carbonyl bridge and the electronically differentiated aromatic rings—provide chemists with a powerful toolkit for regioselective synthesis. By leveraging both classical and modern synthetic methodologies, this scaffold can be efficiently transformed into a diverse range of complex molecules with significant potential in drug discovery, materials science, and beyond. The logical application of its inherent reactivity allows for the rational design and construction of novel compounds with tailored properties, underscoring its importance as a foundational building block in modern organic synthesis.
References
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- Biphenyl Uses: Chemical Properties, Industrial Applic
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- (Biphenyl-4-yl)(phenyl)methanone. (2010).
- Application Notes and Protocols: Biphenyl-4-yl-p-tolyl-methanone in the Development of Novel Polymers. (2025). Benchchem.
- This compound. PubChem.
- (3-Benzoylphenyl)(phenyl)methanone. (2011).
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- Biphenyl-4-yl-p-tolyl-methanone: A Versatile Building Block in Modern Organic Synthesis. (2025). Benchchem.
- Biological deeds of Biphenyl derivatives - A short Review. (2019). International Journal of Scientific Development and Research.
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Introduction: The Unique Photochemical Identity of Aromatic Ketones
An In-depth Technical Guide to the Photophysical Properties of Aromatic Ketones
Aromatic ketones are a class of organic compounds characterized by a carbonyl group (C=O) directly attached to an aromatic ring.[1][2] This structural arrangement, seemingly simple, gives rise to a rich and complex set of photophysical behaviors that distinguish them from both aliphatic ketones and simple aromatic hydrocarbons. The interaction between the carbonyl group's non-bonding (n) and π-orbitals and the delocalized π-system of the aromatic ring creates a unique electronic landscape.
Upon absorption of light, aromatic ketones are promoted to electronically excited states, from which they can undergo a variety of deactivation processes. Unlike many fluorescent molecules, their photophysical signature is dominated by highly efficient population of a long-lived triplet state. This singular characteristic makes them exceptionally valuable tools in a diverse range of scientific disciplines. From driving complex organic reactions and initiating polymerization to acting as potent agents in photodynamic therapy, the ability of aromatic ketones to absorb light and efficiently generate triplet states is the cornerstone of their utility. This guide provides an in-depth exploration of these fundamental properties, the experimental techniques used to probe them, and the innovative applications they enable.
Core Principles: Electronic Transitions and Excited State Dynamics
The photophysical behavior of an aromatic ketone is dictated by the nature of its electronic transitions and the subsequent decay pathways from the resulting excited states. A Jablonski diagram provides a conceptual framework for visualizing these processes.
Electronic Absorption: The n→π* and π→π* Transitions
The absorption of ultraviolet (UV) or visible light by an aromatic ketone promotes a valence electron to a higher energy molecular orbital. Two primary transitions are of interest:
-
n→π* Transition: This involves the promotion of an electron from a non-bonding orbital (n), localized primarily on the carbonyl oxygen, to an antibonding π-orbital (π*) of the carbonyl group. This transition is typically of lower energy (appears at longer wavelengths in the absorption spectrum) and is formally forbidden by symmetry, resulting in a low molar extinction coefficient (ε < 1000 M⁻¹cm⁻¹).
-
π→π* Transition: This higher-energy transition involves the promotion of an electron from a bonding π-orbital, delocalized across the aromatic ring and the carbonyl group, to an antibonding π*-orbital. This transition is symmetry-allowed and thus exhibits a much higher molar extinction coefficient (ε > 1000 M⁻¹cm⁻¹).
The relative energies of the singlet and triplet states arising from these transitions, denoted as S₁(n,π), T₁(n,π), S₂(π,π), and T₂(π,π), are critical in determining the molecule's subsequent photophysical fate.
The Jablonski Diagram: Mapping the Fate of an Excited Ketone
The Jablonski diagram illustrates the various radiative and non-radiative pathways available for an excited molecule to return to its ground state (S₀). For aromatic ketones, the diagram is notable for the exceptional efficiency of the intersystem crossing (ISC) pathway.
Caption: Jablonski diagram for a typical aromatic ketone.
Deactivation Pathways: A Tale of Two States
-
Fluorescence: Radiative decay from the lowest singlet excited state (S₁) back to the ground state (S₀). For most aromatic ketones, fluorescence is exceptionally weak.[3] This is a direct consequence of the rapid and efficient intersystem crossing process that depopulates the S₁ state before fluorescence can significantly occur.
-
Intersystem Crossing (ISC): This is the hallmark of aromatic ketone photophysics. ISC is a non-radiative process involving a change in spin multiplicity, from a singlet state (S₁) to a triplet state (T₁). The efficiency of this process in aromatic ketones is often near unity (Φ_ISC ≈ 1).[4][5] This high efficiency is explained by El-Sayed's rule , which states that ISC is most favorable between states of different orbital character (e.g., ¹n,π* → ³π,π* or ¹π,π* → ³n,π*). The spin-orbit coupling that mediates this transition is much stronger between these different types of electronic states. Most aromatic ketones undergo unexpectedly fast intersystem crossing.[6][7]
-
Phosphorescence: Radiative decay from the lowest triplet state (T₁) to the ground state (S₀). Since this transition is spin-forbidden, it occurs on a much longer timescale (microseconds to seconds) than fluorescence.[8] This long lifetime is precisely what makes the triplet state of aromatic ketones so useful in photochemical applications.
Experimental Characterization: A Methodological Guide
Characterizing the photophysical properties of aromatic ketones requires a combination of steady-state and time-resolved spectroscopic techniques. The choice of experiment is guided by the specific property being investigated.
Steady-State Spectroscopy
These techniques measure the properties of a sample under constant illumination.
-
UV-Visible Absorption Spectroscopy: This is the foundational experiment. It provides information on the electronic transitions from the ground state to excited singlet states. The low-intensity, long-wavelength band corresponds to the S₀ → S₁(n,π) transition, while the high-intensity bands at shorter wavelengths correspond to S₀ → S₂(π,π) and higher transitions.
Step-by-Step Protocol: UV-Vis Absorption Spectrum Acquisition
-
Sample Preparation: Prepare a dilute solution of the aromatic ketone in a UV-transparent solvent (e.g., cyclohexane, acetonitrile, ethanol). A typical concentration is 10⁻⁵ M. The solvent must be of spectroscopic grade to avoid interfering absorptions.
-
Blank Correction: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for solvent absorption and scattering.
-
Sample Measurement: Rinse and fill the cuvette with the sample solution. Place it in the spectrophotometer.
-
Data Acquisition: Scan a range of wavelengths (e.g., 200-500 nm) to record the absorbance. The absorbance should ideally be kept below 1.5 to ensure linearity (Beer-Lambert Law).
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for each transition and calculate the molar extinction coefficient (ε) if the concentration and path length are known.
-
-
Fluorescence and Phosphorescence Spectroscopy: These techniques measure the light emitted from the sample after excitation.
Step-by-Step Protocol: Phosphorescence Spectrum Acquisition
-
Sample Preparation: Prepare a solution as for UV-Vis, typically in a solvent that forms a rigid glass at low temperatures (e.g., 2-methyltetrahydrofuran or an ethanol/methanol mixture).
-
Deoxygenation: Purge the solution with an inert gas (N₂ or Ar) for 15-20 minutes. Dissolved oxygen is an efficient quencher of triplet states and must be removed to observe phosphorescence.
-
Cryogenics: Place the sealed sample tube in a Dewar flask with a quartz window, and cool to liquid nitrogen temperature (77 K). The cold, rigid matrix minimizes non-radiative decay pathways.
-
Measurement: Place the Dewar in the sample compartment of a fluorometer. Set the excitation wavelength (λ_ex) to a value where the sample absorbs light.
-
Data Acquisition: Scan the emission wavelengths (λ_em), starting from a wavelength longer than λ_ex. For phosphorescence, the instrument may use a pulsed source and a gated detector to discriminate against short-lived fluorescence.
-
Data Analysis: Identify the phosphorescence emission maximum and characterize the vibronic structure of the spectrum.
-
Time-Resolved Spectroscopy
These "pump-probe" techniques are essential for studying the dynamics of excited states, particularly the non-emissive triplet state.
-
Nanosecond Transient Absorption (TA) Spectroscopy: This is the definitive technique for directly observing the triplet state of aromatic ketones. The sample is excited with a short laser pulse (the "pump"), and the change in absorbance is monitored over time using a second light source (the "probe").[9] The triplet state will absorb the probe light at specific wavelengths (T₁ → Tₙ absorption), allowing its formation and decay to be tracked in real-time.[10]
Caption: Workflow for Transient Absorption (TA) Spectroscopy.
Step-by-Step Protocol: Nanosecond Transient Absorption
-
System Setup: A typical setup consists of a pulsed Nd:YAG laser (for pumping, e.g., at 266 or 355 nm) and a high-intensity xenon arc lamp (for probing). The probe beam passes through the sample and into a monochromator and detector (e.g., a photomultiplier tube).
-
Sample Preparation: Prepare a solution with sufficient absorbance at the pump wavelength (typically 0.3-0.7 OD). Deoxygenate the solution thoroughly by purging with N₂ or Ar, as oxygen quenches the triplet state.
-
Data Acquisition (Kinetic Trace): Set the monochromator to a wavelength where the triplet is expected to absorb. Fire the laser and record the change in absorbance (ΔA) over time (from nanoseconds to milliseconds). Average multiple shots to improve the signal-to-noise ratio.
-
Data Acquisition (Transient Spectrum): Record kinetic traces at multiple probe wavelengths. A transient spectrum is constructed by plotting ΔA against wavelength at a specific time delay after the laser flash.
-
Data Analysis: Fit the decay of the transient absorption signal to an exponential function to determine the triplet state lifetime (τ_T). The transient spectrum confirms the identity of the intermediate species.
Summary of Photophysical Data
The following table summarizes typical photophysical data for common aromatic ketones in non-polar solvents. These values serve as a baseline for understanding their behavior.
| Compound | λ_max (n→π) (nm) | λ_max (π→π) (nm) | Φ_F (Fluorescence) | Φ_ISC (Intersystem Crossing) | τ_T (Triplet Lifetime) |
| Benzophenone | ~330 | ~250 | < 0.01 | ~1.0 | ~5 µs |
| Acetophenone | ~320 | ~240 | < 0.01 | ~1.0 | ~1 µs |
| Fluorenone | ~380 | ~255 | ~0.01 | ~0.93 | ~100 µs |
Values are approximate and can vary with solvent and temperature.
Applications in Research and Drug Development
The efficient generation of long-lived triplet states makes aromatic ketones powerful tools.
Photosensitizers in Organic Synthesis and Photocatalysis
Aromatic ketones are widely used as triplet photosensitizers.[11] After ISC, the excited triplet ketone can transfer its energy to another molecule (the acceptor) in a process called triplet-triplet energy transfer, provided the acceptor's triplet energy is lower. This allows for the formation of the acceptor's triplet state, which can then undergo desired chemical reactions that are inaccessible through direct irradiation or thermal activation.
Agents for Photodynamic Therapy (PDT)
In photodynamic therapy, a photosensitizer is administered and accumulates in target tissue (e.g., a tumor).[12][13] When irradiated with light of a specific wavelength, the photosensitizer generates reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which are cytotoxic and destroy the target cells. Aromatic ketones can act as effective PDT agents.[14] Their high ISC yield leads to efficient population of the triplet state, which can then transfer its energy to ground-state molecular oxygen (³O₂), a triplet, to produce highly reactive singlet oxygen (¹O₂).
Caption: The Type II mechanism in Photodynamic Therapy.
Photoinitiators for Polymerization
Aromatic ketones are used as photoinitiators in free-radical polymerization, particularly for UV curing of inks, coatings, and adhesives.[15] Upon UV irradiation, the ketone is excited to its triplet state. In this reactive state, it can abstract a hydrogen atom from a donor molecule (a co-initiator), generating a free radical that initiates the polymerization chain reaction.
Conclusion
The photophysics of aromatic ketones is a compelling example of how molecular structure dictates function. Governed by the interplay of n,π* and π,π* excited states, their behavior is dominated by a highly efficient intersystem crossing to the triplet state. This fundamental property, while suppressing fluorescence, endows them with a long-lived, high-energy excited state that serves as a powerful intermediate for energy transfer and chemical reactions. The ability to harness this triplet state has cemented the role of aromatic ketones as indispensable tools in fields ranging from synthetic chemistry to medicine. A thorough understanding of their photophysical properties, characterized by the robust experimental techniques outlined in this guide, is essential for the continued development of innovative, light-driven technologies.
References
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Title: Aromatic Aldehydes and Ketones - Preparation and Properties. Source: Online Chemistry notes. URL: [Link]
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Title: Ketone. Source: Wikipedia. URL: [Link]
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Title: NEET UG : Physical and Chemical Properties of Ketones. Source: Unacademy. URL: [Link]
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Title: Fluorescence and Phosphorescence. Source: Chemistry LibreTexts. URL: [Link]
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Title: Occurrence and Mechanism of Fluorescence Enhancement of Polycyclic Aromatic Ketones. Source: CORE. URL: [Link]
-
Title: Delayed Fluroescence and Phosphorescence of Aromatic Ketones in Solution. Source: Journal of the American Chemical Society. URL: [Link]
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Title: Aromatic Ketone‐Derived Photosensitizers for Boosted Photodynamic Antibacterial Performance. Source: ResearchGate. URL: [Link]
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Title: Direct observation of slow intersystem crossing in an aromatic ketone, fluorenone. Source: The Journal of Chemical Physics. URL: [Link]
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Title: Ultrafast intersystem crossing in xanthone from wavepacket dynamics simulations. Source: ChemRxiv. URL: [Link]
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Title: The transient absorption spectra assigned to T-T absorption of ketones... Source: ResearchGate. URL: [Link]
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Title: What is Transient Absorption? Pump Probe Spectroscopy. Source: Edinburgh Instruments. URL: [Link]
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Title: Aromatic Ketones as Photocatalysts: Combined Action as Triplet Photosensitiser and Ground State Electron Acceptor. Source: ResearchGate. URL: [Link]
-
Title: Some Natural Photosensitizers and Their Medicinal Properties for Use in Photodynamic Therapy. Source: National Institutes of Health. URL: [Link]
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Title: Mechanisms in photodynamic therapy: part one—-photosensitizers, photochemistry and cellular localization. Source: National Institutes of Health. URL: [Link]
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Title: Enhancing Precision in Photodynamic Therapy: Innovations in Light-Driven and Bioorthogonal Activation. Source: MDPI. URL: [Link]
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Title: Aldehydes as powerful initiators for photochemical transformations. Source: Beilstein Journals. URL: [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Biphenyl-3-YL(phenyl)methanone
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Biphenyl-3-YL(phenyl)methanone Scaffold
This compound, a diaryl ketone, represents a key structural motif in medicinal chemistry and materials science. The biphenyl core provides a rigid, yet conformationally flexible, scaffold that can effectively orient functional groups in three-dimensional space, making it a privileged structure for interacting with biological targets. The ketone linker offers a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. Furthermore, the photophysical properties of diaryl ketones make them valuable building blocks for the development of novel organic electronic materials.
This document provides a comprehensive guide to the synthesis of this compound, focusing on the robust and widely applicable Friedel-Crafts acylation reaction. We will delve into the mechanistic underpinnings of this transformation, provide a detailed step-by-step protocol, and discuss critical experimental parameters to ensure successful and reproducible synthesis.
Synthetic Strategy: A Mechanistic Approach to Friedel-Crafts Acylation
The synthesis of this compound is most directly achieved through the Friedel-Crafts acylation of biphenyl with benzoyl chloride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.[1]
The reaction proceeds through a well-established mechanism initiated by the activation of the acylating agent, benzoyl chloride, by a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[2][3] The Lewis acid coordinates to the chlorine atom of the benzoyl chloride, polarizing the carbonyl group and facilitating the formation of a highly electrophilic acylium ion. This resonance-stabilized cation is the key reactive intermediate that undergoes electrophilic attack by the electron-rich biphenyl ring.[3][4]
The phenyl group of biphenyl is an ortho-, para-directing activator. However, acylation at the 3-position (meta) is also possible, albeit typically in lower yields compared to the 4-position, due to steric hindrance at the ortho positions and the electronic preference for para-substitution. To achieve selectivity for the 3-isomer, alternative strategies or careful control of reaction conditions may be necessary. For the purpose of this guide, we will focus on the general procedure which will likely yield a mixture of isomers, with the 4-isomer being the major product. Subsequent purification will be crucial for isolating the desired this compound.
A less common but viable alternative involves a Suzuki-Miyaura coupling, which offers a different approach to constructing the biphenyl skeleton.[5] This method could involve the coupling of a 3-formylphenylboronic acid with an aryl halide, followed by oxidation, or the coupling of a 3-halobenzophenone with phenylboronic acid.[6][7] While powerful, the Friedel-Crafts acylation is often more direct for this specific target.
Experimental Protocol: Step-by-Step Synthesis via Friedel-Crafts Acylation
This protocol outlines the synthesis of this compound from biphenyl and benzoyl chloride.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| Biphenyl | C₁₂H₁₀ | 154.21 | 1.0 eq | >99% |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | 1.1 eq | >99% |
| Anhydrous Aluminum Chloride (AlCl₃) | AlCl₃ | 133.34 | 1.2 eq | >99% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | Solvent |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M | Aqueous |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Saturated | Aqueous |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | Saturated | Aqueous |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Drying Agent |
Step-by-Step Procedure:
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq).
-
Under a positive pressure of nitrogen, add anhydrous dichloromethane to the flask.
-
Cool the suspension to 0 °C using an ice bath.
-
-
Formation of the Acylium Ion Complex:
-
In a separate, dry dropping funnel, prepare a solution of benzoyl chloride (1.1 eq) in anhydrous dichloromethane.
-
Add the benzoyl chloride solution dropwise to the stirred suspension of aluminum chloride at 0 °C over a period of 15-20 minutes. The formation of a colored complex should be observed.
-
-
Friedel-Crafts Acylation:
-
In a separate beaker, dissolve biphenyl (1.0 eq) in a minimal amount of anhydrous dichloromethane.
-
Add the biphenyl solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Extraction:
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and 1 M hydrochloric acid. This should be done in a well-ventilated fume hood as HCl gas may be evolved.
-
Transfer the quenched mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL). The bicarbonate wash is crucial to neutralize any remaining acid.[8][9]
-
-
Drying and Solvent Removal:
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product, a mixture of isomers, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient. The different polarity of the 3- and 4-isomers should allow for their separation.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) may be employed to isolate the desired isomer.[10]
-
Visualizing the Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting and Key Considerations
-
Moisture Sensitivity: The Friedel-Crafts acylation is highly sensitive to moisture, which can deactivate the aluminum chloride catalyst. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere.
-
Stoichiometry of Lewis Acid: A stoichiometric amount of AlCl₃ is required because it forms a complex with the product ketone, rendering it inactive.[1] Using less than a stoichiometric amount will result in incomplete conversion.
-
Isomer Separation: The separation of the 3- and 4-isomers can be challenging. Careful optimization of the chromatographic conditions or multiple recrystallizations may be necessary to obtain the desired isomer in high purity.
-
Alternative Catalysts: For substrates sensitive to strong Lewis acids, milder catalysts such as erbium(III) triflate or iron(III) chloride can be employed, sometimes in conjunction with microwave irradiation to accelerate the reaction.[11]
Conclusion
The Friedel-Crafts acylation provides a reliable and scalable method for the synthesis of this compound. By understanding the underlying mechanism and carefully controlling the experimental conditions, researchers can successfully prepare this valuable building block for applications in drug discovery and materials science. The detailed protocol and troubleshooting guide provided herein serve as a comprehensive resource for the synthesis and purification of this important compound.
References
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. (2023-06-16).
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. (2018-05-17).
- Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. (2018-05-07).
- Friedel–Crafts Acyl
- Friedel-Crafts Acyl
- Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. (2016-12-28).
- Triphenylmethanol Synthesis: Grignard Reaction. YouTube. (2023-01-08).
- Selective Synthesis of (Benzyl)
- Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE. (2018-01-10).
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boron
- Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances. (2018-10-12).
- Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC. NIH. (2018-04-02).
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Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling for Aryl Ketone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Modern Approach to Aryl Ketone Synthesis
The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning palladium-catalyzed process, has become an indispensable tool for the formation of carbon-carbon bonds in modern organic synthesis.[1][2] Its significance is particularly pronounced in the pharmaceutical and materials science industries, where the construction of complex molecular architectures with high efficiency and functional group tolerance is paramount.[2] This guide focuses on a key application of this powerful reaction: the synthesis of aryl ketones.
Aryl ketones are prevalent structural motifs in a vast array of biologically active compounds, including anti-inflammatory drugs like ketoprofen and antifungal agents such as bifonazole.[3][4] Traditionally, the synthesis of these compounds has relied on methods like Friedel-Crafts acylation, which often suffer from harsh reaction conditions, poor regioselectivity, and the generation of significant waste.[5] The Suzuki-Miyaura coupling offers a milder, more versatile, and highly selective alternative, enabling the synthesis of a diverse range of aryl ketones from readily available starting materials.[3][5][6]
This document provides a comprehensive overview of the Suzuki-Miyaura reaction for aryl ketone synthesis, detailing the underlying mechanism, critical reaction parameters, and step-by-step protocols. It is designed to serve as a practical guide for researchers at all levels, from those new to the field to experienced synthetic chemists seeking to optimize their methodologies.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][7] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[1][8]
-
Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (typically an aryl or vinyl halide) to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a palladium(II) species.[1][7] The rate of this step is often the rate-determining step of the overall reaction and is influenced by the nature of the halide, with reactivity generally following the trend: I > Br > Cl.[1]
-
Transmetalation: In this crucial step, the organic group from the organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium(II) complex.[1][7] This process is facilitated by the presence of a base, which activates the organoboron species, making it more nucleophilic and promoting the transfer of the organic moiety to the palladium center.[8][9] The choice of base is a critical parameter that can significantly impact the reaction's efficiency and will be discussed in detail later.
-
Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the newly formed carbon-carbon bond from the palladium(II) complex. This step regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle, and yields the desired cross-coupled product.[1][7]
Visualizing the Catalytic Cycle
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Reaction Components and Considerations
The success of a Suzuki-Miyaura coupling for aryl ketone synthesis hinges on the careful selection and optimization of several key components.
Acyl Electrophiles
A significant advantage of this methodology is the ability to utilize readily available and highly reactive acyl chlorides as the electrophilic coupling partner.[6][10] This approach allows for the direct and efficient synthesis of ketones.[10][11] Other carboxylic acid derivatives, such as anhydrides, have also been successfully employed.[11]
Organoboron Reagents
A wide variety of organoboron compounds can be used, with boronic acids and their corresponding esters being the most common.[1] These reagents are generally stable, easy to handle, and commercially available with a vast range of functional groups. The low toxicity of organoboron compounds is a significant advantage over other organometallic reagents used in cross-coupling reactions.[9]
Palladium Catalyst and Ligands
Palladium catalysts are the most extensively used for Suzuki-Miyaura couplings.[1] The choice of the palladium source and, crucially, the supporting ligand can dramatically influence the reaction's efficiency and scope.[1][2]
-
Palladium Precursors: Common palladium sources include palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and palladium(II) chloride (PdCl₂).
-
Ligands: Electron-rich and bulky phosphine ligands are often employed to enhance the catalytic activity, particularly for less reactive aryl chlorides.[1][2] Examples of effective ligands include tricyclohexylphosphine (PCy₃) and various biaryl phosphines developed by the Buchwald group.[1][2] N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for this transformation.[9]
The Critical Role of the Base
The base plays a multifaceted role in the catalytic cycle, primarily by activating the boronic acid for the transmetalation step.[8][9] The selection of an appropriate base is crucial and can significantly impact the reaction yield, rate, and selectivity.[8]
Commonly used bases include:
-
Carbonates: Sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃)
-
Phosphates: Potassium phosphate (K₃PO₄)[7]
-
Hydroxides: Sodium hydroxide (NaOH) and potassium hydroxide (KOH)
-
Fluorides: Potassium fluoride (KF) and cesium fluoride (CsF)
The choice of base is often dependent on the specific substrates, catalyst system, and solvent.[7][8] For instance, weaker bases like potassium fluoride can be advantageous when base-sensitive functional groups are present in the starting materials.[9]
Solvent Selection
A variety of organic solvents are suitable for Suzuki-Miyaura couplings, including toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF).[7] The addition of a small amount of water is often beneficial, particularly when using inorganic bases, as it can aid in their dissolution.[7] Recent advancements have also demonstrated the feasibility of performing these reactions under solvent-free, mechanochemical conditions, offering a more environmentally friendly approach.[6][10]
Experimental Protocols
The following protocols provide a general framework for performing a Suzuki-Miyaura cross-coupling reaction for the synthesis of an aryl ketone. It is important to note that optimization of the reaction conditions may be necessary for specific substrates.
Protocol 1: Standard Suzuki-Miyaura Coupling of an Acyl Chloride with a Boronic Acid
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
Aryl or heteroaryl boronic acid
-
Acyl chloride
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., PCy₃·HBF₄)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the aryl boronic acid (1.0-1.5 equivalents), the base (typically 1.0-2.0 equivalents), the palladium catalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1.2-6 mol%).
-
Solvent Addition: Add the anhydrous solvent to the reaction vessel.
-
Substrate Addition: Add the acyl chloride (1.0 equivalent) to the reaction mixture.
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography on silica gel.
Protocol 2: Mechanochemical Suzuki-Miyaura Coupling of an Acyl Chloride
This solvent-free protocol offers a more sustainable approach to aryl ketone synthesis.[6][10]
Materials:
-
Aryl boronic acid
-
Acyl chloride
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., PCy₃·HBF₄)
-
Base (e.g., K₃PO₄)
-
Milling vessel and grinding balls (e.g., stainless steel)
-
Mixer mill
Procedure:
-
Loading the Milling Vessel: In a milling vessel, combine the acyl chloride (1.0 equivalent), aryl boronic acid (1.0-1.5 equivalents), palladium catalyst (e.g., 5 mol%), phosphine ligand (e.g., 6 mol%), and base (e.g., 1.0 equivalent).[6][10]
-
Milling: Place the grinding ball(s) in the vessel, seal it, and place it in the mixer mill. Mill the mixture at a specified frequency (e.g., 30 Hz) for a designated time (e.g., 10-30 minutes).[6][10]
-
Workup and Purification: After milling, extract the product from the solid mixture using an appropriate organic solvent. Filter the mixture and concentrate the filtrate. Purify the crude product by column chromatography.
Data Presentation: Optimization of Reaction Conditions
The following table illustrates a typical optimization study for a Suzuki-Miyaura coupling, highlighting the impact of different reaction parameters on the product yield.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene | 100 | 12 | 65 |
| 2 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2) | Dioxane | 80 | 8 | 88 |
| 3 | Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ (2) | Toluene | 100 | 6 | 92 |
| 4 | PdCl₂(PPh₃)₂ (2) | - | Cs₂CO₃ (2) | THF/H₂O | 65 | 10 | 78 |
This data is illustrative and specific results will vary depending on the substrates and exact conditions used.
Applications in Drug Development and Beyond
The Suzuki-Miyaura cross-coupling for aryl ketone synthesis has found widespread application in the pharmaceutical industry for the construction of key drug intermediates and active pharmaceutical ingredients.[3][4][6] Its high functional group tolerance allows for the late-stage modification of complex molecules, a crucial advantage in drug discovery and development.[1] Beyond pharmaceuticals, this methodology is also valuable in the synthesis of agrochemicals, natural products, and advanced materials.[6]
Troubleshooting and Expert Insights
-
Low Yields: If low yields are observed, consider screening different palladium catalysts, ligands, bases, and solvents. Increasing the reaction temperature or time may also be beneficial. Ensure that all reagents and solvents are of high purity and that the reaction is performed under a strictly inert atmosphere.
-
Side Reactions: The primary side reaction is often the homocoupling of the boronic acid. This can sometimes be suppressed by using a slight excess of the acyl chloride or by carefully controlling the reaction temperature. Protodeborylation, the cleavage of the carbon-boron bond by a proton source, can be minimized by using a non-protic solvent and a suitable base.
-
Difficult Substrates: For sterically hindered or electron-deficient substrates, more active catalyst systems, such as those employing bulky biarylphosphine ligands, may be required.[2] Higher reaction temperatures and longer reaction times may also be necessary.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of aryl ketones. Its mild reaction conditions, broad substrate scope, and high functional group tolerance make it a superior alternative to many traditional methods. By understanding the underlying mechanism and carefully selecting the reaction components, researchers can efficiently synthesize a wide range of aryl ketones for applications in drug discovery, materials science, and beyond. The continued development of new catalysts and protocols, including solvent-free mechanochemical methods, further enhances the utility and sustainability of this important transformation.
References
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Zhang, J., Zhang, P., Ma, Y., & Szostak, M. (2022). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. Organic Letters, 24(12), 2338–2343. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Della Penna, A., et al. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 18(1), 1190-1219. Retrieved from [Link]
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Zhang, J., et al. (2022). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. Organic Letters, 24(12), 2338-2343. Retrieved from [Link]
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Bellina, F., & Rossi, R. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 18(1), 1190-1219. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Retrieved from [Link]
-
Mallet, A. S., et al. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Retrieved from [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 38(8), 621–631. Retrieved from [Link]
-
do Amaral e Silva, N. A., & Martins, D. de L. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14(1), 105. Retrieved from [Link]
-
Singh, S., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2336-2345. Retrieved from [Link]
-
Wang, Q., et al. (2019). Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. Nature communications, 10(1), 5673. Retrieved from [Link]
-
do Amaral e Silva, N. A., & Martins, D. de L. (2025). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. ResearchGate. Retrieved from [Link]
-
MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. Retrieved from [Link]
-
Liu, C., et al. (2018). Suzuki-Miyaura Coupling of Simple Ketones via Activation of Unstrained Carbon-Carbon Bonds. Journal of the American Chemical Society, 140(35), 11133-11137. Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from [Link]
-
Nishikata, T., et al. (2020). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. ChemRxiv. Retrieved from [Link]
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Application Notes and Protocols for the Purification of Crude Biphenyl-3-YL(phenyl)methanone
Introduction: The Critical Role of Purity in Drug Discovery
Biphenyl-3-YL(phenyl)methanone is a versatile scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a wide range of biologically active compounds. The biphenyl moiety is a privileged structure, appearing in numerous pharmaceuticals due to its ability to engage in favorable interactions with biological targets.[1] The purity of this building block is paramount, as even minor impurities can lead to undesired side reactions, complicate the interpretation of biological data, and ultimately compromise the safety and efficacy of the final drug candidate.
This application note provides a comprehensive guide to the purification of crude this compound, typically synthesized via Friedel-Crafts acylation of biphenyl.[2] The primary impurities encountered in this synthesis are unreacted starting materials (biphenyl and benzoyl chloride), and positional isomers (e.g., Biphenyl-4-YL(phenyl)methanone and Biphenyl-2-YL(phenyl)methanone).[3] We present two robust purification protocols: recrystallization for moderately pure starting material and flash column chromatography for more complex mixtures or when higher purity is required.
Understanding the Purification Strategy: A Logic-Driven Approach
The selection of an appropriate purification method hinges on the impurity profile of the crude material. A preliminary assessment by Thin-Layer Chromatography (TLC) is therefore an indispensable first step.
Caption: Decision workflow for purification method selection.
Protocol 1: Purification by Recrystallization
Recrystallization is an effective technique for purifying solid compounds based on differences in solubility.[4] The ideal recrystallization solvent will dissolve the target compound at an elevated temperature but not at room temperature, while impurities will either be insoluble at high temperatures or remain in solution upon cooling.[5] For aromatic ketones like this compound, polar protic solvents such as ethanol are often a good starting point.[6]
Solvent Selection Rationale
| Solvent Class | Example(s) | Rationale for/against this compound |
| Alcohols | Ethanol, Methanol, Isopropanol | Often provide the right balance of polarity to dissolve the ketone at elevated temperatures. Ethanol is a common choice for similar biphenyl ketones.[6] |
| Ketones | Acetone | The ketone functionality in acetone can effectively solvate the target compound.[7] |
| Esters | Ethyl Acetate | Can be a good solvent, but often used in combination with a less polar solvent like hexane for optimal crystal formation. |
| Hydrocarbons | Hexane, Toluene | Generally, the target compound will have low solubility in nonpolar solvents at room temperature, but may be soluble when hot. Toluene can be effective for aromatic compounds.[8] |
| Chlorinated | Dichloromethane | A good solvent for many organic compounds, but its high volatility can sometimes make controlled crystallization challenging.[9] |
Step-by-Step Recrystallization Protocol
-
Solvent Screening (Small Scale):
-
Place a small amount of the crude material (approx. 50 mg) into several test tubes.
-
Add a few drops of a candidate solvent to each tube at room temperature. A good solvent will not dissolve the compound at this stage.
-
Heat the test tubes in a water bath and add the solvent dropwise until the solid just dissolves.
-
Allow the solutions to cool slowly to room temperature, and then in an ice bath.
-
The solvent that yields a good recovery of crystalline solid is the most suitable. Ethanol or a mixture of ethanol and water is a promising candidate.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent (e.g., ethanol) in small portions while heating the flask on a hot plate. Swirl the flask to aid dissolution.
-
Continue adding the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent, as this will reduce the yield.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[10]
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Allow the crystals to dry completely in the air or in a desiccator.
-
Protocol 2: Purification by Flash Column Chromatography
Flash column chromatography is a rapid and efficient method for separating components of a mixture based on their differential adsorption to a stationary phase.[11] For non-polar to moderately polar compounds like this compound, a silica gel stationary phase and a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is typically employed.[11]
Solvent System Selection for TLC and Column Chromatography
A good separation on a TLC plate is a prerequisite for a successful column chromatography. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[11]
| Solvent System (Hexane:Ethyl Acetate) | Expected Rf of this compound | Rationale |
| 9:1 | Low | Good for initial screening, likely to provide good separation from non-polar impurities. |
| 4:1 | 0.2 - 0.4 | A good starting point for achieving optimal separation of the target compound from its isomers. |
| 1:1 | High | May be too polar, causing the compound to elute too quickly with poor separation. |
Step-by-Step Flash Column Chromatography Protocol
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate and develop it in a chamber containing a mixture of hexane and ethyl acetate (e.g., 4:1).
-
Visualize the spots under UV light and calculate the Rf values of the components.
-
-
Column Packing:
-
Select a glass column of appropriate size.
-
Pack the column with silica gel using either a dry or wet packing method. Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column.
-
Collect fractions in test tubes as the solvent elutes from the bottom of the column.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Caption: Workflow for flash column chromatography.
Conclusion: Ensuring the Integrity of Your Research
The successful purification of this compound is a critical step in the synthesis of novel compounds for drug discovery and development. The choice between recrystallization and flash column chromatography should be guided by a careful analysis of the crude product's impurity profile. By following the detailed protocols and understanding the underlying scientific principles outlined in this application note, researchers can confidently obtain high-purity material, thereby ensuring the reliability and reproducibility of their subsequent experiments.
References
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Jain, S. K., et al. (2017). Biphenyls as a privileged scaffold in medicinal chemistry. RSC Advances, 7(74), 46845-46877. [Link]
-
Ahmad, N., et al. (2010). (Biphenyl-4-yl)(phenyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1626. [Link]
-
Mettler-Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Vassar College. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Solvent induced crystallization in poly(aryl-ether-ether-ketone). Retrieved from [Link]
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Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
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Chemistry channel. (2022, July 8). How to choose a suitable solvent for recrystallization to get a nice crystal [Video]. YouTube. [Link]
-
Chegg. (2020, May 6). Lab Data Sheet for Experiment: Friedel-Crafts. Retrieved from [Link]
-
Biotage. (2023, January 19). Solvent Selection for Flash Chromatography. Retrieved from [Link]
-
Reddit. (2025, March 14). Resources on 3+ component chromatography solvent systems?. r/Chempros. [Link]
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The Friedel-Crafts Reaction. (2014, February 27). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
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ResearchGate. (n.d.). (a) Normal phase separation of benzophenone and nitrobenzene with a... [Image]. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
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CDN. (2015, February 8). Separating a Mixture of Biphenyl, Benzhydrol and Benzophenone by Thin-Layer Chromatography. Retrieved from [Link]
-
King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]
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MDPI. (2021, November 16). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. Retrieved from [Link]
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Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
Wikipedia. (n.d.). Biphenyl. Retrieved from [Link]
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PubMed. (n.d.). Separation and selectivity of benzophenones in micellar electrokinetic chromatography using sodium dodecyl sulfate micelles or sodium cholate modified mixed micelles. Retrieved from [Link]
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-
National Center for Biotechnology Information. (n.d.). 3-Phenylphenol. PubChem Compound Database. Retrieved from [Link]
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Application Note: A Validated Protocol for the Purification of Biphenyl-3-YL(phenyl)methanone via Recrystallization
Abstract: This document provides a comprehensive guide to the purification of Biphenyl-3-YL(phenyl)methanone, a key intermediate in various synthetic applications, using the robust technique of recrystallization. The protocol is designed for researchers, chemists, and professionals in the drug development sector who require high-purity materials. We delve into the theoretical underpinnings of solvent selection, provide a detailed, step-by-step experimental procedure, and offer insights into process validation and troubleshooting. The methodology emphasizes not just the procedural steps but the causal reasoning behind them, ensuring a reproducible and efficient purification outcome.
The Scientific Rationale of Solvent Selection
The success of any recrystallization protocol is fundamentally dependent on the choice of solvent.[1] The ideal solvent must exhibit differential solubility, dissolving the target compound completely at an elevated temperature while being a poor solvent for it at lower temperatures.[2][3] For this compound, the molecular structure—comprising two phenyl rings and a ketone functional group—guides our selection process.[4]
The biphenyl moiety imparts a significant nonpolar, aromatic character, suggesting solubility in organic solvents.[5] The ketone group introduces moderate polarity. A rule of thumb in solvent selection is that solvents sharing functional similarities with the solute often prove effective.[6] Based on these principles and extensive literature precedents for structurally analogous aromatic ketones, ethanol emerges as an exemplary solvent.[7][8][9] It offers a favorable balance of polarity, a suitable boiling point (78 °C) that allows for effective dissolution without promoting "oiling out," and is relatively safe and inexpensive.[1]
To provide a comparative framework, the properties of several common laboratory solvents are summarized below.
| Solvent | Boiling Point (°C) | Polarity | Rationale for Suitability/Unsuitability |
| Ethanol | 78 | Polar Protic | Highly Recommended. Balances polarity to dissolve the ketone at high temperatures but has reduced solvency when cold. Proven effective for similar biphenyl ketones.[7][8] |
| Methanol | 65 | Polar Protic | Good Alternative. Similar to ethanol but its lower boiling point may require more careful handling to achieve full dissolution of high-melting solids.[10][11] |
| Water | 100 | Highly Polar | Unsuitable. The compound's largely nonpolar biphenyl structure makes it insoluble in water.[5] |
| Toluene | 111 | Nonpolar | Not Recommended. The compound is likely too soluble even at room temperature, leading to poor recovery. The high boiling point also complicates removal.[1] |
| Hexane | 69 | Nonpolar | Unsuitable as a primary solvent. The compound is likely insoluble even at boiling temperatures. May be considered as an anti-solvent in a mixed-solvent system if a single solvent fails. |
Experimental Workflow and Causality
The recrystallization process is a sequential workflow designed to systematically separate the desired compound from soluble and insoluble impurities. The logical flow of this process is visualized below. Each stage is critical for maximizing both purity and yield.
Caption: Workflow for the recrystallization of this compound.
Detailed Step-by-Step Protocol
This protocol is designed for the purification of approximately 5 grams of crude this compound. Adjust solvent volumes accordingly for different starting quantities.
Materials and Equipment:
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Deionized Water (for vacuum aspirator)
-
Erlenmeyer Flasks (125 mL and 250 mL)
-
Hot Plate with Magnetic Stirring
-
Magnetic Stir Bar
-
Watch Glass
-
Stemless Funnel and Fluted Filter Paper (for optional hot filtration)
-
Büchner Funnel and Filter Flask
-
Whatman Filter Paper (to fit Büchner funnel)
-
Vacuum Tubing and Aspirator/Vacuum Pump
-
Spatula and Glass Rod
-
Ice Bath
-
Drying Oven or Desiccator
Procedure:
-
Preparation and Dissolution:
-
Place 5.0 g of the crude this compound into a 250 mL Erlenmeyer flask with a magnetic stir bar.
-
Add approximately 50 mL of ethanol.
-
Place the flask on a hot plate and, while stirring, gently heat the mixture to a boil.
-
Causality: Heating increases the kinetic energy of the solvent molecules, overcoming the crystal lattice energy of the solid and increasing its solubility.[3]
-
-
Achieving Saturation:
-
Continue adding ethanol in small portions (2-3 mL at a time) to the boiling solution until all the solid has just dissolved. Avoid adding a large excess of solvent.
-
Causality: Using the minimum amount of hot solvent is critical for creating a supersaturated solution upon cooling, which maximizes the yield of the recrystallized product.
-
-
Removal of Insoluble Impurities (Optional):
-
If any insoluble impurities remain in the hot solution, perform a hot filtration. Place a stemless funnel with fluted filter paper into a pre-heated 250 mL Erlenmeyer flask and pour the hot solution through it.
-
Causality: This step removes impurities (e.g., dust, inorganic salts) that are not soluble in the hot solvent. Pre-heating the apparatus prevents premature crystallization of the product on the funnel.
-
-
Slow Cooling and Crystallization:
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop, undisturbed.
-
Causality: Slow cooling is paramount for forming large, well-defined crystals. This process is selective, allowing only the target compound molecules to integrate into the growing crystal lattice while excluding impurities, which remain in the solution. Rapid cooling can trap impurities.
-
-
Maximizing Yield:
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for 15-20 minutes.
-
Causality: The solubility of the compound decreases further at lower temperatures, causing more of the dissolved product to precipitate out of the solution, thereby maximizing the recovery.
-
-
Isolation by Vacuum Filtration:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold ethanol.
-
Turn on the vacuum and swirl the flask to create a slurry of the crystals in the solvent. Pour the slurry into the Büchner funnel.
-
Use a spatula to transfer any remaining crystals.
-
Causality: Vacuum filtration is an efficient method to separate the solid crystals from the liquid "mother liquor," which contains the dissolved impurities.
-
-
Washing the Crystals:
-
With the vacuum still applied, wash the crystals on the filter paper with a small portion (5-10 mL) of ice-cold ethanol.
-
Causality: The cold solvent washes away any residual mother liquor adhering to the surface of the crystals without significantly re-dissolving the purified product.
-
-
Drying:
-
Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them.
-
Transfer the semi-dry crystals to a pre-weighed watch glass and dry them to a constant weight, either in a low-temperature drying oven (e.g., 50-60 °C) or in a desiccator under vacuum.
-
Causality: Complete removal of the solvent is necessary for accurate yield calculation and to prevent solvent contamination in subsequent applications.
-
Validation and Troubleshooting
A successful protocol must be self-validating. The purity of the final product should be confirmed and common issues addressed.
Quality Control:
-
Melting Point Analysis: A pure compound exhibits a sharp, narrow melting range. Compare the experimental melting point of the recrystallized product to the literature value. A broad or depressed melting range indicates the presence of impurities.
-
Percent Recovery: Calculate the yield using the formula: (mass of pure product / mass of crude product) * 100%. A typical recovery ranges from 70-90%, depending on the initial purity.
Troubleshooting Guide:
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | Too much solvent was added; solution is not supersaturated. | Re-heat the solution to boil off some of the solvent. Alternatively, scratch the inside of the flask with a glass rod at the solvent line or add a seed crystal of the pure compound. |
| Product "Oils Out" | The solution is supersaturated above the melting point of the compound. | Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. |
| Very Low Recovery/Yield | Too much solvent was used; crystals were washed with room-temperature solvent; filtration was performed before crystallization was complete. | Ensure the minimum amount of boiling solvent is used. Always wash crystals with ice-cold solvent. Allow adequate time for cooling in the ice bath. |
References
-
Royal Society of Chemistry. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11043443, this compound. [Link]
-
ResearchGate. (2018). Model biphenyl reaction. [Link]
- Google Patents.
-
Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment. [Link]
-
National Center for Biotechnology Information. (2008). (Biphenyl-4-yl)(phenyl)methanone. PubMed Central. [Link]
-
University of Rochester, Department of Chemistry. Purification: How To. [Link]
-
JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
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Journal of the American Chemical Society. Controlling Reductive Elimination Pathways in Ti(IV) Pincer Complexes: Concerted versus Radical Mechanisms via Ligand Design. [Link]
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Wikipedia. Biphenyl. [Link]
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Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. [Link]
- Google Patents.
-
Royal Society of Chemistry. Supporting Information for manuscript. [Link]
-
Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]
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American Chemical Society Publications. Controlling Reductive Elimination Pathways in Ti(IV) Pincer Complexes. [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
-
Vedantu. Is Biphenyl soluble in Methanol. [Link]
- Google Patents.
- Unknown Source.
-
Asian Journal of Chemistry. (2013). Synthesis of Biphenyl- 4,4'-Diyl bis(phenyl-methanone) via Carbonylative Coupling. [Link]
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Application Notes & Protocols: The Utility of Biphenyl-Aryl Methanones in Industrial and Research Photopolymerization
Senior Application Scientist Note: This document details the application of biphenyl-phenyl methanone structures in photopolymerization. While the query specified Biphenyl-3-YL(phenyl)methanone, the available scientific literature and commercial products predominantly feature its isomer, Biphenyl-4-YL(phenyl)methanone (also known as 4-Benzoylbiphenyl or Photoinitiator PBZ, CAS No. 2128-93-0).[1][2][3] Due to this, the following protocols and mechanistic discussions are based on the well-documented properties and reactivity of Biphenyl-4-YL(phenyl)methanone and analogous benzophenone derivatives. The principles outlined are broadly applicable to aromatic ketone photoinitiators and provide a robust framework for researchers exploring this class of compounds.
Foundational Principles: Aromatic Ketones in Photochemistry
Biphenyl-4-YL(phenyl)methanone is an aromatic ketone that functions as a highly efficient Type II photoinitiator.[4] Unlike Type I photoinitiators which undergo direct cleavage upon irradiation to form radicals, Type II initiators require a co-initiator or synergist to begin the polymerization process.[5] This two-component system offers versatility and is fundamental to many applications in UV-curable coatings, inks, and adhesives.[1]
The Mechanism of Type II Photoinitiation
The photochemical activity of Biphenyl-4-YL(phenyl)methanone is centered on the carbonyl group. The process can be broken down into three key steps:
-
Photoexcitation: Upon absorption of UV radiation, the molecule is promoted from its ground state to an excited singlet state. It then rapidly undergoes Intersystem Crossing (ISC) to a more stable, longer-lived triplet state.[4]
-
Hydrogen Abstraction: This excited triplet state is the primary photoactive species.[4] In the presence of a hydrogen donor, typically a tertiary amine co-initiator, the excited ketone abstracts a hydrogen atom. This generates two radical species: a ketyl radical and an amine-derived radical.[4]
-
Initiation of Polymerization: The amine-derived radical is typically the primary species that initiates the polymerization of monomers, such as acrylates, by attacking the carbon-carbon double bond and starting the polymer chain growth.[4][5]
// Nodes PI [label="Biphenyl-Phenyl\nMethanone (PI)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI_S1 [label="Excited Singlet State\nPI (S1)", fillcolor="#FBBC05", fontcolor="#202124"]; PI_T1 [label="Excited Triplet State\nPI (T1)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amine [label="Amine Co-initiator\n(R3N-CH-R')", fillcolor="#F1F3F4", fontcolor="#202124"]; Ketyl [label="Ketyl Radical", fillcolor="#34A853", fontcolor="#FFFFFF"]; Amine_Radical [label="Amine Radical\n(R3N-C•-R')", fillcolor="#34A853", fontcolor="#FFFFFF"]; Monomer [label="Monomer (M)", fillcolor="#F1F3F4", fontcolor="#202124"]; Polymer [label="Growing Polymer\nChain (R-M•)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Invisible nodes for layout invis1 [shape=point, width=0]; invis2 [shape=point, width=0];
// Edges PI -> PI_S1 [label="UV Light (hν)"]; PI_S1 -> PI_T1 [label="Intersystem\nCrossing (ISC)"]; {rank=same; PI_T1; Amine;} PI_T1 -> invis1 [dir=none]; Amine -> invis1 [dir=none]; invis1 -> Ketyl [label=" Hydrogen\n Abstraction"]; invis1 -> Amine_Radical; {rank=same; Amine_Radical; Monomer;} Amine_Radical -> Polymer [label="Initiation"]; Monomer -> Polymer; } }
Application in Free-Radical Photopolymerization
The primary application for Biphenyl-4-YL(phenyl)methanone is in the free-radical polymerization (FRP) of unsaturated monomers, particularly acrylates and methacrylates.[6] Its high efficiency and low yellowing properties make it a desirable choice for clear coatings and adhesives.[1]
Key Formulation Components
A typical UV-curable formulation consists of the following:
-
Photoinitiating System:
-
Photoinitiator: Biphenyl-4-YL(phenyl)methanone (Typically 0.5 - 5.0 wt%).
-
Co-initiator (Amine Synergist): e.g., Ethyl-4-(dimethylamino)benzoate (EDB) or other tertiary amines (Typically 1.0 - 5.0 wt%).
-
-
Reactive Diluents: Monofunctional or multifunctional monomers and oligomers that form the polymer backbone (e.g., Trimethylolpropane triacrylate (TMPTA), Hexanediol diacrylate (HDDA)).
-
Additives: Stabilizers, flow agents, pigments, etc., as required by the specific application.
Protocol 1: UV Curing of an Acrylate Formulation
This protocol describes the preparation and analysis of a simple acrylate formulation for UV curing. The polymerization kinetics will be monitored using Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy.
Materials & Equipment:
-
Biphenyl-4-YL(phenyl)methanone (Photoinitiator)
-
Ethyl-4-(dimethylamino)benzoate (EDB) (Co-initiator)
-
Trimethylolpropane triacrylate (TMPTA) (Monomer)
-
Analytical balance, magnetic stirrer, amber vials
-
FTIR spectrometer with a horizontal sample holder and UV/Vis light source attachment
-
UV LED curing lamp (e.g., 365 nm or 395 nm) with controlled intensity
Experimental Workflow:
// Nodes A [label="1. Formulation Preparation\n(Weigh & Mix Components)"]; B [label="2. Sample Preparation\n(Apply thin film between BaF2 plates)"]; C [label="3. Baseline FTIR Spectrum\n(Measure absorbance before curing)"]; D [label="4. UV Curing & Real-Time Monitoring\n(Initiate UV exposure and record spectra over time)"]; E [label="5. Data Analysis\n(Calculate Degree of Conversion vs. Time)"];
// Edges A -> B; B -> C; C -> D; D -> E; } }
Step-by-Step Procedure:
-
Formulation Preparation:
-
In an amber vial, prepare the formulation according to the ratios in Table 1.
-
Add the monomer (TMPTA) first, followed by the co-initiator (EDB), and finally the photoinitiator (Biphenyl-4-YL(phenyl)methanone).
-
Mix thoroughly with a magnetic stirrer in the dark until all components are fully dissolved.
-
-
RT-FTIR Sample Preparation:
-
Place a small drop of the liquid formulation onto a Barium Fluoride (BaF₂) salt plate.
-
Place a second BaF₂ plate on top to create a thin, uniform film. The thickness should be controlled using a spacer if necessary.
-
-
Real-Time Monitoring:
-
Place the sample assembly into the FTIR spectrometer.
-
Record a baseline spectrum before UV exposure.
-
Position the UV LED lamp to irradiate the sample.
-
Simultaneously start the UV exposure and the real-time FTIR data acquisition. Collect spectra at regular intervals (e.g., every 0.5 seconds).
-
The polymerization is monitored by tracking the decrease in the peak area of the acrylate C=C double bond, typically around 1635 cm⁻¹ and 810 cm⁻¹.
-
-
Data Analysis:
-
Calculate the Degree of Conversion (DC%) of the acrylate double bonds over time using the following formula: DC(t)% = (1 - (Area(t) / Area(0))) * 100 where Area(t) is the area of the acrylate peak at time t, and Area(0) is the initial peak area before curing.
-
Plot DC% versus time to obtain the polymerization profile.
-
Table 1: Sample Formulation for Free-Radical Polymerization
| Component | Role | Weight % | Molar Equivalent |
| TMPTA | Monomer/Crosslinker | 96.5% | - |
| Biphenyl-4-YL(phenyl)methanone | Photoinitiator | 1.5% | 1 |
| EDB | Co-initiator | 2.0% | ~1.7 |
Application as a Photosensitizer in Cationic & Hybrid Systems
Beyond free-radical chemistry, biphenyl derivatives can act as versatile photosensitizers for other types of polymerization. This is particularly useful in cationic polymerization of monomers like epoxides and vinyl ethers, or in creating hybrid polymer networks.[7][8]
In these systems, the excited photoinitiator does not abstract a hydrogen atom. Instead, it engages in an electron transfer reaction with an onium salt (e.g., an iodonium or sulfonium salt).[7] This photo-oxidation process generates reactive cations and radicals, which can simultaneously initiate both cationic and free-radical polymerization.[7] This approach is highly valuable for producing Interpenetrating Polymer Networks (IPNs), which combine the properties of different polymer types.[7]
Key Features of Sensitized Systems:
-
Dual Curing: Allows for the simultaneous polymerization of different monomer types (e.g., acrylates and epoxides).
-
Reduced Oxygen Inhibition: The cationic polymerization component is not inhibited by oxygen, which can be a major advantage over purely free-radical systems.[7]
-
Versatility: Enables the formulation of advanced materials for applications like 3D printing.[8][9]
Summary of Key Performance & Physical Data
The following table summarizes essential data for Biphenyl-4-YL(phenyl)methanone, which serves as a reliable reference for formulation development.
Table 2: Properties of Biphenyl-4-YL(phenyl)methanone
| Property | Value | Source(s) |
| Chemical Name | Biphenyl-4-YL(phenyl)methanone | [3] |
| Synonyms | 4-Benzoylbiphenyl, Photoinitiator PBZ | [1][3] |
| CAS Number | 2128-93-0 | [1][3] |
| Molecular Formula | C₁₉H₁₄O | [1][3] |
| Molecular Weight | 258.31 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 99-101 °C | [1] |
| Absorption Peak | ~248 nm | [1] |
| Initiator Type | Type II (Free Radical) | [5] |
| Primary Use | UV curing for coatings, inks, adhesives | [1] |
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed.
-
Always work in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.
-
Protect photocurable formulations from ambient light to prevent premature polymerization.
References
-
Ortyl, J., et al. (2019). Development of New High-Performance Biphenyl and Terphenyl Derivatives as Versatile Photoredox Photoinitiating Systems and Their Applications in 3D Printing Photopolymerization Processes. Catalysts, 9(10), 827. [Link]
- BenchChem (2025). Performance Evaluation of Biphenyl-4-yl-p-tolyl-methanone in Specific Applications: A Comparative Guide.
- BenchChem (2025). Application Notes and Protocols: Biphenyl-4-yl-p-tolyl-methanone in the Development of Novel Polymers.
- Fouassier, J. P., et al. (1991). Phenyl‐2,4,6‐trimethylbenzoylphosphinates as water‐soluble photoinitiators. Generation and reactivity of O Ṗ(C6H5)(O−) radical anions. Die Makromolekulare Chemie, Macromolecular Chemistry and Physics, 192(1), 245-260.
- BenchChem (2025). Application Notes and Protocols: Biphenyl-4-yl-p-tolyl-methanone in Photochemistry.
- LookChem (2018). Photoinitiator PBZ, 4-Benzoylbiphenyl, CAS 2128-93-0.
- Sigma-Aldrich. Photoinitiators for UV Curing. Sigma-Aldrich Technical Bulletin.
-
Son, J. H., & Son, D. H. (2018). Benzil Photoperoxidations in Polymer Films and Crosslinking by the Resultant Benzoyl Peroxides in Polystyrene and Other Polymers. Molecules, 23(11), 2843. [Link]
- Wang, K., et al. (2023). Synthesis and application of novel benzophenone photoinitiators. Journal of Photochemistry and Photobiology A: Chemistry, 442, 114781.
- Morlet-Savary, F., et al. (2021). Multitasking initiation systems as the critical key for high-performance materials in 3D printing technologies. Progress in Polymer Science, 122, 101455.
- Tomal, W., et al. (2019). Development of New High-Performance Biphenyl and Terphenyl Derivatives as Versatile Photoredox Photoinitiating Systems and Their Applications in 3D Printing Photopolymerization Processes.
- Sino-Aluminas (n.d.).
-
Xiao, P., et al. (2014). A known photoinitiator for a novel technology: 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine for near UV or visible LED. Polymer Chemistry, 5(22), 6594-6604. [Link]
- Arkema. SPEEDCURE photoinitiator and UVICURE cationic resins.
- IGM Resins. Omnirad Products. IGM Resins on Knowde.
-
NIST. Methanone, [1,1'-biphenyl]-4-ylphenyl-. NIST Chemistry WebBook. [Link]
Sources
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- 2. Sinocure® CQ - DL-Camphorquinone Photoinitiator for Dental Materials [sinocurechem.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. A known photoinitiator for a novel technology: 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine for near UV or visible LED - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. ruj.uj.edu.pl [ruj.uj.edu.pl]
The Biphenyl Methanone Core: A Versatile Scaffold for High-Performance OLED Material Synthesis
Introduction: The Quest for Superior Organic Emitters
The evolution of Organic Light-Emitting Diodes (OLEDs) from a laboratory curiosity to a dominant technology in displays and lighting is a testament to the power of molecular engineering. The performance of an OLED device—its efficiency, color purity, and operational lifetime—is intrinsically linked to the chemical structure and photophysical properties of the organic materials employed within its multilayer architecture.[1] At the heart of this technology lies the emissive layer (EML), where electrically injected holes and electrons recombine to form excitons, which then decay radiatively to produce light. The design of novel host materials, charge-transporting materials, and emitters is therefore a critical endeavor in advancing OLED technology.
This application note explores the utility of the biphenyl methanone (or biphenyl ketone) scaffold as a versatile and strategic building block in the synthesis of a diverse range of OLED materials. The inherent rigidity and thermal stability of the biphenyl unit, combined with the reactive versatility of the ketone functional group, provides a powerful platform for creating bespoke molecules tailored for specific roles within an OLED device, from hole-transporting layers (HTLs) to aggregation-induced emission (AIE) luminogens. We will detail the synthetic pathways, provide field-proven experimental protocols, and discuss the structure-property relationships that make biphenyl methanones a cornerstone of modern OLED material design.
Part 1: The Biphenyl Methanone Intermediate - Synthesis and Strategic Advantages
The biphenyl methanone core is an excellent starting point for OLED material synthesis due to several key advantages:
-
Synthetic Accessibility: Biphenyl methanones are readily synthesized via classic organic reactions, most notably the Friedel-Crafts acylation, allowing for large-scale and cost-effective production.[2]
-
Structural Rigidity & Thermal Stability: The biphenyl framework imparts significant thermal and morphological stability to the final molecule, a crucial requirement for long-lasting OLED devices.
-
Tunable Electronics: The biphenyl rings can be functionalized at various positions (e.g., with bromo groups) to enable further chemical modifications through cross-coupling reactions, allowing for precise tuning of the final material's electronic properties (HOMO/LUMO levels).
-
Reactive Ketone Handle: The carbonyl group is a versatile functional handle that can be transformed into a wide array of other functionalities, including alkenes (for emissive materials) or serve as a directing group for further aromatic substitutions.
Protocol 1: Synthesis of (4-Bromophenyl)([1,1'-biphenyl]-4-yl)methanone
This protocol describes a standard Friedel-Crafts acylation to produce a functionalized biphenyl methanone, which can serve as a key intermediate for subsequent transformations.
Reaction Scheme:
Caption: Friedel-Crafts synthesis of a key biphenyl methanone intermediate.
Materials & Reagents:
-
Biphenyl (1.0 equivalent)
-
4-Bromobenzoyl chloride (1.1 equivalents)
-
Anhydrous Aluminum chloride (AlCl₃) (1.2 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Ice-water bath
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq.) and anhydrous DCM. Cool the suspension to 0°C in an ice bath.
-
In a separate flask, dissolve 4-bromobenzoyl chloride (1.1 eq.) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension.
-
Dissolve biphenyl (1.0 eq.) in anhydrous DCM and add this solution slowly to the reaction mixture at 0°C.
-
After the addition is complete, stir the reaction at 0°C for 30 minutes, then remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and 1 M HCl to quench the reaction and decompose the aluminum complex.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by recrystallization (e.g., from ethanol) or column chromatography on silica gel to yield the pure biphenyl methanone derivative.
Part 2: From Ketone to Emissive Material - Synthesis of AIE Luminogens
One of the most powerful applications of biphenyl methanones is in the synthesis of Tetraphenylethylene (TPE) derivatives. TPE-based molecules are the canonical example of Aggregation-Induced Emission (AIE) luminogens—materials that are non-emissive in solution but become highly fluorescent in the aggregated or solid state.[3] This property is ideal for OLEDs, as it mitigates the concentration quenching effects that plague many traditional fluorophores in the solid-state emissive layer. The ketone functionality is central to this transformation, typically via a McMurry coupling or related reactions that form the central C=C double bond of the TPE core.[4][5]
Protocol 2: Synthesis of a Cyano-Substituted Tetraphenylethylene AIEgen
This protocol demonstrates the conversion of a functionalized benzophenone (a close analogue to biphenyl methanone) into a cyano-substituted TPE derivative, a class of molecules known for their AIE properties and application in OLEDs. The key step is a base-mediated condensation reaction.[6]
Reaction Scheme:
Caption: Synthesis of a TPE-based AIE luminogen from a biphenyl methanone precursor.
Materials & Reagents:
-
(4-bromophenyl)(phenyl)methanone (1.0 equivalent)
-
2-(4-bromophenyl)acetonitrile (1.4 equivalents)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (4.0 equivalents)
-
Toluene, anhydrous
-
Standard glassware for inert atmosphere synthesis (e.g., Schlenk line)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Add (4-bromophenyl)(phenyl)methanone (1.0 eq.) and sodium hydride (4.0 eq.) to a two-necked round-bottom flask.
-
Degas the flask and flush with dry nitrogen. Inject anhydrous toluene.
-
Heat the mixture to 80°C.
-
Slowly add a solution of 2-(4-bromophenyl)acetonitrile (1.4 eq.) in anhydrous toluene to the heated mixture.
-
Reflux the reaction mixture overnight under a nitrogen atmosphere.
-
After cooling to room temperature, quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
-
After filtration, evaporate the solvent under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using a mixture of petroleum ether and DCM as the eluent to obtain the target AIE luminogen.[6]
Part 3: Building Hole-Transporting Layers (HTLs) via Cross-Coupling
Efficient hole injection and transport are critical for balanced charge recombination in the EML.[7] Triarylamines are the most common class of hole-transporting materials due to their suitable HOMO energy levels and high hole mobility.[8] Bromo-functionalized biphenyl methanones are excellent precursors for synthesizing HTLs via palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[2][9]
Protocol 3: Synthesis of a Triarylamine-based HTL via Buchwald-Hartwig Amination
This protocol outlines a general, yet robust, method for the C-N coupling of an aryl bromide (such as the product from Protocol 1) with a secondary amine like carbazole or diphenylamine. The ketone group may need to be protected or may be tolerant of the reaction conditions, depending on the specific catalyst system and reactants used.
Reaction Scheme:
Caption: Palladium-catalyzed synthesis of a hole-transporting material precursor.
Materials & Reagents:
-
Bromo-Biphenyl Methanone (1.0 equivalent)
-
Secondary Amine (e.g., diphenylamine, 1.1 equivalents)
-
Palladium pre-catalyst (e.g., [Pd(allyl)Cl]₂, 1-2 mol%)
-
Phosphine Ligand (e.g., XPhos, 4-8 mol%)
-
Strong base (e.g., Sodium tert-butoxide (t-BuONa), 1.4 equivalents)
-
Toluene, anhydrous
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
In an oven-dried Schlenk tube, combine the bromo-biphenyl methanone (1.0 eq.), the secondary amine (1.1 eq.), sodium tert-butoxide (1.4 eq.), the palladium catalyst (e.g., 1 mol % [Pd(allyl)Cl]₂), and the phosphine ligand (e.g., 4 mol % XPhos).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture in a preheated oil bath at 100-110°C for 12-24 hours, or until TLC indicates consumption of the starting material.
-
Cool the reaction to room temperature and dilute with DCM or ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium residues, washing the pad with additional solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield the triarylamine-functionalized product.[2]
Part 4: Crafting Bipolar Host and Electron-Transporting Materials
For highly efficient phosphorescent OLEDs (PhOLEDs), the emissive layer often consists of a phosphorescent dopant dispersed in a host material. An ideal host should possess a high triplet energy to confine excitons on the guest, as well as balanced hole and electron transport properties (bipolar character) to ensure a wide recombination zone.[10] The biphenyl methanone scaffold can be elaborated to create such materials by incorporating both electron-donating (hole-transporting) and electron-withdrawing (electron-transporting) moieties.
A common strategy involves using Suzuki cross-coupling reactions on a di-functionalized biphenyl precursor to introduce different aromatic groups. A di-bromo biphenyl methanone could be a starting point for such a strategy.
Workflow: General Strategy for Bipolar Host Synthesis
Caption: A strategic workflow for synthesizing bipolar host materials.
This sequential Suzuki coupling approach allows for the controlled, stepwise introduction of different functional units onto the biphenyl core, providing a high degree of modularity and tunability in the design of advanced host materials.[11][12]
Data Summary and Characterization
The successful synthesis of OLED materials must be followed by rigorous characterization to validate their suitability for device applications. Key properties are summarized below.
| Property | Technique(s) | Significance for OLEDs |
| Chemical Structure | NMR (¹H, ¹³C), Mass Spectrometry (MS) | Confirms the successful synthesis and purity of the target molecule. |
| Thermal Stability | Thermogravimetric Analysis (TGA), DSC | High decomposition (Td) and glass transition (Tg) temperatures are crucial for device longevity and stability. |
| Photophysical Properties | UV-Vis & Photoluminescence (PL) Spectroscopy | Determines absorption/emission wavelengths, color coordinates, and solid-state quantum yield (Φf). |
| Electrochemical Properties | Cyclic Voltammetry (CV) | Used to estimate the Highest Occupied (HOMO) and Lowest Unoccupied (LUMO) energy levels for energy level alignment. |
| Triplet Energy (ET) | Low-temperature Phosphorescence Spectroscopy | For host materials, ET must be higher than that of the phosphorescent dopant to prevent reverse energy transfer. |
Conclusion
The biphenyl methanone framework represents a powerful and versatile platform for the rational design and synthesis of next-generation OLED materials. Its robust nature and the synthetic flexibility offered by the ketone "handle" and functionalizable aromatic rings allow researchers to construct a wide variety of molecules, including highly efficient AIE-active emitters, stable hole-transporting materials, and sophisticated bipolar hosts. The protocols and strategies outlined in this application note provide a foundational guide for leveraging this key intermediate to drive innovation in the field of organic electronics. By understanding the causality behind these synthetic choices, researchers can continue to develop materials that push the boundaries of OLED performance.
References
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Chen, R.‐H., et al. (2020). Bistriazoles with a Biphenyl Core Derivative as an Electron-Favorable Bipolar Host of Efficient Blue Phosphorescent Organic Light-Emitting Diodes. ACS Applied Materials & Interfaces. Available at: [Link]
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Kashani, S. K., Jessiman, J. E., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
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Wittig, G., & Geissler, G. (1953). The Wittig Reaction. Organic Reactions. Available at: [Link]
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Ghorbani-Vaghei, R., & Malaeki, A. (2021). Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media. ACS Omega. Available at: [Link]
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Sardar, S., et al. (2021). Suzuki–Miyaura reaction of 4-bromobenzophenone and phenylboronic acid. ResearchGate. Available at: [Link]
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Rajamäki, S. H. M. (2014). Synthesis of Heterocycles for OLED Applications. IRIS. Available at: [Link]
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D'Accolti, L., et al. (2018). Solvent-Free Wittig Reaction: A Green Organic Chemistry Laboratory Experiment. ResearchGate. Available at: [Link]
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Vinoth Kumar, G., et al. (2020). Hole-transporting materials for organic light-emitting diodes: an overview. RSC Advances. Available at: [Link]
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Zhao, Z., et al. (2015). Preparation of Cyano-Substituted Tetraphenylethylene Derivatives and Their Applications in Solution-Processable OLEDs. PubMed Central. Available at: [Link]
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Kégl, T., et al. (2019). Synthesis of 8-Bromoflavone and Its Buchwald–Hartwig Reaction with Amines. ResearchGate. Available at: [Link]
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Hong, Y., Lam, J. W., & Tang, B. Z. (2011). Aggregation-induced emission. Chemical Society Reviews. Available at: [Link]
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Clayden, J., & Yagupolskii, Y. L. (2000). Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates. MDPI. Available at: [Link]
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Yoneda, S. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
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Schmidt, T. D. (2019). Design and Properties of Novel Host Materials for Blue TADF OLEDs. EPub Bayreuth. Available at: [Link]
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Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Ashenhurst, J. (2018). The Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]
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Lee, S.-J., et al. (2004). Synthesis of OLED Materials of Several Triarylamines by Palladium Catalysts and Their Light Emitting Property. ResearchGate. Available at: [Link]
-
Gande, S., et al. (2022). A Tetraphenylethene‐Based Aggregation‐Induced Emission Luminogen (AIEgen) With Mechanochromic Phenomena for Highly Selective Naked‐Eye Detection of MnO4 Directly in Aqueous Media. ResearchGate. Available at: [Link]
-
Roy, A., et al. (2017). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. PubMed Central. Available at: [Link]
-
Ghorbani-Vaghei, R., & Malaeki, A. (2021). Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media. PubMed Central. Available at: [Link]
-
Said, N. R., & Che Soh, S. K. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Reusable Magnetic Supported Palladium(II)-N2O2 Catalyst. Publisher. Available at: [Link]
-
Xu, B., et al. (2016). Design and synthesis of dopant-free organic hole-transport materials for perovskite solar cells. Chemical Communications. Available at: [Link]
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Wittig, G., & Geissler, G. (1953). The Wittig Reaction. Organic Reactions. Available at: [Link]
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Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
Lin, C.-L., et al. (2018). Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. ResearchGate. Available at: [Link]
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The Hartwig Group. (2020). Publications. The Hartwig Group. Available at: [Link]
- Chen, J., et al. (2014). Preparation method of OLED (Organic Light Emitting Diode) device and.... Google Patents.
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De Cillis, F., et al. (2020). Transition metal-catalyzed cross-coupling methodologies for the engineering of small molecules with applications in organic electronics and photovoltaics. ResearchGate. Available at: [Link]
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Flores-Hernández, C. G., et al. (2022). Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study. Frontiers in Chemistry. Available at: [Link]
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Al-Asbahi, B. A. (2022). Advances in Hole Transport Materials for Layered Casting Solar Cells. PubMed Central. Available at: [Link]
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Application Notes & Protocols: A Senior Application Scientist's Guide to Kinase Inhibitory Activity Screening Assays
Abstract
Protein kinases, as central regulators of cellular signaling, represent one of the most significant classes of drug targets, particularly in oncology and inflammatory diseases.[1][2] The development of small molecule inhibitors that can selectively modulate kinase activity is a cornerstone of modern drug discovery.[3] This guide provides a comprehensive overview of the principles and methodologies for screening compounds to determine their kinase inhibitory activity. We will explore a variety of assay formats, from traditional radiometric methods to advanced luminescence and fluorescence-based technologies, offering detailed, step-by-step protocols. Furthermore, this document will delve into the critical aspects of assay development, optimization, and validation, ensuring the generation of robust and reproducible data. This guide is intended for researchers, scientists, and drug development professionals seeking to establish or refine their kinase screening workflows.
Introduction: The Central Role of Kinases in Cellular Signaling and Disease
Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to specific amino acid residues (serine, threonine, or tyrosine) on substrate proteins.[4][5] This phosphorylation event acts as a molecular switch, modulating protein function, localization, and interaction with other proteins.[4] Kinases are integral components of signaling pathways that govern a multitude of cellular processes, including cell growth, proliferation, differentiation, and metabolism.[5][6]
Given their pivotal role, dysregulation of kinase activity is a hallmark of many human diseases, including cancer, cardiovascular disorders, and inflammatory conditions. This has made kinases a highly attractive class of "druggable" targets for therapeutic intervention.[3] The goal of kinase inhibitor screening is to identify and characterize compounds that can modulate the activity of a target kinase, often with high potency and selectivity.
The following diagram illustrates a simplified kinase signaling pathway, highlighting the role of a kinase in propagating a cellular signal.
Caption: Workflow for a typical luminescence-based kinase assay.
Protocol: Generic Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
-
Prepare Kinase Reaction Buffer: A typical buffer may contain 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.01% BSA, and 1 mM DTT. Optimize buffer components for the specific kinase. [1]2. Compound Plating: Add test compounds serially diluted in DMSO to a 384-well plate. Include positive (no kinase) and negative (DMSO vehicle) controls.
-
Kinase Addition: Add the purified kinase enzyme to each well.
-
Initiate Reaction: Add the substrate and ATP to start the kinase reaction. The ATP concentration should be carefully chosen, often near the Kₘ value for ATP, to sensitively detect ATP-competitive inhibitors. [7]5. Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Detection: Add the Kinase-Glo® reagent to each well.
-
Read Plate: Measure the luminescence signal using a plate reader.
| Parameter | Typical Range/Value | Considerations |
| ATP Concentration | 1-100 µM | Higher concentrations can help identify non-ATP competitive inhibitors. [8] |
| Enzyme Concentration | Titrated for optimal signal | Should result in 10-30% ATP consumption. |
| Substrate Concentration | At or above Kₘ | Ensure the substrate is not rate-limiting. [7] |
| DMSO Concentration | < 1% | High concentrations can inhibit kinase activity. [4] |
Fluorescence-Based Assays
Fluorescence-based assays offer another sensitive and high-throughput method for measuring kinase activity. These assays can be designed in various formats, including those that detect the phosphorylated product directly.
TR-FRET is a robust technology that minimizes interference from compound fluorescence and scattered light by utilizing long-lifetime lanthanide donors. [6][9] Principle: A typical TR-FRET kinase assay involves a biotinylated substrate and a phospho-specific antibody labeled with a lanthanide donor (e.g., Europium). [9]After the kinase reaction, an acceptor fluorophore (e.g., streptavidin-allophycocyanin) is added. If the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity. Excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. The TR-FRET signal is directly proportional to the amount of phosphorylated product. [9]
Caption: Principle of a TR-FRET kinase assay.
Protocol: Generic TR-FRET Kinase Assay
-
Kinase Reaction: Perform the kinase reaction as described in the luminescence assay protocol, using a biotinylated substrate.
-
Stop Reaction: Terminate the reaction by adding a stop solution containing EDTA.
-
Detection: Add the TR-FRET detection reagents (e.g., Europium-labeled anti-phospho antibody and streptavidin-acceptor).
-
Incubation: Incubate to allow for antibody binding.
-
Read Plate: Measure the TR-FRET signal on a compatible plate reader, calculating the ratio of acceptor to donor emission. [10]
AlphaScreen® Technology
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that is highly sensitive and amenable to HTS. [10] Principle: The assay utilizes two types of beads: Donor beads and Acceptor beads. [10][11]In a typical kinase assay format, a biotinylated substrate is captured by streptavidin-coated Donor beads. A phospho-specific antibody is captured by Protein A-coated Acceptor beads. [11][12]When the substrate is phosphorylated, the antibody binds, bringing the Donor and Acceptor beads into close proximity (within 200 nm). [10][11]Upon excitation of the Donor beads with a laser, singlet oxygen is generated, which diffuses to the nearby Acceptor beads, triggering a cascade of energy transfer that results in a strong light emission. [10]The AlphaScreen® signal is directly proportional to the level of substrate phosphorylation.
Protocol: Generic AlphaScreen® Kinase Assay
-
Kinase Reaction: Conduct the kinase reaction with a biotinylated substrate.
-
Stop Reaction: Add a stop solution.
-
Detection: Add the streptavidin-Donor beads and Protein A-Acceptor beads pre-incubated with the phospho-specific antibody.
-
Incubation: Incubate in the dark to allow for bead-analyte complex formation.
-
Read Plate: Read the plate on an AlphaScreen®-compatible reader.
Assay Development and Quality Control: Ensuring Data Integrity
A robust and reliable kinase assay is the foundation of any successful screening campaign. Careful optimization of assay parameters and stringent quality control are paramount. [1]
Key Optimization Parameters
-
Enzyme and Substrate Concentrations: These should be titrated to ensure the reaction is in the linear range and sensitive to inhibition. [4]* ATP Concentration: The concentration of ATP is critical, especially for identifying ATP-competitive inhibitors. Using ATP at or near its Kₘ value for the kinase is a common starting point. [7]* Reaction Time and Temperature: These should be optimized to achieve a sufficient signal window while minimizing reagent degradation. [4]* Buffer Conditions: pH, ionic strength, and the presence of divalent cations (e.g., Mg²⁺, Mn²⁺) can significantly impact kinase activity and should be optimized. [1]
Quality Control Metrics: The Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. [8]It takes into account the dynamic range of the assay signal and the data variation.
Z' = 1 - (3σₚ + 3σₙ) / |μₚ - μₙ|
Where:
-
σₚ and σₙ are the standard deviations of the positive and negative controls, respectively.
-
μₚ and μₙ are the means of the positive and negative controls, respectively.
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent assay |
| 0 to 0.5 | Screenable assay |
| < 0 | Not a screenable assay |
An assay with a Z'-factor greater than 0.5 is considered robust and suitable for HTS.
Data Analysis and Interpretation
The primary output of a kinase inhibitor screen is the dose-response curve, from which the half-maximal inhibitory concentration (IC₅₀) is determined. The IC₅₀ value represents the concentration of an inhibitor required to reduce the kinase activity by 50%.
Protocol: IC₅₀ Determination
-
Serial Dilution: Prepare a serial dilution of the test compound (typically 8-12 concentrations).
-
Assay Performance: Run the kinase assay with the serially diluted compound.
-
Data Plotting: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Curve Fitting: Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to calculate the IC₅₀ value.
It is important to note that the IC₅₀ value can be influenced by assay conditions, particularly the ATP concentration. For ATP-competitive inhibitors, the IC₅₀ will increase with increasing ATP concentration. The Cheng-Prusoff equation can be used to convert the IC₅₀ to the inhibition constant (Kᵢ), which is a measure of the inhibitor's binding affinity and is independent of substrate concentration.
Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
| Low Signal-to-Background | Inactive enzyme, suboptimal buffer conditions, insufficient incubation time. | Verify enzyme activity, optimize buffer components and reaction time. |
| High Well-to-Well Variability | Pipetting errors, reagent instability, edge effects on the plate. | Use calibrated pipettes, ensure proper mixing, and consider using barrier plates. |
| False Positives/Negatives | Compound interference with the detection system (e.g., fluorescence quenching, luciferase inhibition). | Perform counter-screens to identify compounds that interfere with the assay technology. [4] |
Conclusion
The screening of kinase inhibitors is a dynamic and evolving field, with a diverse array of assay technologies available to researchers. The choice of assay format should be guided by the specific scientific question being addressed. By understanding the principles behind these assays, carefully optimizing experimental conditions, and implementing rigorous quality control measures, researchers can generate high-quality, reproducible data to accelerate the discovery of novel kinase-targeted therapeutics.
References
-
BMG LABTECH. (2020-09-01). Kinase assays. [Link]
-
Reaction Biology. (2024-05-30). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
-
Celtarys Research. (2025-08-14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
Copeland, R. A. (2012-05-01). Assay Development for Protein Kinase Enzymes. NCBI. [Link]
-
Eurofins DiscoverX. (2026-01-20). Accelerating kinase drug discovery with validated kinase activity assay kits. [Link]
-
Pharmaceutical Technology. (2026-01-19). SwiftFluo® TR-FRET Kinase Kits: Empowering Drug Discovery with Sensitivity, Versatility, and Scalability. [Link]
-
BellBrook Labs. (2018-12-10). How Does a Biochemical Kinase Assay Work?. [Link]
-
Vasta, J. D., et al. (2026-01-22). Cellular Context Influences Kinase Inhibitor Selectivity. bioRxiv. [Link]
-
Reaction Biology. (2024-07-02). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Reaction Biology. (2022-05-11). Spotlight: Cell-based kinase assay formats. [Link]
-
ResearchGate. (n.d.). Principle of the AlphaScreen kinase assay. [Link]
-
Eglen, R. M., et al. (2008). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. NIH. [Link]
-
INiTS. (2020-11-26). Cell-based test for kinase inhibitors. [Link]
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Comprehensive Analytical Protocols for the Characterization of Biphenyl-3-YL(phenyl)methanone
An In-Depth Guide for Researchers and Drug Development Professionals
Introduction: The Structural Significance of Biphenyl-3-YL(phenyl)methanone
This compound, also known as 3-benzoyl biphenyl, is an aromatic ketone featuring a biphenyl moiety substituted with a benzoyl group at the 3-position. This structural motif is of significant interest in medicinal chemistry and materials science. As an isomer of the more commonly referenced 4-benzoyl biphenyl, the specific substitution pattern of the 3-yl isomer imparts distinct physicochemical properties that influence its biological activity and material characteristics. The precise and comprehensive characterization of this molecule is paramount for ensuring its identity, purity, and quality in research and development settings.
This application note provides a detailed guide to the essential analytical techniques for the thorough characterization of this compound. It is designed to equip researchers, scientists, and drug development professionals with both the theoretical understanding and practical protocols necessary for robust analytical assessment. The methodologies detailed herein are grounded in established principles of analytical chemistry and are designed to be self-validating, ensuring a high degree of confidence in the obtained results.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for the development of analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₄O | PubChem[1] |
| Molecular Weight | 258.31 g/mol | PubChem[1] |
| CAS Number | 3378-09-4 | PubChem[1] |
| Appearance | Solid (predicted) | |
| IUPAC Name | ([1,1'-biphenyl]-3-yl)(phenyl)methanone | PubChem[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are indispensable for confirming the precise connectivity and chemical environment of the atoms within this compound.
The "Why": Causality in NMR Experimental Design
The choice of solvent and NMR experiment is dictated by the need for clear, well-resolved spectra. Deuterated chloroform (CDCl₃) is a common initial choice due to its excellent solubilizing properties for nonpolar to moderately polar organic compounds and its single, well-defined residual solvent peak. Two-dimensional NMR experiments, such as COSY and HSQC, are invaluable for definitively assigning proton and carbon signals, especially in complex aromatic regions.
Protocol: ¹H and ¹³C NMR Analysis
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the structural confirmation of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
5 mm NMR tubes
-
NMR spectrometer (400 MHz or higher recommended for better resolution)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6 mL of CDCl₃ in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters on a 400 MHz spectrometer:
-
Pulse angle: 30-45°
-
Spectral width: ~16 ppm
-
Acquisition time: ~4 seconds
-
Relaxation delay: 2 seconds
-
Number of scans: 16-32
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters on a 100 MHz spectrometer (for a 400 MHz ¹H instrument):
-
Pulse angle: 30-45°
-
Spectral width: ~220 ppm
-
Acquisition time: ~1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift axis using the TMS signal at 0.00 ppm for ¹H and the residual CDCl₃ signal at 77.16 ppm for ¹³C.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Expected Spectral Features: While specific, experimentally verified data for the 3-yl isomer is not readily available in public databases, predictions based on the structure and data from related isomers can be made:
-
¹H NMR: The spectrum will show a complex multiplet pattern in the aromatic region (approximately 7.2-8.2 ppm). The protons on the benzoyl group and the two phenyl rings of the biphenyl moiety will have distinct chemical shifts due to their different electronic environments.
-
¹³C NMR: The spectrum will display 13 distinct signals for the 19 carbon atoms due to molecular symmetry. The carbonyl carbon (C=O) is expected to have a chemical shift in the range of 195-197 ppm. The aromatic carbons will appear between approximately 127 and 142 ppm.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a crucial technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.
The "Why": Ionization Technique Selection
Electron Ionization (EI) is a common and robust ionization technique for relatively small, thermally stable organic molecules like this compound. It provides a clear molecular ion peak and a rich fragmentation pattern that can be used for structural confirmation. Electrospray Ionization (ESI) is an alternative, softer ionization technique that is particularly useful for less stable molecules or when analyzing samples from a liquid chromatograph.
Protocol: GC-MS Analysis with Electron Ionization
Objective: To determine the molecular weight and analyze the fragmentation pattern of this compound.
Materials:
-
This compound sample
-
Suitable solvent (e.g., dichloromethane or methanol)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 100 µg/mL) in a volatile solvent.
-
GC Method:
-
Injector Temperature: 250-280 °C
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 300 °C.
-
Final hold: 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Rate: 2 scans/second.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺·).
-
Analyze the major fragment ions and propose fragmentation pathways.
-
Expected Fragmentation Pattern: The mass spectrum of this compound is expected to show a prominent molecular ion peak at m/z 258, corresponding to its molecular weight. Key fragmentation pathways for benzophenone-type structures typically involve cleavage at the carbonyl group.[2]
-
[M]⁺· at m/z 258: The molecular ion.
-
[M-C₆H₅]⁺ at m/z 181: Loss of the phenyl group from the benzoyl moiety to form the biphenyl-3-yl-carbonyl cation.
-
[C₆H₅CO]⁺ at m/z 105: Formation of the benzoyl cation.
-
[C₆H₅]⁺ at m/z 77: Phenyl cation.
-
[C₁₂H₉]⁺ at m/z 153: Biphenyl cation.
Sources
Troubleshooting & Optimization
How to increase the yield of Biphenyl-3-YL(phenyl)methanone synthesis.
Welcome to the technical support center for the synthesis of Biphenyl-3-YL(phenyl)methanone (3-benzoyl biphenyl). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this valuable compound. We will move beyond simple protocols to explore the causality behind experimental choices, helping you troubleshoot common issues and significantly increase your reaction yields.
Introduction: The Challenge of Regioselectivity
This compound is a key structural motif in medicinal chemistry and materials science.[1][2] Its synthesis, however, presents a significant challenge in regioselectivity. Direct Friedel-Crafts acylation of biphenyl, an electrophilic aromatic substitution, overwhelmingly favors substitution at the para (4-) and ortho (2-) positions due to the directing effects of the first phenyl ring.[3] Achieving high yields of the meta (3-) isomer requires a more nuanced strategy.
This guide focuses on the most effective modern synthetic routes that bypass the inherent limitations of direct acylation, providing you with actionable troubleshooting steps and detailed protocols.
Core Synthetic Strategies: A Comparative Overview
Three primary pathways are commonly considered for the synthesis of aryl ketones. Below is a summary of their applicability to this compound.
| Synthetic Route | Core Principle | Key Advantages | Common Challenges |
| Friedel-Crafts Acylation | Electrophilic aromatic substitution of biphenyl with benzoyl chloride. | Inexpensive starting materials. | Extremely poor regioselectivity for the 3-isomer; produces mainly 4- and 2-isomers.[3] |
| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of a 3-substituted biphenyl derivative with a benzoyl source. | Excellent functional group tolerance; high yields and selectivity.[4][5] | Catalyst cost; requires careful optimization of ligands, base, and solvent. |
| Grignard Reaction | Nucleophilic addition of a biphenyl Grignard reagent to a benzoyl electrophile. | Utilizes fundamental organometallic chemistry. | Highly sensitive to moisture and air; potential for side-products like biphenyl.[6] |
Based on this analysis, Suzuki-Miyaura coupling and Grignard reactions are the preferred methods for targeted synthesis of the 3-isomer. The remainder of this guide will focus on troubleshooting these more selective pathways.
Caption: A systematic workflow for troubleshooting low yields.
Part 2: Side Products and Purification
Q: My crude product shows multiple spots on a TLC plate. What are the likely impurities?
A: The identity of byproducts depends on the chosen route.
-
For Suzuki Coupling: The most common impurities are homocoupled products (biphenyl from phenylboronic acid and 3,3'-bibiphenyl from 3-bromobiphenyl). Unreacted starting materials may also be present.
-
For Grignard Reactions: As mentioned, biphenyl is a very common byproduct. [6]If you used benzaldehyde, the corresponding secondary alcohol is a potential impurity if the oxidation step is incomplete.
Q: How can I effectively purify the final this compound product?
A: A two-step process is generally most effective.
-
Aqueous Workup: After the reaction is complete, a careful aqueous workup is essential to remove inorganic salts (from the base in Suzuki coupling or the magnesium salts in a Grignard reaction).
-
Chromatography/Recrystallization:
-
Column Chromatography: Silica gel chromatography is highly effective for separating the desired ketone from nonpolar byproducts like biphenyl and more polar impurities. A gradient elution starting with a nonpolar solvent system (e.g., hexane/ethyl acetate) is recommended.
-
Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent (e.g., ethanol or isopropanol) can yield a highly pure product.
-
Detailed Experimental Protocols
The following protocols are provided as validated starting points. Optimization may be required based on your specific laboratory conditions and reagent purity.
Protocol 1: Synthesis via Carbonylative Suzuki-Miyaura Coupling
This method constructs the ketone directly and is often high-yielding.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add 3-bromobiphenyl (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Base Addition: Add anhydrous solvent (e.g., dioxane) and the base (e.g., K₂CO₃, 3.0 eq) under the inert atmosphere.
-
Carbon Monoxide Introduction: Purge the reaction mixture by bubbling carbon monoxide (CO) gas through it for 5-10 minutes. Then, maintain the reaction under a CO atmosphere (a balloon is often sufficient).
-
Heating: Heat the reaction mixture to the optimal temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, filter through a pad of Celite to remove the catalyst, and concentrate the filtrate. Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: Synthesis via Grignard Reaction with Benzonitrile
This classic organometallic route provides a reliable path to the desired ketone.
Step-by-Step Methodology:
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 eq) in an oven-dried, three-neck flask equipped with a reflux condenser and a dropping funnel, all under an inert atmosphere.
-
Add a small portion of a solution of 3-bromobiphenyl (1.0 eq) in anhydrous THF via the dropping funnel. Add a crystal of iodine to initiate the reaction.
-
Once the reaction begins (indicated by bubbling and heat), add the remaining 3-bromobiphenyl solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Benzonitrile:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of benzonitrile (1.0 eq) in anhydrous THF dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir for several hours or until TLC indicates consumption of the starting materials.
-
-
Hydrolysis (Workup):
-
Carefully pour the reaction mixture into a beaker containing ice and an aqueous acid solution (e.g., 3M HCl). [6]Stir vigorously until all solids dissolve. This hydrolyzes the intermediate imine to the ketone.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
-
Purification: Concentrate the solvent and purify the crude product by silica gel column chromatography or recrystallization.
References
-
Ali, H. A., Ismail, M. A., Fouda, A. E.-A. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18435–18493. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 23, 2026, from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. Retrieved January 23, 2026, from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved January 23, 2026, from [Link]
-
Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. (2022). Organic Letters, 24(12), 2276–2280. [Link]
-
Molander, G. A., & Brown, A. R. (2011). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of organic chemistry, 76(19), 8142–8148. [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved January 23, 2026, from [Link]
-
Zhang, H., et al. (2011). An Efficient and General Method for the Synthesis of Biaryl Ketones through the Ligand-Free Pd2(dba)3-Catalyzed Carbonylative Suzuki Coupling of Aryl Iodides with Arylboronic Acids. European Journal of Organic Chemistry, 2011(14), 2662-2667. [Link]
Sources
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. (Biphenyl-4-yl)(phenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Common side products in the Friedel-Crafts acylation of biphenyl.
Welcome to the technical support center for the Friedel-Crafts acylation of biphenyl. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this fundamental synthetic transformation. Here, we move beyond simple protocols to explain the causality behind the formation of common side products, offering field-proven insights and robust troubleshooting strategies to optimize your reaction outcomes.
Core Concepts: Understanding the Reaction Landscape
The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the formation of a carbon-carbon bond between an aromatic ring and an acyl group.[1] In the case of biphenyl, the reaction is generally regioselective. The phenyl substituent acts as an ortho, para-directing group, activating these positions for electrophilic attack.[2] Due to significant steric hindrance from the adjacent phenyl ring, the para-position (C4) is strongly favored over the ortho-position (C2), making 4-acylbiphenyl the desired major product.[2][3]
A key feature of acylation is that the product, an aryl ketone, is less reactive than the starting material because the acyl group deactivates the aromatic ring towards further substitution.[1][4] This inherent deactivation is why polyacylation is much less common than the polyalkylation seen in the corresponding Friedel-Crafts alkylation reaction.[1][5] However, under certain conditions, side product formation can still significantly impact yield and purity.
Troubleshooting Guide: From Theory to Benchtop Solutions
This section addresses specific issues you may encounter during your experiments, presented in a practical question-and-answer format.
Question 1: My reaction yield is low, and the NMR/TLC shows multiple spots close to my expected product. What are the likely side products?
Answer: This is a classic symptom of two primary side reactions: polysubstitution and the formation of isomeric products .
-
Probable Cause A: Polysubstitution (Diacylation) Even though the mono-acylated product is deactivated, forcing reaction conditions can lead to a second acylation event. This typically occurs on the second, unsubstituted phenyl ring, which remains activated. The most common diacylated side product is 4,4'-diacetylbiphenyl.
Causality:
-
Excess Reagents: Using a significant excess of the acylating agent (e.g., acetyl chloride) or the Lewis acid catalyst (e.g., AlCl₃) increases the concentration of the highly reactive acylium ion, raising the likelihood of a second substitution on the less reactive, mono-acylated ring.[6]
-
Elevated Temperature: Higher reaction temperatures provide the necessary activation energy to overcome the deactivating effect of the first acyl group, promoting diacylation.[7][8]
Solutions:
-
Control Stoichiometry: Use a molar ratio close to 1:1 for biphenyl and the acylating agent. The Lewis acid is typically used in a slight excess (1.1 eq) to account for complexation with the product ketone.
-
Temperature Management: Initiate the reaction at a low temperature (0-5 °C) to control the initial exotherm, and then allow it to proceed at room temperature.[7] Avoid unnecessarily high temperatures or prolonged heating.
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Stop the reaction as soon as the biphenyl is consumed to prevent the over-reaction that leads to diacylation.
-
-
Probable Cause B: Isomeric Product Formation While para-substitution is heavily favored, a small amount of the ortho-substituted isomer (e.g., 2-acetylbiphenyl) is often formed. The amount depends on steric factors and reaction conditions.
Causality:
-
Steric Hindrance: The phenyl group sterically hinders the ortho positions. However, this hindrance is not absolute, and some electrophilic attack will occur at the C2 position.
-
Reaction Conditions: The choice of solvent and temperature can influence the ortho/para ratio. Less sterically demanding electrophiles or specific solvent effects might slightly increase the proportion of the ortho isomer.
Solutions:
-
Solvent Selection: Non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard. A study on the related 3,3'-dimethylbiphenyl showed that boiling 1,2-dichloroethane gave excellent selectivity for the para-acetylated product.[8]
-
Purification: In most cases, the ortho isomer is a minor component that can be effectively removed from the major para product through standard purification techniques like recrystallization or column chromatography. The difference in polarity and crystal packing between the two isomers usually allows for efficient separation.
-
Question 2: My reaction mixture turned into a dark, tarry mess. What happened?
Answer: Tar formation is typically a result of decomposition caused by overly aggressive reaction conditions.
Causality:
-
Excessive Heat: The Friedel-Crafts reaction is exothermic. If the temperature is not controlled, especially during the addition of the Lewis acid or acylating agent, localized heating can cause degradation of the starting materials, reagents, or products.[7]
-
Prolonged Reaction Time: Leaving the reaction to stir for an extended period, particularly at elevated temperatures, can lead to side reactions and decomposition.[7]
-
Moisture Contamination: The Lewis acids used (e.g., AlCl₃) are extremely hygroscopic. Water in the reaction mixture will react violently with the catalyst, generating heat and HCl, and can contribute to substrate degradation.
Solutions:
-
Strict Temperature Control: Always perform the initial additions of reagents in an ice bath (0-5 °C).[7]
-
Anhydrous Conditions: Ensure all glassware is flame- or oven-dried. Use anhydrous solvents and high-purity, anhydrous Lewis acids. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) using a drying tube.
-
Reaction Monitoring: Use TLC to determine the point of completion and work up the reaction promptly.
Question 3: During aqueous workup, I'm getting a persistent emulsion that makes separation impossible. How do I resolve this?
Answer: This is a very common issue in Friedel-Crafts acylations and is caused by the formation of insoluble aluminum hydroxides during the quenching step.
Causality: The Lewis acid (AlCl₃) forms a stable complex with the ketone product. During workup, water is added to quench the reaction and hydrolyze this complex. If the quench is not performed correctly, the highly exothermic reaction of AlCl₃ with water forms gelatinous aluminum hydroxide precipitates, which stabilize emulsions between the organic and aqueous layers.[7]
Solutions:
-
Acidic Quench Protocol: The most effective method is to quench the reaction by slowly and carefully pouring the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[7]
-
Why it works: The ice absorbs the heat from the exothermic hydrolysis. The acid ensures that the aluminum salts remain dissolved in the aqueous layer as soluble chloro-aqua complexes (e.g., [Al(H₂O)₆]³⁺), preventing the formation of the problematic hydroxide precipitate.
-
-
Order of Addition: Always add the reaction mixture to the ice/acid mixture, not the other way around. This maintains a large heat sink and an acidic environment throughout the quench.
Visualization of Reaction Pathways
The following diagram illustrates the primary reaction pathway for the acylation of biphenyl and the formation of common side products.
Caption: Reaction pathways in the Friedel-Crafts acylation of biphenyl.
Troubleshooting Workflow
Use this flowchart to diagnose and solve common experimental issues systematically.
Caption: A systematic workflow for troubleshooting the acylation of biphenyl.
Data Presentation: Influence of Conditions
The regioselectivity and extent of reaction are highly dependent on experimental parameters. While data for biphenyl itself is disseminated, a study on the closely related 3,3'-dimethylbiphenyl provides a clear illustration of these effects.
Table 1: Effect of Solvent and Temperature on Monoacetylation Selectivity of 3,3'-dimethylbiphenyl[8]
| Solvent | Temperature (°C) | Yield of 4-acetyl-3,3'-dimethylbiphenyl (%) |
| 1,2-dichloroethane | 84 | ~100 |
| Carbon disulfide | 46 | 38.5 |
| Nitrobenzene | 23 | 0 |
This data highlights that higher temperatures in a suitable solvent like 1,2-dichloroethane can drive the reaction to completion with excellent selectivity for the desired mono-acylated product.
Frequently Asked Questions (FAQs)
-
Q1: Why is polysubstitution less of a problem in acylation compared to alkylation?
-
A1: The acyl group (a meta-director) strongly deactivates the aromatic ring it is attached to, making a second substitution on that same ring very difficult. In contrast, the alkyl group introduced during Friedel-Crafts alkylation is an activating group, making the product more reactive than the starting material and promoting polysubstitution.[1][5]
-
-
Q2: Can I perform a Friedel-Crafts acylation on a biphenyl that already has a deactivating group on it?
-
Q3: Is it possible to get acylation at the 3- (meta) position?
-
A3: Under standard Friedel-Crafts conditions, meta-acylation of unsubstituted biphenyl is not a significant pathway. The phenyl group is a strong ortho, para-director, meaning it activates the 2-, 4-, and 6-positions. The meta-positions (3- and 5-) are not electronically activated and are not favored sites for electrophilic attack.
-
Experimental Protocols
Protocol: Synthesis of 4-Acetylbiphenyl[8]
This protocol describes a standard laboratory procedure for the mono-acetylation of biphenyl.
Materials:
-
Biphenyl
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube (or nitrogen inlet), dissolve biphenyl (1.0 eq) in anhydrous dichloromethane.
-
Catalyst Addition: Cool the flask to 0 °C in an ice bath. With vigorous stirring, carefully add anhydrous aluminum chloride (1.1 eq) portion-wise, allowing the temperature to remain below 5 °C.
-
Acylating Agent Addition: Slowly add acetyl chloride (1.1 eq) dropwise via the dropping funnel to the stirred suspension over 30 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction's progress by TLC until the biphenyl starting material is consumed.
-
Quenching: In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. While stirring the ice/acid mixture vigorously, slowly and carefully pour the reaction mixture into the beaker.
-
Workup: Transfer the entire mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with fresh portions of DCM.
-
Washing: Combine all organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude 4-acetylbiphenyl.
-
Purification: The crude product can be purified further by recrystallization from a suitable solvent (e.g., ethanol or hexanes/ethyl acetate).
References
-
ResearchGate. (n.d.). Friedel–Crafts acylation of biphenyl with anhydrides. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Ali, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. Published by the National Institutes of Health. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Filo. (2024, May 19). Biphenyl (phenylbenzene) undergoes the Friedel-Crafts acylation reaction.... Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 22). Friedel-Crafts Acylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Chegg. (2023, April 8). Solved Experiment II: Friedel-Crafts Acylation of Biphenyl. Retrieved from [Link]
-
Journal of the Serbian Chemical Society. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved from [Link]
-
ACS Omega. (2022, August 31). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. Retrieved from [Link]
-
Iversen, T., et al. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Chemistry Central Journal. Published by the National Institutes of Health. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 22). Conformations of Biphenyls. Retrieved from [Link]
Sources
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. Biphenyl (phenylbenzene) undergoes the Friedel-Crafts acylation reaction,.. [askfilo.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent homocoupling side reactions in Suzuki coupling.
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to overcome common challenges, specifically the prevention of homocoupling side reactions. This resource is structured to offer not just solutions, but a foundational understanding of the reaction mechanisms, enabling you to proactively design robust and high-yielding coupling processes.
Frequently Asked Questions (FAQs)
Here we address the most common queries regarding homocoupling in Suzuki reactions.
Q1: What is homocoupling in the context of a Suzuki reaction, and why is it a problem?
A: Homocoupling is an undesired side reaction where two identical molecules of the boronic acid derivative (R¹-B(OR)₂) or, less commonly, the organohalide (R²-X), couple with each other to form symmetrical biaryls (R¹-R¹ or R²-R²). This side reaction consumes your starting materials, reduces the yield of the desired cross-coupled product (R¹-R²), and complicates the purification process due to the structural similarity of the byproduct to the target molecule.[1]
Q2: What are the primary causes of boronic acid homocoupling?
A: The primary culprit behind boronic acid homocoupling is the presence of Pd(II) species in the reaction mixture, especially in the presence of oxygen.[1][2][3] This can occur in a few ways:
-
Use of Pd(II) precatalysts: Many common palladium sources, such as Pd(OAc)₂, are in the Pd(II) oxidation state. For the main Suzuki catalytic cycle to begin, this Pd(II) must be reduced to the active Pd(0) catalyst. If this reduction is not efficient or if it proceeds through a pathway involving the boronic acid, homocoupling can occur.[2]
-
Oxygen Contamination: Dissolved oxygen in the reaction solvent can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a homocoupling catalytic cycle.[1][2][3] This is a very common and often underestimated cause of homocoupling.
-
Slow Oxidative Addition: If the oxidative addition of the organohalide to the Pd(0) center is slow, it provides a larger window of opportunity for the Pd(0) to be oxidized by trace oxygen or for other side reactions to occur.
Q3: Can the organohalide also undergo homocoupling?
A: While less frequent than boronic acid homocoupling, the homocoupling of the organohalide can occur. This is a more mechanistically complex issue and can sometimes be promoted by certain ligand and substrate combinations.
Q4: How does the choice of base influence homocoupling?
A: The base plays a crucial role in the transmetalation step of the Suzuki reaction by activating the boronic acid.[4][5] An inappropriate choice of base (either too strong or too weak for the specific substrates) can lead to a sluggish transmetalation step. This can disrupt the kinetics of the catalytic cycle, potentially allowing competing side reactions like homocoupling to become more prominent. While the base is not the direct cause of homocoupling, its proper selection is key to an efficient primary reaction pathway, which indirectly suppresses side reactions.
Troubleshooting Guide: Preventing Homocoupling
This section provides a systematic approach to diagnosing and solving homocoupling issues in your Suzuki coupling reactions.
Issue 1: Significant formation of boronic acid homocoupling product.
This is the most common problem. The troubleshooting workflow below will help you systematically eliminate the root causes.
Workflow for Diagnosing and Eliminating Boronic Acid Homocoupling
Caption: A step-by-step troubleshooting workflow for addressing boronic acid homocoupling.
Detailed Protocols & Explanations
The exclusion of oxygen is the single most critical factor in preventing boronic acid homocoupling.[3][6]
Method A: Inert Gas Sparging
-
Setup: Assemble your reaction flask with all solid reagents (organohalide, boronic acid, base, and ligand if solid), but do not add the palladium catalyst yet .
-
Solvent Addition: Add your chosen solvent to the flask.
-
Sparging: Insert a long needle connected to a source of inert gas (Argon or Nitrogen) so that the tip is below the solvent surface. Insert a second, shorter needle to act as a vent.
-
Purge: Bubble the inert gas through the solvent for at least 20-30 minutes. For larger volumes, extend this time. This physically displaces dissolved oxygen.[7]
-
Catalyst Addition: After degassing, remove the needles and quickly add the palladium catalyst under a positive pressure of inert gas.
-
Reaction: Proceed with heating under an inert atmosphere (e.g., a balloon of inert gas).
Method B: Freeze-Pump-Thaw (for more sensitive reactions)
This method is more thorough and recommended for particularly oxygen-sensitive systems.
-
Freeze: Place your sealed reaction flask containing the solvent and reagents (except the catalyst) in a liquid nitrogen bath until the solvent is completely frozen.
-
Pump: Connect the flask to a vacuum line and evacuate the headspace.
-
Thaw: Remove the flask from the liquid nitrogen and allow it to thaw completely. You may hear gas bubbles being released from the solvent as it thaws.
-
Repeat: Repeat this cycle at least three times to ensure complete removal of dissolved gases.
-
Catalyst Addition: After the final thaw, backfill the flask with an inert gas and add the catalyst under positive pressure.
The choice and handling of your palladium source can pre-emptively reduce homocoupling.
-
Pd(0) vs. Pd(II) Sources: If you are using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) and experiencing homocoupling, consider switching to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[2] Pd(0) sources do not require an in-situ reduction step, which can be a source of homocoupling.
-
Precatalyst Activation: Some modern, well-defined "precatalysts" are designed for clean and efficient activation to Pd(0) in the reaction mixture.[2] These can be a good option to ensure the catalytic cycle starts efficiently.
-
Order of Addition: A highly effective technique is to pre-heat the mixture of the organohalide, base, ligand, and degassed solvent before adding the boronic acid.[6] This allows the oxidative addition step to occur first, generating the Ar-Pd(II)-X intermediate. Subsequent addition of the boronic acid (sometimes slowly via syringe pump) ensures it enters a catalytic cycle that is already primed for cross-coupling, minimizing the chance for it to react in a homocoupling pathway.
Issue 2: My reaction is sluggish, and I see both homocoupling and starting material decomposition.
This often points to a suboptimal choice of ligand or base, leading to a slow catalytic turnover.
Catalytic Cycle and Competing Homocoupling Pathway
Caption: The desired Suzuki cycle versus the competing oxygen-induced homocoupling pathway.
Key Parameter Optimization
To favor the desired cross-coupling, you must ensure each step of the catalytic cycle is faster than competing side reactions.
Table 1: Ligand and Base Selection Guide
| Parameter | Recommendation & Rationale |
| Ligands | Bulky, Electron-Rich Phosphines: Ligands like SPhos, XPhos, or RuPhos are often highly effective.[8] Rationale: Electron-rich ligands accelerate the rate-determining oxidative addition step.[5][9] Their bulkiness promotes the final reductive elimination step, increasing overall catalytic turnover and minimizing the lifetime of intermediates that could engage in side reactions.[5] |
| Base | Choice: Common choices include K₂CO₃, K₃PO₄, Cs₂CO₃, and organic bases like triethylamine. The choice is substrate-dependent. Rationale: The base must be strong enough to facilitate the formation of the 'ate' complex with the boronic acid, which is necessary for transmetalation.[4] For sensitive substrates, a weaker base like KF might be preferable. An aqueous solution of an inorganic base is often used to facilitate dissolution and activity.[2] |
| Temperature | Optimization: While higher temperatures can increase reaction rates, they can also promote decomposition. Start at a moderate temperature (e.g., 80 °C) and adjust as needed based on reaction monitoring. |
By systematically applying these principles—rigorous exclusion of oxygen, strategic catalyst and ligand selection, and careful optimization of reaction parameters—you can effectively suppress homocoupling side reactions and achieve high yields of your desired cross-coupled products.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
-
Cisneros, A., et al. (2009). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 13(6), 1155–1160. Retrieved from [Link]
-
Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 129(11), 3358–3366. Retrieved from [Link]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. Retrieved from [Link]
-
Reddit. (2020). What is the proper way to set up a suzuki coupling?. Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Low Yield in Biphenyl Ketone Synthesis
Welcome to the technical support center for biphenyl ketone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these valuable compounds. Biphenyl ketones are crucial intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials.[1][2] However, achieving high yields can be challenging. This resource provides in-depth, experience-based troubleshooting advice in a direct question-and-answer format to address common issues encountered in the lab.
Section 1: Friedel-Crafts Acylation Troubleshooting
The Friedel-Crafts acylation is a cornerstone method for synthesizing biphenyl ketones, typically involving the reaction of biphenyl with an acyl chloride or anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[2][3] While effective, this reaction is prone to several issues that can significantly reduce yields.
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts acylation of biphenyl resulted in a complex mixture of products and a low yield of the desired 4-acylbiphenyl. What are the likely causes?
A1: A low yield and complex product mixture in a Friedel-Crafts acylation of biphenyl often point to issues with reaction control, leading to side reactions. Here are the primary culprits and their underlying causes:
-
Polyacylation: The initial acylation product, an aryl ketone, is deactivated towards further electrophilic substitution. However, under harsh conditions (e.g., high temperature, excess catalyst), a second acylation can occur, leading to di-acylated biphenyl byproducts.[4]
-
Isomer Formation: While acylation of biphenyl predominantly yields the para-substituted product (4-acylbiphenyl) due to steric hindrance, some ortho-acylation can occur, complicating purification.
-
Substrate or Solvent Acylation: If your solvent is susceptible to acylation (e.g., toluene), it can compete with the biphenyl substrate, consuming reagents and generating impurities.[5]
-
Dealkylation-Acylation: If your biphenyl substrate has alkyl substituents, the Lewis acid can cause cleavage of these groups, followed by acylation of the resulting aromatic ring.[5]
Troubleshooting Workflow: Friedel-Crafts Acylation
Sources
- 1. researchgate.net [researchgate.net]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6593499B2 - Process for the preparation of phenyl ketones - Google Patents [patents.google.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Biphenyl-3-YL(phenyl)methanone solubility issues in organic solvents.
Technical Support Center: Biphenyl-3-yl(phenyl)methanone
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. This guide is designed to provide in-depth, practical solutions to common challenges encountered during its use in experimental settings, with a primary focus on addressing and overcoming solubility issues in organic solvents.
Introduction to this compound
This compound, also known as 3-benzoyl biphenyl, is an aromatic ketone with a molecular formula of C₁₉H₁₄O.[1] Its structure, consisting of a biphenyl group and a phenyl group attached to a carbonyl carbon, renders it a highly nonpolar and rigid molecule. This inherent hydrophobicity is the primary cause of the solubility challenges frequently observed by researchers. Understanding the physicochemical properties of this compound is the first step in troubleshooting these issues.
Key Physicochemical Properties:
-
Molecular Formula: C₁₉H₁₄O
-
Molecular Weight: 258.3 g/mol [1]
-
Structure: A large, nonpolar aromatic framework.
-
Predicted LogP: 5.3 (a high value indicating poor aqueous solubility and high lipophilicity)[1]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound not dissolving in common solvents like ethanol or methanol?
Answer: The core reason lies in the principle of "like dissolves like." this compound is a large, predominantly nonpolar molecule due to its extensive aromatic ring system.[2][3] Solvents like methanol and ethanol, while organic, possess significant polarity due to their hydroxyl (-OH) groups, which can engage in hydrogen bonding. The intermolecular forces within these polar solvents are stronger than the potential forces they could form with the nonpolar solute, leading to poor solvation.
Causality:
-
Solute-Solute Interactions: The flat, aromatic rings of this compound can stack together through pi-pi interactions and van der Waals forces, forming a stable crystal lattice that requires significant energy to break apart.
-
Solvent-Solvent Interactions: Polar solvents like alcohols have strong hydrogen bonding networks.
-
Energy Mismatch: The energy gained by forming weak solute-solvent interactions is insufficient to overcome the strong solute-solute and solvent-solvent interactions.
To address this, you must select a solvent with a polarity that more closely matches that of the solute.
Q2: What are the recommended starting solvents for dissolving this compound?
Answer: Based on its nonpolar structure, the best starting points are aprotic solvents with low to moderate polarity, or aromatic hydrocarbon solvents. These solvents can effectively interact with the phenyl and biphenyl rings through van der Waals forces and dipole-dipole interactions.
The following table provides a list of recommended solvents, categorized by their polarity, to guide your selection process.
| Solvent Class | Recommended Solvents | Rationale & Use Case |
| Aromatic Hydrocarbons | Toluene, Xylene, Benzene | Excellent choice due to structural similarity (aromatic rings). Ideal for creating stock solutions and for use in reactions where protic groups are undesirable. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Good general-purpose solvents for nonpolar compounds. Their moderate polarity can aid dissolution. Useful for extractions and chromatography. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Aprotic solvents with moderate polarity. THF is often a better choice than diethyl ether due to its higher boiling point and better solvation properties for a wider range of compounds. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | While more polar than aromatic hydrocarbons, the carbonyl group can interact with the solute's carbonyl group. Acetone is a versatile solvent for cleaning and initial trials.[4] |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | These are strong, highly polar solvents and should be used as a last resort. They can dissolve many poorly soluble compounds but are difficult to remove due to high boiling points. |
This table is a qualitative guide. Quantitative solubility will vary and should be determined experimentally.
Q3: I've chosen a suitable solvent, but the dissolution is very slow. How can I speed up the process?
Answer: Slow dissolution is common for crystalline organic solids. You can increase the rate of dissolution by applying energy to the system to overcome the activation energy barrier of dissolving the solid.
Troubleshooting Steps:
-
Heating: Gently warming the solvent mixture is one of the most effective methods. Increased temperature provides the kinetic energy needed for solvent molecules to break down the solute's crystal lattice.[5][6] For most solids, solubility increases with temperature.[7] Always use a stir bar and heat gently in a well-ventilated fume hood. Be mindful of the solvent's boiling point.
-
Sonication: Using an ultrasonic bath can significantly accelerate dissolution. The high-frequency sound waves create cavitation bubbles that agitate the solution at a microscopic level, breaking apart solid aggregates and increasing the surface area available for solvation.
-
Agitation: Ensure the solution is being stirred vigorously with a magnetic stir bar. This prevents a layer of saturated solvent from forming around the solid particles and ensures fresh solvent is always in contact with the solute.
Below is a workflow diagram to guide your decision-making process for improving dissolution.
Caption: A workflow for accelerating the dissolution of this compound.
Q4: My compound dissolved with heating, but it crashed out of solution (precipitated) upon cooling. What does this mean and how can I fix it?
Answer: This phenomenon indicates that you created a supersaturated solution at the higher temperature, and the solubility limit was exceeded as the solution cooled to room temperature.[8] While this is the principle behind recrystallization for purification, it is problematic if you need a stable stock solution.[9]
Solutions:
-
Increase Solvent Volume: The most straightforward solution is to add more solvent. This will lower the overall concentration to a point below the solubility limit at room temperature. Add solvent in small increments until the solution remains clear upon cooling.
-
Use a Co-solvent System: A co-solvent is a second solvent added to the primary solvent to increase the overall solvating power of the mixture.[10] For this compound, if you are using a solvent like toluene, adding a small percentage (e.g., 5-10%) of a more polar aprotic solvent like THF or DCM can sometimes disrupt the solute's self-association and keep it in solution. This technique is widely used to enhance the solubility of poorly soluble drugs.[11]
The diagram below illustrates the concept of a supersaturated solution.
Sources
- 1. This compound | C19H14O | CID 11043443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 3. Biphenyl - Wikipedia [en.wikipedia.org]
- 4. Ketone - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. wisdomlib.org [wisdomlib.org]
- 11. ijmsdr.org [ijmsdr.org]
Improving the stability of Biphenyl-3-YL(phenyl)methanone for storage.
Introduction
This technical support guide is intended for researchers, scientists, and drug development professionals working with Biphenyl-3-YL(phenyl)methanone (CAS 3378-09-4). The inherent stability of a compound is critical for experimental reproducibility, drug efficacy, and safety. This compound, an aromatic ketone, possesses a generally stable structure; however, like all fine chemicals, its integrity can be compromised by improper storage and handling. This document provides a comprehensive overview of potential stability issues, troubleshooting guidance, and best practices to ensure the long-term viability of your research material.
Our approach is grounded in the fundamental principles of physical organic chemistry and adheres to the best practices outlined in pharmaceutical stability testing guidelines. We will explore the likely degradation pathways based on the compound's benzophenone core and provide actionable protocols to mitigate these risks.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues that may arise during the storage and use of this compound.
FAQ 1: My once white/off-white solid sample of this compound has developed a yellowish tint. What could be the cause?
A color change, typically to a yellow or brownish hue, is a common visual indicator of degradation in aromatic ketones. This is most frequently caused by:
-
Photodegradation: Aromatic ketones are well-known to be photosensitive. The benzophenone moiety in your compound can absorb ambient UV and visible light, leading to electronic excitation. This excited state can then undergo chemical reactions, such as photoreduction or rearrangement, generating colored impurities.[1][2]
-
Oxidation: While ketones are more resistant to oxidation than aldehydes, slow oxidation can occur over long-term storage, especially if the container is not properly sealed or if the compound is exposed to an oxygen-rich atmosphere.[3][4] Oxidative processes can lead to the formation of complex, often colored, byproducts.
Troubleshooting Steps:
-
Verify Purity: Perform a purity analysis using a stability-indicating method like High-Performance Liquid Chromatography (HPLC). Compare the chromatogram of the discolored sample to a reference standard or a freshly opened sample.
-
Review Storage Conditions: Confirm that the sample has been consistently stored in a dark environment, as recommended.
-
Assess Container Integrity: Ensure the container is tightly sealed to minimize exposure to atmospheric oxygen.
FAQ 2: I am observing a new, small peak in the HPLC analysis of my aged sample. What is the likely identity of this impurity?
Without definitive characterization (e.g., by LC-MS or NMR), it is impossible to be certain. However, based on the known photochemistry of benzophenone derivatives, the impurity is likely a product of a Norrish-type photoreaction .[5]
-
Norrish Type I Reaction: This involves the cleavage of the bond between the carbonyl group and one of the adjacent aromatic rings. The resulting radicals can then recombine in various ways or react with the solvent or oxygen to form new compounds.
-
Norrish Type II Reaction: This is less likely for this specific molecule as it requires an abstractable gamma-hydrogen, which is not present in the core structure. However, if stored in a reactive solvent, solvent-adducts could form.
The diagram below illustrates a plausible, though simplified, photodegradation pathway.
Caption: Plausible photodegradation via Norrish Type I reaction.
FAQ 3: Can I still use my material if it shows signs of minor degradation?
This depends entirely on your application.
-
For non-quantitative applications (e.g., as a synthetic starting material where the product will be purified), minor impurities may be tolerable, although yields may be affected.
-
For quantitative biological or analytical assays , using degraded material is strongly discouraged. The impurities could have their own biological activity or interfere with the assay, leading to erroneous and irreproducible results. The actual concentration of the active compound will also be lower than assumed.
Recommendation: If purity is critical, it is best to use a fresh, uncompromised lot of the compound. If this is not possible, the material should be re-purified (e.g., by recrystallization or column chromatography) and its purity confirmed by HPLC before use.
FAQ 4: How should I properly store this compound to ensure maximum stability?
Proper storage is the most effective way to prevent degradation. We have summarized the recommended conditions and the rationale behind them in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of all chemical reactions, including slow oxidative processes. While some suppliers may list room temperature, refrigerated conditions provide a greater margin of stability. |
| Light | Protect from Light | Store in an amber glass vial or a container completely wrapped in aluminum foil. Place inside a dark cabinet or drawer. This prevents light absorption and subsequent photodegradation.[6] |
| Atmosphere | Inert Atmosphere (Argon or Nitrogen) | For long-term storage (>1 year), flushing the container with an inert gas displaces oxygen, preventing oxidation.[7] For routine use, a tightly sealed cap is sufficient. |
| Container | Tightly-Sealed Amber Glass Vial | Amber glass filters out UV light. A tight seal prevents moisture and oxygen ingress. Avoid plastic containers, as additives can leach out or the plastic may be permeable to gases. |
| Chemical Proximity | Store away from strong acids, bases, and oxidizing agents. | Prevents degradation due to accidental contact with incompatible chemicals. Ketones can react with strong oxidizers and bases. |
Section 2: Experimental Protocols
Protocol 1: Recommended Handling Procedure for Routine Use
This protocol minimizes exposure to detrimental environmental factors during weighing and sample preparation.
Objective: To handle this compound in a manner that preserves its purity.
Materials:
-
Spatula
-
Weighing paper/boat
-
Analytical balance
-
Amber glass vial for stock solution
-
Appropriate solvent (e.g., DMSO, DMF, Acetonitrile)
Procedure:
-
Minimize Light Exposure: Perform weighing and dissolution in a dimly lit area or under yellow "safelights" if possible. Avoid working directly under bright overhead lights or near windows.
-
Work Efficiently: Have all materials ready before opening the main container. Minimize the time the container is open to the atmosphere.
-
Inert Atmosphere (Optional but Recommended): If available, open the main container and handle the solid inside a glove box or glove bag filled with nitrogen or argon.
-
Weighing: Quickly weigh the desired amount of solid.
-
Sealing: Tightly reseal the main container immediately after dispensing. If the container was flushed with inert gas previously, re-flush before sealing for long-term storage.
-
Dissolution: Prepare stock solutions in amber vials to protect them from light. If using clear vials for experimental plates, prepare them immediately before use and minimize their exposure to light.
Protocol 2: Basic Stability Assessment via Forced Degradation
This protocol allows a user to assess the stability of the compound under stress conditions and verify that their analytical method is "stability-indicating." This is a simplified version of the stress testing outlined in ICH Q1A guidelines.[8]
Objective: To intentionally degrade the compound to identify potential degradation products and confirm they can be separated from the parent peak by HPLC.
Workflow Diagram:
Caption: Workflow for a basic forced degradation study.
Procedure:
-
Prepare a Stock Solution: Prepare a ~1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Set Up Stress Conditions: Dispense aliquots of the stock solution into separate, clearly labeled amber HPLC vials and treat as follows:
-
Control: No added stressor.
-
Acid Hydrolysis: Add 1M HCl to a final concentration of 0.1M.
-
Base Hydrolysis: Add 1M NaOH to a final concentration of 0.1M.
-
Oxidative Degradation: Add 30% H₂O₂ to a final concentration of 3%.
-
Thermal Stress: Heat the control vial at 60°C for 24 hours.
-
Photolytic Stress: Place the control vial in a photostability chamber (or ~20 cm from a broad-spectrum lamp) for 24 hours.
-
-
Incubation: Let all vials (except the thermal stress sample) stand at room temperature for 24 hours.
-
Neutralization: Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
HPLC Analysis: Analyze all samples, including the control, using a suitable reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile gradient and UV detection at an appropriate wavelength).
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Look for a decrease in the area of the main this compound peak.
-
Observe the formation of new peaks (degradation products).
-
A successful stability-indicating method will show baseline resolution between the parent peak and all degradant peaks.[9][10][11]
-
Section 3: References
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
Oxidation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. PubMed Central, National Institutes of Health. [Link]
-
Degradation Products of Benzophenone-3 in Chlorinated Seawater Swimming Pools. ACS Environmental Science & Technology. [Link]
-
Norrish reaction. Wikipedia. [Link]
-
Chemical Compatibility and Storage. Case Western Reserve University Environmental Health and Safety. [Link]
-
Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Royal Society of Chemistry. [Link]
-
Oxidation of Phenols by Triplet Aromatic Ketones in Aqueous Solution. ACS The Journal of Physical Chemistry A. [Link]
-
Development and Validation of Stability-Indicating Method for the Simultaneous Determination of Ketoconazole and Beauvericin in Pharmaceutical Tablets. PubMed, National Institutes of Health. [Link]
-
Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development. [Link]
-
Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency. [Link]
Sources
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- 2. Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D5EM00292C [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Norrish reaction - Wikipedia [en.wikipedia.org]
- 6. Chemical Compatibility and Storage | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ijtsrd.com [ijtsrd.com]
- 11. irjpms.com [irjpms.com]
Technical Support Center: Resolving Isomeric Impurities in Biphenyl Methanone Reactions
This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve isomeric impurities encountered during the synthesis of biphenyl methanone and its derivatives. Drawing from established chemical principles and field-proven methodologies, this document provides in-depth, practical solutions in a direct question-and-answer format.
Section 1: Understanding the Origin of Isomeric Impurities
Q1: I'm performing a Friedel-Crafts acylation to synthesize a substituted biphenyl methanone, and I'm seeing multiple product spots on my TLC plate. What are the likely isomeric impurities?
A1: In the context of a Friedel-Crafts acylation on a biphenyl scaffold, the most common isomeric impurities are positional isomers arising from substitution at different points on the aromatic rings.[1] Specifically, you are likely observing a mixture of ortho-, meta-, and para- substituted products.
The primary reaction is an electrophilic aromatic substitution, where an acylium ion attacks the electron-rich biphenyl ring.[2] While the para-position is generally favored due to less steric hindrance and favorable electronic effects, substitution at the ortho-position is a common and often unavoidable side reaction.[1] The extent of ortho- vs. para- substitution depends on several factors, including the nature of the substituents on both the biphenyl and the acylating agent, the choice of Lewis acid catalyst, and the reaction temperature.
dot graph TD; A[Biphenyl + Acyl Chloride] -->|Lewis Acid (e.g., AlCl₃)| B{Acylium Ion Electrophile}; B --> C{Para-substituted Product (Major)}; B --> D{Ortho-substituted Product (Minor Impurity)}; subgraph "Reaction Mixture" C; D; end C --> E[Desired Biphenyl Methanone]; D --> F[Isomeric Impurity];
end caption: Formation of positional isomers in Friedel-Crafts acylation.
Q2: Why does the acyl group add to the ortho and para positions, and what influences the ratio of these isomers?
A2: The phenyl group of biphenyl is an ortho-, para- directing group in electrophilic aromatic substitution. This is because the carbocation intermediate (the sigma complex or arenium ion) formed upon attack at these positions is more stabilized by resonance than the intermediate formed from meta- attack. The positive charge can be delocalized onto the adjacent phenyl ring, providing additional stability.
Several factors influence the ortho:para ratio:
-
Steric Hindrance: The bulky acylium ion and the non-planar nature of biphenyl generally favor substitution at the less sterically hindered para-position. Increasing the steric bulk of the acylating agent will further favor the para-isomer.
-
Reaction Temperature: Higher temperatures can sometimes provide enough energy to overcome the steric barrier for ortho-substitution, potentially increasing the proportion of the ortho-isomer. Conversely, lower temperatures often enhance selectivity for the para-product.
-
Lewis Acid Catalyst: The choice and amount of Lewis acid (e.g., AlCl₃, FeCl₃) can influence isomer distribution.[2] A stoichiometric amount of catalyst is often required as it complexes with the product ketone, which can affect the electronic properties of the ring during the reaction.[1][3]
-
Solvent: The polarity of the solvent can influence the stability of the reaction intermediates and transition states, thereby affecting the isomer ratio.
Section 2: Analytical Characterization and Identification
Q3: How can I confirm the identity of the isomeric impurities in my product mixture?
A3: A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification of isomeric impurities.
-
Thin-Layer Chromatography (TLC): As a preliminary check, TLC can reveal the presence of multiple components.[1] The para-isomer is typically less polar than the ortho-isomer due to greater molecular symmetry, resulting in a higher Rf value in normal-phase TLC.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying isomers.[4][5] Reversed-phase columns (e.g., C18, Biphenyl) are commonly used.[6] Biphenyl-phase columns, in particular, can offer unique selectivity for aromatic isomers due to π-π interactions.[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable biphenyl methanones, GC-MS provides excellent separation and allows for identification based on fragmentation patterns.[5][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structure elucidation. The coupling patterns and chemical shifts in the aromatic region of the ¹H NMR spectrum are distinct for ortho-, meta-, and para- substitution.[9] Techniques like HMBC can further help in assigning the connectivity of the molecule.[9]
-
Infrared (IR) Spectroscopy: The out-of-plane C-H bending vibrations in the 700-1000 cm⁻¹ region of the IR spectrum can help distinguish between substitution patterns.[9]
Q4: I need to develop an HPLC method to separate my desired para-isomer from the ortho-isomer. Where should I start?
A4: A systematic approach to HPLC method development is crucial for resolving closely related isomers.
Starting Point for HPLC Method Development:
| Parameter | Recommended Starting Condition | Rationale & Optimization Strategy |
| Column | Biphenyl or Phenyl-Hexyl phase (e.g., 150 x 4.6 mm, 2.7 µm) | These stationary phases provide enhanced π-π interactions, which are highly effective for separating aromatic positional isomers.[6][7] If resolution is poor, a C18 column can be evaluated as an alternative. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile or Methanol | Start with a gradient elution (e.g., 50-95% B over 15 minutes) to determine the approximate elution conditions. Acetonitrile and methanol offer different selectivities; it is often beneficial to screen both.[7] |
| Detection | UV-Vis Detector (e.g., 254 nm) | Most biphenyl methanone derivatives have a strong UV chromophore.[4] A photodiode array (PDA) detector is useful for confirming peak purity. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. Adjust as needed to optimize resolution and analysis time. |
| Column Temperature | 30-40 °C | Temperature can affect viscosity and selectivity. Running at a controlled, slightly elevated temperature often improves peak shape and reproducibility. |
dot graph TD; subgraph "Method Development Cycle" A[Define Separation Goal] --> B(Select Column & Mobile Phase); B --> C{Initial Gradient Run}; C --> D{Evaluate Resolution & Peak Shape}; D -- Poor --> E{Adjust Gradient Slope}; E --> C; D -- Good --> F(Optimize Isocratic Conditions); F --> G[Validate Method]; end
end caption: HPLC method development workflow for isomer separation.
Section 3: Troubleshooting and Mitigation Strategies
Q5: How can I minimize the formation of the undesired ortho-isomer during my reaction?
A5: Minimizing the formation of isomeric impurities at the source is the most efficient strategy.
Protocol for Minimizing Ortho-Isomer Formation:
-
Ensure Anhydrous Conditions: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture.[3] Use oven-dried glassware, anhydrous solvents, and fresh, high-purity reagents to prevent catalyst deactivation and ensure consistent reaction kinetics.
-
Control Reactant Stoichiometry: Use a slight excess of the biphenyl substrate relative to the acylating agent. This can help suppress di-acylation, another potential side reaction.[10]
-
Optimize Catalyst Loading: For Friedel-Crafts acylation, a stoichiometric amount of the Lewis acid is often necessary because the ketone product forms a complex with the catalyst.[1][3] Using a sub-stoichiometric amount can lead to low conversion and potentially alter selectivity.
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). This generally increases the selectivity for the thermodynamically favored and less sterically hindered para-product.
-
Slow Addition: Add the acylating agent dropwise to the mixture of the biphenyl and Lewis acid in the solvent. This helps to maintain a low concentration of the electrophile and can improve selectivity and control the reaction exotherm.
Q6: My reaction mixture contains a significant amount of isomeric impurities. What are the most effective methods for purification?
A6: When prevention is not entirely successful, effective purification techniques are required to isolate the desired isomer.
-
Recrystallization: This is often the most effective and scalable method for purification, provided there is a significant difference in the solubility of the isomers in a particular solvent system. The more symmetrical para-isomer often has lower solubility and higher melting point, allowing it to crystallize out preferentially from a solution containing both isomers. Experiment with a range of solvents (e.g., ethanol, isopropanol, heptane, toluene) to find a system that provides good differential solubility.
-
Column Chromatography: For difficult separations or for obtaining highly pure material on a smaller scale, column chromatography is the method of choice.[1]
-
Stationary Phase: Normal-phase silica gel is typically effective.
-
Mobile Phase: A non-polar solvent system, such as a mixture of heptane and ethyl acetate or dichloromethane and hexane, is commonly used. Start with a low polarity mobile phase and gradually increase the polarity to elute the components. The less polar para-isomer will typically elute first.
-
-
Preparative HPLC: For very challenging separations or when the highest purity is required (e.g., for analytical standards), preparative HPLC can be employed using a scaled-up version of an optimized analytical method.[11]
References
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
ResearchGate. (2013). How are the ortho and para positions of benzene separated?. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzophenone. [Link]
-
National Center for Biotechnology Information. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]
-
MDPI. (2021). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. [Link]
-
ResearchGate. (n.d.). Plausible mechanism of the formation of biphenyl derivatives via Negishi cross coupling reaction. [Link]
-
National Center for Biotechnology Information. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. [Link]
-
ResearchGate. (2012). How ortho and para isomers of benzene derivatives differentiated?. [Link]
-
ResearchGate. (n.d.). Friedel–Crafts acylation of biphenyl with anhydrides. [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]
-
PubMed. (n.d.). Impurity profiling/comparative Analyses of Samples of 1-phenyl-2-propanone. [Link]
-
MicroSolv Technology Corporation. (n.d.). Benzophenone Analyzed with HPLC. [Link]
-
Chromatography Forum. (2017). separation of positional isomers. [Link]
-
ResearchGate. (2025). Solid-phase microextraction of benzophenones coupled with gas chromatography analysis. [Link]
-
ResearchGate. (2025). The Synthesis and Characterization of Bemotrizinol Impurities. [Link]
-
YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. [Link]
-
Royal Society of Chemistry. (n.d.). Formation of the E-isomer as an impurity in the optimized flow synthesis of a Z-α-thio-β-chloroacrylamide; E/Z photoisomerization in batch and flow, and solid state characterization of both isomers. [Link]
-
MDPI. (n.d.). Synthesis and Physicochemical Characterization of the Process-Related Impurities of Eplerenone, an Antihypertensive Drug. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
-
SIELC Technologies. (n.d.). Separation of Benzophenone on Newcrom R1 HPLC column. [Link]
-
CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. [Link]
-
Waters Corporation. (n.d.). Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. [Link]
-
GTFCh. (2016). Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC) using LC-ESI-MS/MS: Application to forensic serum samples. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. helixchrom.com [helixchrom.com]
- 5. Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods [mdpi.com]
- 6. gtfch.org [gtfch.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Separation of Benzophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Best Practices for Quenching Friedel-Crafts Acylation Reactions
Welcome to the technical support center for Friedel-Crafts acylation reactions. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the critical quenching step of this foundational carbon-carbon bond-forming reaction. Here, we move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is a quenching step necessary in a Friedel-Crafts acylation?
A Friedel-Crafts acylation reaction typically employs a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), in stoichiometric amounts.[1][2] The aromatic ketone product of the reaction is a moderate Lewis base and forms a stable complex with the AlCl₃.[1] This complex deactivates the product towards further acylation, which is advantageous in preventing polyacylation.[3] However, this complex must be hydrolyzed to liberate the desired ketone. The quenching and subsequent workup are therefore essential to decompose this aluminum-ketone complex and separate the product from the inorganic salts.
Q2: What is the mechanism of the quenching process?
The quenching process involves the hydrolysis of the aluminum chloride-ketone complex and any unreacted acyl chloride or AlCl₃. When water or an aqueous acid is introduced, the highly polarized Al-Cl bonds are readily attacked by water molecules. The aluminum-ketone complex is hydrolyzed, releasing the free ketone. The aluminum chloride is converted to aluminum hydroxide (Al(OH)₃) and hydrochloric acid (HCl). The overall process is highly exothermic.
Q3: What are the most common quenching agents and why would I choose one over another?
The choice of quenching agent depends on the scale of your reaction, the sensitivity of your product to acid, and the desired workup conditions. The most common quenching agents are:
-
Ice/Water: Quenching by slowly adding the reaction mixture to crushed ice is a standard laboratory practice. The ice helps to control the vigorous and highly exothermic reaction between water and aluminum chloride.[4] This method is effective but can sometimes lead to the formation of gelatinous aluminum hydroxide, which can complicate extractions.
-
Dilute Hydrochloric Acid (HCl): Using a cold, dilute solution of HCl for quenching helps to keep the aluminum salts, such as aluminum hydroxide, dissolved as soluble aluminum chlorohydroxy species, which can facilitate a cleaner phase separation.[5] However, this method is not suitable for products that are sensitive to acid.
-
Aqueous solutions of complexing agents (e.g., Tartaric Acid or Rochelle's Salt): For acid-sensitive substrates, a milder quenching procedure is required. While less commonly documented specifically for Friedel-Crafts reactions in the general literature, the use of chelating agents like tartaric acid or its salt, sodium potassium tartrate (Rochelle's salt), can be an effective strategy. These agents complex with the aluminum ions, preventing the formation of strongly acidic conditions and facilitating their removal during the aqueous workup.
Troubleshooting Guide
Problem 1: A violent, uncontrolled exotherm occurs during quenching.
Cause: The reaction between water and aluminum chloride is extremely exothermic. Adding water or aqueous solutions too quickly to the reaction mixture, or vice-versa without adequate cooling, can lead to a runaway reaction.
Solution:
-
Prevention is key: Always cool the reaction mixture to 0 °C or below before beginning the quench. The quench should be performed by slowly and carefully adding the reaction mixture to a well-stirred, cold (ice bath) quenching solution. Never add the quenching solution directly to the bulk reaction mixture at room temperature.
-
For large-scale reactions: Ensure the reactor is equipped with an efficient cooling system and that the addition of the reaction mixture to the quench solution is controlled at a rate that allows for effective heat dissipation.
Problem 2: A thick, unfilterable precipitate forms during the quench.
Cause: This is typically due to the formation of gelatinous aluminum hydroxide (Al(OH)₃) when quenching with water alone, especially if the pH of the aqueous phase becomes neutral or basic.
Solution:
-
Acidify the quench: Quenching with a cold, dilute solution of hydrochloric acid (e.g., 1-3 M HCl) will help to keep the aluminum salts soluble.
-
Post-quench acidification: If you have already quenched with water and have a thick precipitate, you can try to slowly add concentrated HCl to the stirred mixture in an ice bath to dissolve the aluminum hydroxide.
Problem 3: An emulsion forms during the workup, preventing clean phase separation.
Cause: Emulsions are common in Friedel-Crafts workups due to the presence of finely dispersed aluminum salts at the interface between the organic and aqueous layers.
Solution:
-
Break the emulsion:
-
Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Gentle warming of the separatory funnel in a warm water bath can sometimes be effective, but be cautious with volatile organic solvents.
-
If the emulsion persists, filtering the entire mixture through a pad of Celite® can help to remove the particulate matter that is stabilizing the emulsion.
-
Problem 4: Low yield of the desired product.
Cause: This can be due to a variety of factors, including incomplete reaction, product decomposition during quenching or workup, or mechanical losses.
Solution:
-
Ensure complete reaction: Before quenching, use an appropriate analytical technique (e.g., TLC, GC, or NMR of a small, carefully quenched aliquot) to confirm the consumption of the starting material.
-
Check for product decomposition: If your product is acid-sensitive, the use of an acidic quench could be the culprit. Consider switching to a milder quenching method, such as quenching into a cold, saturated solution of sodium bicarbonate or a solution of a chelating agent like tartaric acid.
-
Optimize extraction: Ensure you are using the appropriate organic solvent for extraction and perform multiple extractions to maximize the recovery of your product.
Best Practices and Protocols
Standard Laboratory-Scale Quenching Protocol (for acid-stable products)
This protocol is a self-validating system, designed to control the exotherm and ensure a clean workup.
-
Preparation:
-
Before starting the quench, ensure the Friedel-Crafts reaction is complete by TLC or another suitable analytical method.
-
Prepare a quench solution by adding concentrated hydrochloric acid to crushed ice in a beaker that is large enough to contain both the quench solution and the entire reaction mixture. A typical ratio is 1 part concentrated HCl to 3-4 parts ice by volume.
-
Place the beaker containing the quench solution in an ice-water bath to maintain a low temperature.
-
-
Quenching:
-
Cool the completed reaction mixture in an ice-water bath to approximately 0 °C.
-
Using a dropping funnel or by carefully pouring in a slow, controlled stream, add the cold reaction mixture to the vigorously stirred quench solution.
-
Monitor the temperature of the quench solution during the addition. If the temperature rises significantly, slow down the addition rate.
-
-
Workup:
-
Once the addition is complete, allow the mixture to stir until all the ice has melted and the mixture has reached room temperature.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with one or two portions of the reaction solvent.
-
Combine the organic layers and wash sequentially with:
-
Water
-
Saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid)
-
Brine (to aid in drying)
-
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Quenching Protocol for Acid-Sensitive Products
-
Preparation:
-
Prepare a quench solution of crushed ice and water in a large beaker, cooled in an ice-water bath.
-
Have a saturated solution of sodium bicarbonate or a solution of tartaric acid ready.
-
-
Quenching:
-
Slowly add the cold reaction mixture to the ice/water mixture with vigorous stirring.
-
Once the initial vigorous reaction has subsided, slowly and carefully add the sodium bicarbonate solution or tartaric acid solution to neutralize the generated HCl and complex the aluminum salts. Monitor for gas evolution if using bicarbonate.
-
-
Workup:
-
Proceed with the extraction and washing steps as described in the standard protocol, omitting the acidic wash.
-
Data Presentation: Comparison of Quenching Agents
| Quenching Agent | Advantages | Disadvantages | Best For |
| Ice/Water | Inexpensive, readily available. | Can form gelatinous Al(OH)₃, making workup difficult. Highly exothermic. | Small-scale reactions with robust products. |
| Dilute HCl | Keeps aluminum salts dissolved, leading to cleaner phase separation. | Not suitable for acid-sensitive products. Corrosive. | Most standard Friedel-Crafts acylations where the product is acid-stable. |
| Saturated NaHCO₃ | Mildly basic, good for neutralizing acid without strong bases. | Can cause vigorous foaming due to CO₂ evolution. May not be effective at breaking up all aluminum complexes. | Acid-sensitive substrates. |
| Tartaric Acid/Rochelle's Salt | Forms soluble complexes with aluminum, avoiding acidic conditions and precipitates. | More expensive. May require pH adjustment for optimal complexation. | Highly acid-sensitive or valuable substrates where yield and purity are critical. |
Visualizations
Workflow for Selecting a Quenching Strategy
Caption: Decision tree for selecting an appropriate quenching strategy.
Mechanism of Quenching and Workup
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 5. websites.umich.edu [websites.umich.edu]
Technical Support Center: Monitoring Biphenyl Ketone Synthesis by TLC
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the progress of biphenyl ketone synthesis. Drawing from extensive field experience, this resource offers practical, scientifically grounded solutions to common challenges encountered during this critical analytical step.
Frequently Asked Questions (FAQs)
Q1: Why is TLC the preferred method for monitoring biphenyl ketone synthesis?
A: Thin-Layer Chromatography is a rapid, cost-effective, and highly informative technique for real-time reaction monitoring.[1][2] It allows for the qualitative assessment of the presence of starting materials, the formation of the biphenyl ketone product, and the potential emergence of byproducts.[1] Its simplicity and speed make it an invaluable tool for determining reaction completion and optimizing reaction conditions.
Q2: What is a typical TLC solvent system for separating biphenyl ketone from its starting materials?
A: A common and effective mobile phase is a mixture of a non-polar solvent like hexanes and a moderately polar solvent such as ethyl acetate.[1][3] A starting ratio of 9:1 or 3:1 hexanes to ethyl acetate is often a good starting point.[2][3] The optimal ratio may need to be adjusted based on the specific starting materials used in the synthesis.
Q3: How can I visualize the spots on the TLC plate?
A: Biphenyl ketone and many of its common precursors are UV-active due to their aromatic rings.[4][5] Therefore, the primary method of visualization is a handheld UV lamp at 254 nm.[1][6] The compounds will appear as dark spots on a fluorescent green background.[4] Staining with iodine vapor can also be used, which will typically show the spots as yellow-brown.[4] For compounds that are not UV-active or do not stain well with iodine, other stains like permanganate can be employed.[5]
Q4: How do I interpret the Rf values on my TLC plate?
A: The Retention Factor (Rf) is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[7] In a typical normal-phase TLC with a silica plate, less polar compounds will travel further up the plate, resulting in a higher Rf value.[8] Biphenyl, a common byproduct, is very non-polar and will have a high Rf.[9] Biphenyl ketone is more polar than biphenyl and will have a lower Rf.[8] Starting materials like benzaldehyde are generally more polar than the biphenyl ketone product and will have a lower Rf value.[8][10]
| Compound | Relative Polarity | Expected Rf Value |
| Biphenyl | Low | High |
| Biphenyl Ketone | Medium | Intermediate |
| Benzaldehyde | High | Low |
This table provides a general guide. Actual Rf values will vary depending on the exact solvent system and TLC plate used.
Troubleshooting Guide
This section addresses specific issues that may arise during the TLC monitoring of your biphenyl ketone synthesis.
Issue 1: No Spots are Visible on the TLC Plate
Possible Causes and Solutions:
-
Insufficient Sample Concentration: The concentration of the reaction mixture spotted on the TLC plate may be too low.
-
Solution: Spot the sample multiple times in the same location, allowing the solvent to dry between applications to increase the concentration on the plate.[11]
-
-
Reaction Has Not Started: It is possible that the reaction has not been initiated.
-
Solution: Before concluding the reaction has failed, ensure all reagents have been added correctly and that the reaction conditions (e.g., temperature) are appropriate. For Grignard reactions, ensure your glassware is meticulously dried and the solvent is anhydrous, as even trace amounts of water can prevent the reaction from starting.
-
-
Improper Visualization Technique: The chosen visualization method may not be suitable for your compounds.
Issue 2: The TLC Plate Shows a Streak Instead of Distinct Spots
Possible Causes and Solutions:
-
Sample Overloading: Applying too much of the reaction mixture to the TLC plate is a common cause of streaking.
-
Solution: Dilute your reaction sample before spotting it on the TLC plate. Alternatively, apply a much smaller spot.
-
-
Inappropriate Solvent System: The polarity of the mobile phase may be too high, causing all components to move with the solvent front, or too low, resulting in poor separation at the baseline.
-
Solution: Adjust the polarity of your solvent system. If streaking occurs at the top of the plate, decrease the polarity (e.g., increase the proportion of hexanes). If the spots remain at the baseline, increase the polarity (e.g., increase the proportion of ethyl acetate).
-
-
Compound Instability on Silica Gel: Some compounds can decompose on the acidic surface of the silica gel plate.
-
Solution: To test for this, you can run a 2D TLC.[12] Spot your sample in one corner of a square TLC plate, run it in one direction, then rotate the plate 90 degrees and run it again in a different solvent system.[12] If the spots appear on the diagonal, your compound is stable.[12] If new spots appear off the diagonal, your compound is decomposing.[12] In this case, consider using a different stationary phase, such as alumina plates.
-
Experimental Protocols
Protocol 1: Standard TLC Monitoring Procedure
-
Prepare the TLC Chamber: Pour your chosen solvent system (e.g., 9:1 hexanes:ethyl acetate) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Cover the chamber.
-
Spot the TLC Plate: Using a capillary tube, carefully spot a small amount of your reaction mixture onto the pencil-drawn baseline of the TLC plate.[1][6] It is highly recommended to also spot the starting material(s) and, if available, a standard of the biphenyl ketone product in separate lanes for comparison. A co-spot, where the reaction mixture and the product standard are spotted in the same lane, can also be very informative.
-
Develop the Plate: Place the spotted TLC plate into the prepared chamber, ensuring the solvent level is below the baseline.[11] Allow the solvent to ascend the plate.
-
Visualize and Analyze: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[1] Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil.[2] Calculate the Rf values for each spot.
Visual Workflows and Diagrams
References
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
CDN. (2015, February 8). Separating a Mixture of Biphenyl, Benzhydrol and Benzophenone by Thin-Layer Chromatography. Retrieved from [Link]
-
Singh, S. L., Singh, O. M., & Devi, N. S. (2024, September 3). Synthesis of biphenyl compounds from aromatic enamino ketones. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
-
El-Mekabaty, A., & El-Faham, A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18431-18471. Retrieved from [Link]
-
Washington State University. Monitoring Reactions by TLC. Retrieved from [Link]
-
CDN. CHEM 2219: Exp. #1 Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Rochester Institute of Technology. (n.d.). The thin layer chromatography of alkyl and halogen substituted benzaldehyde 2, 4-dinitrophenyl hydrazones. RIT Digital Institutional Repository. Retrieved from [Link]
-
Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]
-
Chemistry Connected. Grignard Reaction – Beyond Labz Virtual ChemLab Activity. Retrieved from [Link]
-
El-Mekabaty, A., & El-Faham, A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Semantic Scholar. Retrieved from [Link]
-
YouTube. (2022, April 26). Oxidation and Reduction: Thin Layer Chromatography of the benzophenone product. Retrieved from [Link]
-
Organic Syntheses. Procedure. Retrieved from [Link]
-
Unknown. Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. Retrieved from [Link]
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
Wikipedia. Biphenyl. Retrieved from [Link]
- Google Patents. (n.d.). Method for detecting aldehyde and ketone by using thin layer chromatography.
-
Unknown. TLC stains. Retrieved from [Link]
-
Brainly. (2023, August 2). A TLC plate is used to separate a mixture of benzoic acid, benzophenone, and naphthalene. The Rf values of.... Retrieved from [Link]
-
Chegg. (2019, February 14). Solved This is a TLC plate for a Grignard reaction. Retrieved from [Link]
Sources
- 1. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 2. Thin Layer Chromatography to check purity of Benzophenone [sites.science.oregonstate.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. TLC stains [reachdevices.com]
- 6. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 8. brainly.com [brainly.com]
- 9. Solved This is a TLC plate for a Grignard reaction. The | Chegg.com [chegg.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Chromatography [chem.rochester.edu]
Validation & Comparative
A Comparative Analysis of Biphenyl-3-YL(phenyl)methanone and Biphenyl-4-YL(phenyl)methanone for Researchers
An In-Depth Guide to the Synthesis, Physicochemical Properties, and Application Potential of Positional Isomers
In the landscape of medicinal chemistry and materials science, the biphenyl scaffold is a cornerstone, offering a rigid yet tunable platform for molecular design. The introduction of a benzoyl group to this scaffold yields benzophenone derivatives with significant potential. However, the seemingly subtle shift in the position of this group, from the 4-position to the 3-position of the biphenyl ring system, can have profound implications for the molecule's three-dimensional structure, electronic properties, and, consequently, its performance in various applications. This guide provides a detailed comparative analysis of biphenyl-3-yl(phenyl)methanone and its more commonly studied isomer, biphenyl-4-yl(phenyl)methanone, offering researchers, scientists, and drug development professionals a comprehensive understanding of their key differences and similarities.
Structural and Conformational Landscape: A Tale of Two Isomers
The fundamental difference between this compound (meta-isomer) and biphenyl-4-yl(phenyl)methanone (para-isomer) lies in the substitution pattern on the biphenyl core, which dictates their overall geometry and conformational flexibility.
Biphenyl-4-YL(phenyl)methanone: X-ray crystallographic studies of the para-isomer reveal a non-planar conformation in the solid state.[1][2] The dihedral angle between the two phenyl rings of the biphenyl moiety is approximately 8.0°.[1][2] This slight twist from planarity is a characteristic feature of biphenyl systems, arising from a balance between the conjugative stabilization that favors planarity and the steric repulsion between the ortho-hydrogen atoms, which favors a twisted conformation.[2] Furthermore, the benzoyl group is significantly twisted out of the plane of the biphenyl system. The dihedral angle between the plane of the benzoyl phenyl ring and the adjacent phenyl ring of the biphenyl group is approximately 51.74°.[1][2][3] This substantial twist is crucial for minimizing steric hindrance between the aromatic rings.[2]
Caption: 2D chemical structures of the two isomers.
Physicochemical Properties: A Comparative Overview
The positional isomerism also influences the macroscopic physical properties of these compounds. While comprehensive experimental data for the 3-yl isomer is less common, we can summarize the known and predicted properties.
| Property | This compound | Biphenyl-4-YL(phenyl)methanone |
| Molecular Formula | C₁₉H₁₄O | C₁₉H₁₄O |
| Molecular Weight | 258.32 g/mol [4] | 258.32 g/mol |
| CAS Number | 3378-09-4[4] | 2128-93-0[5] |
| Appearance | White to off-white powder/crystals (predicted) | White to off-white powder/crystals[6] |
| Melting Point | Not widely reported | 148-152 °C[6] |
| Calculated LogP | 5.3[7] | 4.9[5] |
| Calculated Polar Surface Area | 17.1 Ų[7] | 17.1 Ų[5] |
The difference in the calculated LogP values suggests that the 3-yl isomer may exhibit slightly higher lipophilicity compared to the 4-yl isomer. This could have implications for its solubility in various organic solvents and its pharmacokinetic profile in biological systems.
Synthesis Strategies: Navigating Regioselectivity
The synthesis of these isomers can be approached through several established organic reactions, with the choice of method often dictated by the desired regioselectivity and the availability of starting materials.
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and direct method for the synthesis of aryl ketones.[8] For biphenyl-4-yl(phenyl)methanone, the acylation of biphenyl with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) proceeds with high regioselectivity for the para-position.[9] This is due to the directing effect of the phenyl substituent and the steric hindrance at the ortho-positions.
Protocol for Biphenyl-4-YL(phenyl)methanone Synthesis via Friedel-Crafts Acylation:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a dry, inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.2 equivalents) in a dry, non-polar solvent such as dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂).
-
Acylium Ion Formation: Cool the suspension in an ice bath and slowly add benzoyl chloride (1.1 equivalents). Stir the mixture for 15-20 minutes to allow for the formation of the acylium ion complex.
-
Electrophilic Aromatic Substitution: Dissolve biphenyl (1.0 equivalent) in the same dry solvent and add it dropwise to the reaction mixture.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Synthesizing this compound via a direct Friedel-Crafts acylation of biphenyl is challenging due to the strong para-directing nature of the phenyl group. The reaction would likely yield a mixture of isomers with the 4-yl product being dominant. Therefore, a more regioselective approach is required.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction offers a versatile and highly regioselective method for the synthesis of both isomers. This palladium-catalyzed reaction involves the coupling of an aryl boronic acid with an aryl halide.
Protocol for this compound Synthesis via Suzuki-Miyaura Coupling:
-
Starting Materials: The key starting materials are 3-bromobenzophenone (or 3-iodobenzophenone for higher reactivity) and phenylboronic acid.
-
Reaction Setup: In a Schlenk flask, combine 3-bromobenzophenone (1.0 equivalent), phenylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 equivalents), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equivalents).
-
Solvent and Degassing: Add a suitable solvent system, typically a mixture of an organic solvent like toluene or 1,4-dioxane and water. Degas the mixture thoroughly by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Workup and Purification: After cooling to room temperature, add water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
A similar Suzuki-Miyaura strategy can be employed for the synthesis of the 4-yl isomer, starting with 4-bromobenzophenone and phenylboronic acid.
Caption: Overview of primary synthesis routes.
Comparative Performance and Applications
The difference in the substitution pattern is expected to translate into distinct performance characteristics, particularly in fields where molecular shape and electronic properties are paramount.
Materials Science: Biphenyl-4-yl(phenyl)methanone and its derivatives are recognized as valuable precursors for materials with interesting photophysical properties. For instance, they can serve as photoinitiators in polymerization reactions.[6] Upon UV irradiation, the benzophenone moiety can be excited to a triplet state, which can then abstract a hydrogen atom from a donor molecule to initiate a radical polymerization process.[6] The extended conjugation in the 4-yl isomer compared to the 3-yl isomer can influence the energy of the excited states and, therefore, its efficiency as a photoinitiator. While specific data for the 3-yl isomer is scarce, it is plausible that its photophysical properties would differ, potentially leading to applications in different wavelength ranges or with different efficiencies.
Medicinal Chemistry: The biphenyl methanone scaffold is a privileged structure in drug discovery. Biphenyl derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[10][11] The specific geometry and electronic distribution of each isomer will govern its ability to bind to biological targets such as enzymes and receptors.
-
Biphenyl-4-yl Motif: The linear, extended nature of the para-substituted biphenyl core is often found in molecules designed to fit into long, narrow binding pockets of proteins.
-
Biphenyl-3-yl Motif: The kinked or bent geometry of the meta-substituted isomer provides a different three-dimensional shape that may be more suitable for binding to targets with non-linear or L-shaped binding sites. This structural difference can lead to significant variations in biological activity and target selectivity between the two isomers.
While no direct comparative biological studies on these two specific isomers were found, the general principle of positional isomerism having a dramatic effect on bioactivity is well-established in medicinal chemistry.
Conclusion
This compound and biphenyl-4-yl(phenyl)methanone, while sharing the same molecular formula, represent distinct chemical entities with differing three-dimensional structures, physicochemical properties, and synthetic accessibility. The para-isomer is more readily synthesized via direct Friedel-Crafts acylation and has been more extensively studied, particularly in the context of materials science. The meta-isomer, requiring a more targeted synthetic approach like Suzuki-Miyaura coupling, presents a different molecular geometry that could be advantageously exploited in drug design to achieve novel target interactions.
For researchers in drug development and materials science, the choice between these two isomers should be a deliberate one, based on a clear understanding of how the positional chemistry will impact the desired molecular properties and performance. Further experimental investigation into the physicochemical and biological properties of this compound is warranted to fully unlock its potential and to enable a more direct and comprehensive comparison with its well-characterized 4-yl counterpart.
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A Comparative Guide for Synthetic Chemists: Friedel-Crafts Acylation vs. Suzuki Coupling in Modern Synthesis
In the landscape of carbon-carbon bond formation, a cornerstone of modern organic synthesis, chemists are often faced with a choice between classic, time-tested reactions and newer, more versatile methodologies. This guide provides an in-depth comparison of two prominent reactions: the traditional Friedel-Crafts acylation and the palladium-catalyzed Suzuki coupling. This analysis is tailored for researchers, scientists, and drug development professionals, offering insights into the practical efficiencies and strategic applications of each method.
Section 1: The Enduring Workhorse: Friedel-Crafts Acylation
First reported in 1877 by Charles Friedel and James Crafts, this reaction has been a fundamental tool for attaching acyl groups to aromatic rings.[1][2] It proceeds via an electrophilic aromatic substitution mechanism, a classic concept in organic chemistry.[2][3]
Mechanistic Principles
The core of the Friedel-Crafts acylation involves the generation of a highly electrophilic acylium ion. This is typically achieved by treating an acyl halide or anhydride with a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[3][4] The acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of an aryl ketone.[4]
Experimental Protocol: A Representative Friedel-Crafts Acylation
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with anhydrous aluminum chloride (1.2 eq.) and a dry, inert solvent (e.g., dichloromethane or nitrobenzene).
-
Reagent Addition: The aromatic substrate (1.0 eq.) is dissolved in the same solvent and added to the flask. The acyl halide (1.1 eq.) is then added dropwise from the dropping funnel at 0 °C.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 1-24 hours), monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction is quenched by carefully pouring the mixture over crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield the desired aryl ketone.
Inherent Limitations and Practical Considerations
Despite its historical significance, the Friedel-Crafts acylation is beset by several limitations that can impact its overall efficiency:
-
Stoichiometric Catalyst: A significant drawback is the requirement for at least a stoichiometric amount of the Lewis acid catalyst, as it complexes with the product ketone.[5] This complicates purification and generates substantial waste.
-
Substrate Scope: The reaction is generally limited to electron-rich or moderately activated aromatic rings. Strongly deactivated rings, such as those bearing nitro or sulfonyl groups, are unreactive.[3][5]
-
Functional Group Intolerance: The harsh, acidic conditions are incompatible with many sensitive functional groups, such as amines and alcohols.[3]
-
Rearrangements: While less of an issue than in Friedel-Crafts alkylation, the potential for rearrangement of the acylium ion exists under certain conditions.[3]
-
Safety and Environmental Concerns: The use of corrosive and moisture-sensitive Lewis acids like AlCl₃ poses safety and handling challenges, and the generation of acidic waste streams is an environmental concern.[3]
Section 2: The Modern Powerhouse: Suzuki Coupling
The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction, has revolutionized the synthesis of biaryls and other conjugated systems since its discovery in 1979.[6] Its impact was recognized with the 2010 Nobel Prize in Chemistry.[6]
The Catalytic Cycle: A Symphony of Elementary Steps
The Suzuki coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide.[7][8]
-
Transmetalation: The organic group from an organoboron reagent (typically a boronic acid) is transferred to the palladium center, a step that is often facilitated by a base.[7][9]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.[7][8]
Diagram: Catalytic Cycle of the Suzuki Coupling
A simplified representation of the Suzuki coupling catalytic cycle.
Experimental Protocol: A General Suzuki Coupling Procedure
-
Reaction Setup: A reaction vessel is charged with the aryl halide (1.0 eq.), the boronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: A degassed solvent system (e.g., toluene/water, dioxane/water, or DMF) is added.
-
Reaction Progression: The mixture is heated to the desired temperature (typically 80-110 °C) under an inert atmosphere (e.g., nitrogen or argon) and stirred until the reaction is complete, as monitored by TLC or GC-MS.
-
Work-up: The reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate.
-
Purification: The solvent is evaporated, and the residue is purified by column chromatography to afford the biaryl product.
Key Advantages Driving Widespread Adoption
The Suzuki coupling offers numerous advantages that have led to its extensive use in both academic and industrial settings, particularly in drug discovery.[10]
-
High Functional Group Tolerance: The reaction conditions are generally mild and compatible with a vast array of functional groups, including esters, ketones, nitriles, and even primary amides.[10][11]
-
Catalytic Nature: Only a small amount of the palladium catalyst is required, which improves the overall atom economy and simplifies purification.
-
Broad Substrate Scope: A wide variety of aryl, heteroaryl, and vinyl halides/triflates can be coupled with a diverse range of organoboron reagents.[6]
-
Milder and "Greener" Conditions: The reaction often utilizes aqueous solvent systems and less toxic reagents compared to many other cross-coupling reactions.[6][12] The boronic acids and their byproducts are generally considered to have low toxicity.[6]
-
Scalability: The Suzuki coupling has been successfully implemented on an industrial scale for the synthesis of pharmaceuticals and fine chemicals.[6][13]
Section 3: Head-to-Head Comparison: Efficiency and Practicality
| Feature | Friedel-Crafts Acylation | Suzuki Coupling |
| Reaction Type | Electrophilic Aromatic Substitution | Palladium-Catalyzed Cross-Coupling |
| Catalyst | Stoichiometric Lewis Acid (e.g., AlCl₃) | Catalytic Palladium Complex |
| Typical Yields | Moderate to high (substrate dependent) | Generally high to excellent |
| Atom Economy | Poor (due to stoichiometric catalyst and byproducts) | Good to excellent |
| Functional Group Tolerance | Poor | Excellent |
| Substrate Scope | Limited to electron-rich aromatics | Very broad (aryls, heteroaryls, vinyls) |
| Reaction Conditions | Harsh, acidic | Mild, often basic or neutral |
| Scalability | Challenging due to stoichiometry and work-up | Well-established for large-scale synthesis |
| "Green" Chemistry Aspects | Generates significant acidic waste | Uses less toxic reagents, often in aqueous media |
Section 4: Concluding Remarks for the Practicing Scientist
The choice between Friedel-Crafts acylation and Suzuki coupling is a clear illustration of the evolution of synthetic strategy. While Friedel-Crafts acylation remains a valuable tool for specific applications, particularly in the synthesis of simple aryl ketones from electron-rich aromatics where cost is a primary driver, its limitations in terms of substrate scope, functional group tolerance, and environmental impact are significant.
In contrast, the Suzuki coupling has emerged as a superior and more versatile methodology for the construction of carbon-carbon bonds, especially in the context of complex molecule synthesis, such as in drug development.[10][12] Its mild conditions, broad applicability, and high functional group tolerance allow for its use in late-stage functionalization, a critical aspect of modern medicinal chemistry. For researchers and professionals in the pharmaceutical and fine chemical industries, the Suzuki coupling represents a more efficient, reliable, and environmentally conscious choice for the majority of synthetic challenges involving the formation of aryl-aryl or aryl-vinyl bonds.
References
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Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
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Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]
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Friedel–Crafts reaction. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]
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EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. Retrieved January 23, 2026, from [Link]
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Bagh, B., & Maji, K. (2019). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 9(1), 1-28. [Link]
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Suzuki reaction. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]
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The Heck, Suzuki, and Olefin Metathesis Reactions. (2016, March 10). Master Organic Chemistry. Retrieved January 23, 2026, from [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 23, 2026, from [Link]
-
Wang, Z., Chen, Y., Zhang, H., Zhang, G., & Wang, J. (2025). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega. [Link]
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Ranu, B. C., & Jana, R. (2006). Use of Solid Catalysts in Friedel—Crafts Acylation Reactions. Catalysis Reviews, 48(1), 1-97. [Link]
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Clot, E., & Baudoin, O. (2021). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Molecules, 26(11), 3237. [Link]
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Oldenhuis, N. J., & Buchwald, S. L. (2011). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 133(45), 18146-18149. [Link]
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Atom Economy Green Synthesis in Organic Chemistry. (n.d.). JOCPR. Retrieved January 23, 2026, from [Link]
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Four selected examples of A Suzuki coupling, B Friedel-Crafts... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Dual ligand approach increases functional group tolerance in the Pd-catalysed C–H arylation of N-heterocyclic pharmaceuticals. (2023, January 10). Chemical Science. Retrieved January 23, 2026, from [Link]
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Which conditions are favorable for the efficient Suzuki coupling? (2014, July 7). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Friedel-Crafts Acylation. (n.d.). Chemistry Steps. Retrieved January 23, 2026, from [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. (n.d.). The Journal of Physical Chemistry C. Retrieved January 23, 2026, from [Link]
-
15.12: Limitations of Friedel-Crafts Alkylations. (2015, July 18). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]
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Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022, December 27). MDPI. Retrieved January 23, 2026, from [Link]
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Solid-State Suzuki-Miyaura Cross-Coupling Reactions: Olefin-Accelerated C–C Coupling Using Mechanochemistry. (2019, July 21). ResearchGate. Retrieved January 23, 2026, from [Link]
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Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC. Retrieved January 23, 2026, from [Link]
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green chemistry – the atom economy. (n.d.). Retrieved January 23, 2026, from [Link]
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Atom Economy and Reaction Mass Efficiency. (n.d.). Retrieved January 23, 2026, from [Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of Biphenyl Methanone Analogs
For Researchers, Scientists, and Drug Development Professionals
The biphenyl methanone scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of biphenyl methanone analogs, offering insights into their therapeutic potential, with a focus on anticancer, anti-inflammatory, and enzyme inhibitory activities. By synthesizing experimental data and mechanistic understanding, this document aims to empower researchers in the rational design of novel and more potent therapeutic agents.
The Versatile Biphenyl Methanone Scaffold: A Foundation for Diverse Biological Activities
The biphenyl methanone core, consisting of two phenyl rings linked by a ketone, offers a unique combination of structural rigidity and conformational flexibility. This allows for the precise positioning of functional groups to interact with a variety of biological targets. The inherent aromatic nature of the biphenyl moiety facilitates π-π stacking and hydrophobic interactions, while the ketone linker can act as a hydrogen bond acceptor. The rotational freedom around the single bonds connecting the phenyl rings and the carbonyl group allows the molecule to adopt different conformations, which is crucial for its interaction with the binding sites of different proteins.[1][2]
Biphenyl derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-diabetic, anti-proliferative, antioxidant, analgesic, and anti-inflammatory properties.[3] The introduction of a carbonyl group to the biphenyl ring system further enhances its potential as a pharmacophore.[3]
Comparative Analysis of Biological Activities: A Data-Driven Approach
The biological activity of biphenyl methanone analogs is highly dependent on the nature and position of substituents on the phenyl rings. The following tables summarize key quantitative data from various studies, highlighting the SAR within this class of compounds. It is important to note that direct comparison of absolute values between different studies should be approached with caution due to variations in experimental conditions.
Anticancer Activity
Biphenyl methanone analogs have shown significant potential as anticancer agents, with activity reported against various cancer cell lines.
| Compound ID | Structure/Description | Target/Assay | Activity (IC₅₀/GI₅₀/LC₅₀ in µM) | Reference |
| 1a | Melatonin-Biphenyl Conjugate | SW480 (colon cancer) cell line | 70.89 ± 11.72 (LC₅₀) | [3] |
| 1b | Melatonin-Biphenyl Conjugate | SW480 (colon cancer) cell line | 68.03 ± 0.46 (LC₅₀) | [3] |
| 1c | Melatonin-Biphenyl Conjugate (prototype) | SW480 (colon cancer) cell line | >100 (GI₅₀) | [3] |
| 2a | Hydroxylated Biphenyl Compound 11 | Melanoma cell lines | 1.7 ± 0.5 | [3] |
| 2b | Unsymmetrical Biphenyl (Compound 27) | DU145, A547, KB, KB-Vin | 0.11–0.51 | [4] |
| 2c | Unsymmetrical Biphenyl (Compound 35) | DU145, A547, KB, KB-Vin | 0.04 | [4] |
| 2d | Unsymmetrical Biphenyl (Compound 40) | DU145, A547, KB, KB-Vin | 0.31–3.23 | [4] |
Key SAR Insights for Anticancer Activity:
-
Hydroxylation: The presence of hydroxyl groups on the biphenyl rings appears to be crucial for potent anticancer activity, as seen in the low micromolar IC50 value of hydroxylated biphenyl compound 11 against melanoma cell lines.[3]
-
Unsymmetrical Substitution: Unsymmetrical substitution patterns on the biphenyl rings can lead to highly potent anticancer compounds, with some analogs exhibiting nanomolar efficacy.[4] The specific arrangement of methoxy and methylenedioxy groups, along with functional groups at the 2 and 2' positions, significantly influences cytotoxicity.[4]
Anti-inflammatory and Analgesic Activity
Several biphenyl methanone and related biphenyl carboxamide analogs have been investigated for their anti-inflammatory and analgesic properties.
| Compound ID | Structure/Description | Target/Assay | Activity (% Inhibition or other) | Reference |
| 3a | 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide (Compound 4e) | Carrageenan-induced rat paw edema | Significant reduction at 100 mg/kg | [1] |
| 3b | 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide (Compound 4e) | Acetic acid-induced writhing | Dose-dependent inhibition (10, 20, 30 mg/kg) | [1] |
| 3c | (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (Compound 2a) | Anti-inflammatory | 95% inhibition | [5] |
| 3d | (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (Compound 2n) | Anti-inflammatory | 92.7% inhibition | [5] |
| 3e | (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (Compound 2a) | Analgesic | 100% inhibition | [5] |
| 3f | (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (Compound 2n) | Analgesic | 100% inhibition | [5] |
Key SAR Insights for Anti-inflammatory and Analgesic Activity:
-
Carboxamide Moiety: The presence of a carboxamide linker appears to be a key feature for potent anti-inflammatory and analgesic activity in this class of compounds.[1][6]
-
Substituent Effects: A quantitative structure-activity relationship (QSAR) study on a series of biphenyl carboxamide analogs revealed that specific topological descriptors are correlated with analgesic activity, suggesting that the overall shape and electronic properties of the molecule are critical for its efficacy.[6]
Enzyme Inhibitory Activity
Biphenyl methanone analogs have been identified as inhibitors of various enzymes, highlighting their potential for treating a range of diseases.
| Compound ID | Target Enzyme | Activity (IC₅₀ in µM or other) | Reference |
| 4a | Aggrecanase (Compound 2j) | 0.0015 | [7] |
| 4b | Aggrecanase (Compound 2n) | 0.0015 | [7] |
| 4c | IκB kinase β (IKKβ) (EF31) | ~1.92 | [8] |
| 4d | IκB kinase β (IKKβ) (EF24) | ~131 | [8] |
| 4e | NMDA Receptor (optimized analog) | 0.05 | [9] |
Key SAR Insights for Enzyme Inhibitory Activity:
-
High Potency and Selectivity: Specific structural modifications can lead to highly potent and selective enzyme inhibitors, as demonstrated by the nanomolar IC50 values of compounds 2j and 2n against aggrecanase.[7]
-
Target-Specific Modifications: The SAR for enzyme inhibition is highly target-specific. For instance, in the case of IKKβ inhibitors, subtle structural changes between EF31 and EF24 resulted in a dramatic difference in potency.[8] For NMDA receptor modulators, optimization of a biphenyl-based hit compound led to a 100-fold improvement in activity.[9]
Mechanistic Insights: Modulation of Key Signaling Pathways
The therapeutic effects of biphenyl methanone analogs are often attributed to their ability to modulate critical cellular signaling pathways, particularly those involved in inflammation and cancer progression, such as the NF-κB and MAPK pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB transcription factor plays a central role in regulating the expression of pro-inflammatory and pro-survival genes.[10] Dysregulation of the NF-κB pathway is implicated in numerous inflammatory diseases and cancers. Several biphenyl methanone analogs have been shown to inhibit NF-κB activation.[8]
The canonical NF-κB activation pathway is initiated by various stimuli, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. This releases the NF-κB dimer (typically p50/p65), which translocates to the nucleus and activates the transcription of target genes.[10]
Caption: Putative mechanism of NF-κB inhibition by biphenyl methanone analogs.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[11] The MAPK pathway is often hyperactivated in various cancers, making it an attractive target for therapeutic intervention.
The MAPK cascade is typically initiated by the activation of a receptor tyrosine kinase (RTK) by a growth factor. This leads to the sequential activation of Ras, Raf, MEK, and ERK. Activated ERK then translocates to the nucleus to phosphorylate and activate various transcription factors, leading to changes in gene expression that promote cell proliferation and survival.[11]
Caption: Potential modulation of the MAPK signaling pathway by biphenyl methanone analogs.
Experimental Protocols: A Foundation for Reproducible Research
The following sections provide detailed, step-by-step methodologies for the synthesis and biological evaluation of biphenyl methanone analogs, ensuring the trustworthiness and reproducibility of the research.
Synthesis of Biphenyl Methanone Analogs
A common and versatile method for the synthesis of biphenyl methanone analogs is the Friedel-Crafts acylation of a biphenyl with an appropriate acyl chloride in the presence of a Lewis acid catalyst.[12]
Step-by-Step Protocol for Friedel-Crafts Acylation:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the biphenyl starting material (1 equivalent) and a suitable anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane).
-
Addition of Lewis Acid: Cool the mixture to 0 °C in an ice bath and slowly add the Lewis acid catalyst (e.g., aluminum chloride, 1.1-1.5 equivalents) portion-wise, ensuring the temperature does not rise significantly.
-
Addition of Acyl Chloride: To the stirred suspension, add the corresponding acyl chloride (1 equivalent) dropwise via a syringe.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the appropriate time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.
Caption: Experimental workflow for the Friedel-Crafts acylation synthesis of biphenyl methanone analogs.
Biological Evaluation: Assessing Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and the cytotoxic potential of chemical compounds.
Step-by-Step Protocol for MTT Assay:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37 °C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the biphenyl methanone analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ humidified incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Experimental workflow for the MTT assay to evaluate the cytotoxicity of biphenyl methanone analogs.
Conclusion and Future Directions
The biphenyl methanone scaffold represents a highly versatile platform for the development of novel therapeutic agents with a broad spectrum of biological activities. The SAR studies highlighted in this guide demonstrate that careful and rational modification of the biphenyl rings with various substituents can lead to highly potent and selective compounds. The mechanistic insights into the modulation of key signaling pathways, such as NF-κB and MAPK, provide a solid foundation for the design of next-generation drugs targeting cancer and inflammatory diseases.
Future research in this area should focus on:
-
Systematic SAR and QSAR studies: To develop predictive models for the rational design of more potent and selective analogs.
-
Head-to-head comparative studies: To provide a more objective assessment of the relative efficacy of different biphenyl methanone derivatives.
-
In-depth mechanistic studies: To fully elucidate the molecular targets and signaling pathways modulated by these compounds.
-
In vivo efficacy and pharmacokinetic studies: To translate the promising in vitro results into preclinical and clinical development.
By leveraging the knowledge synthesized in this guide, researchers can accelerate the discovery and development of novel biphenyl methanone-based therapeutics to address unmet medical needs.
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Yao, W., et al. (2002). Potent P1' biphenylmethyl substituted aggrecanase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(1), 101-104. [Link]
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Wang, L., et al. (2017). Synthesis, potential anti-inflammatory and analgesic activities study of (S)-N-substituted -1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides. Bioorganic & medicinal chemistry letters, 27(15), 3465-3469. [Link]
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A Comparative Analysis of the Biological Activity of Biphenyl Ketones: A Guide for Drug Discovery Professionals
The biphenyl scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds. The incorporation of a ketone functionality into this framework gives rise to biphenyl ketones, a class of molecules that has demonstrated a remarkable breadth of pharmacological activities. This guide provides a comparative analysis of the antimicrobial, anti-inflammatory, and cytotoxic properties of various biphenyl ketone derivatives, offering researchers and drug development professionals a comprehensive overview supported by experimental data and detailed protocols. Our exploration is grounded in established scientific principles to ensure a thorough understanding of the structure-activity relationships (SAR) that govern the efficacy of these promising compounds.
Antimicrobial Activity: A New Frontier in Combating Resistance
The rise of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents. Biphenyl derivatives, including those with a ketone moiety, have emerged as a promising area of investigation.[1][2] Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
A study on a series of biphenyl and dibenzofuran derivatives highlighted the potent antibacterial activities against prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens.[1][2] For instance, 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol and 5-(9H-carbazol-2-yl)benzene-1,2,3-triol demonstrated significant inhibitory activities against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis, with MIC values as low as 3.13 and 6.25 μg/mL, respectively.[1][2]
Comparative Antimicrobial Activity of Biphenyl Derivatives
| Compound/Derivative | Target Organism | MIC (μg/mL) | Reference |
| 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol | S. aureus (MRSA) | 3.13 | [1][2] |
| 5-(9H-carbazol-2-yl)benzene-1,2,3-triol | E. faecalis (multidrug-resistant) | 6.25 | [1][2] |
| 3′,5′-dimethyl-[1,1′-biphenyl]-3,4,4′,5-tetraol | A. baumannii (carbapenem-resistant) | Comparable to Ciprofloxacin | [1][2] |
| 4′-fluoro-[1,1′-biphenyl]-3,4,5-triol | A. baumannii (carbapenem-resistant) | Comparable to Ciprofloxacin | [1][2] |
Structure-Activity Relationship Insights:
The antimicrobial activity of biphenyl derivatives is significantly influenced by the nature and position of substituents on the biphenyl rings. The presence of a strong electron-withdrawing group, such as a trifluoromethyl group, on one of the aromatic rings, coupled with hydroxyl groups on the other, appears to be beneficial for antibacterial activity.[1]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[3][4][5][6][7]
Workflow for Broth Microdilution Assay
A flowchart illustrating the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Compound Dilutions: A stock solution of the biphenyl ketone is prepared in a suitable solvent. Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a density of approximately 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate, including a growth control (no compound) and a sterility control (no bacteria), is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the biphenyl ketone that completely inhibits the visible growth of the microorganism.
Anti-inflammatory Potential: Targeting the NF-κB Signaling Pathway
Chronic inflammation is a hallmark of numerous diseases, and the nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response.[8] Several biphenyl derivatives have been investigated for their anti-inflammatory properties, with some demonstrating potent activity.[9][10][11]
One study investigated a series of 4'-methylbiphenyl-2-(substituted phenyl)carboxamide derivatives and found that compound 4e (4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide) significantly reduced carrageenan-induced rat paw edema at a dose of 100 mg/kg.[11] This effect was dose-dependent, with significant inhibition of granuloma formation and leukocyte infiltration.[11]
The NF-κB Signaling Pathway: A Key Target for Anti-inflammatory Agents
The NF-κB family of transcription factors plays a pivotal role in regulating the expression of pro-inflammatory genes. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[8] Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes. Small molecules that inhibit this pathway are of significant therapeutic interest.[8]
A simplified diagram of the canonical NF-κB signaling pathway, a critical mediator of the inflammatory response.
Experimental Protocol: In Vitro Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This widely used animal model assesses the in vivo anti-inflammatory activity of test compounds.[9][11]
Workflow for Carrageenan-Induced Paw Edema Assay
A flowchart outlining the procedure for the carrageenan-induced paw edema assay in rats.
Step-by-Step Methodology:
-
Animal Grouping and Compound Administration: Rats are divided into control and treatment groups. The biphenyl ketone is administered orally or intraperitoneally to the treatment groups, while the control group receives the vehicle.
-
Induction of Inflammation: After a specific period (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Paw Edema: The volume of the injected paw is measured at various time points (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each treatment group in comparison to the control group.
Cytotoxic Activity: A Potential Avenue for Anticancer Therapeutics
The cytotoxic potential of biphenyl ketones against various cancer cell lines has been a significant area of research. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a key metric in these studies.
In one study, two hydroxylated biphenyl compounds, structurally related to curcumin, demonstrated potent antitumor activity against melanoma cells, with IC50 values of 1.7 ± 0.5 μM and 2.0 ± 0.7 μM.[12] Notably, these compounds showed no significant toxicity to normal fibroblasts at concentrations up to 32 μM, indicating a degree of selectivity for cancer cells.[12] Another study on unsymmetrical biphenyls identified compounds with IC50 values in the sub-micromolar range against various tumor cell lines, including lung, prostate, and nasopharyngeal cancer.[13]
Comparative Cytotoxicity of Biphenyl Derivatives against Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (μM) | Reference |
| Hydroxylated Biphenyl 11 | Melanoma | 1.7 ± 0.5 | [12] |
| Hydroxylated Biphenyl 12 | Melanoma | 2.0 ± 0.7 | [12] |
| Unsymmetrical Biphenyl 35 | DU145 (Prostate), A549 (Lung), KB (Nasopharyngeal), KB-Vin (Drug-resistant) | 0.04 | [13] |
| Unsymmetrical Biphenyl 27 | DU145, A549, KB, KB-Vin | 0.11 - 0.51 | [13] |
| Unsymmetrical Biphenyl 40 | DU145, A549, KB, KB-Vin | 0.31 - 3.23 | [13] |
Structure-Activity Relationship Insights:
The cytotoxic activity of biphenyl derivatives is highly dependent on the substitution pattern. For instance, in the study of unsymmetrical biphenyls, the nature of the functional groups at the 2 and 2' positions had a more significant impact on inhibitory potency than the substitution patterns on the aromatic rings.[13] Furthermore, the stereochemistry of the biphenyl linkage can also play a crucial role in the antiproliferative effects.[13]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14]
Workflow for MTT Cytotoxicity Assay
A flowchart detailing the steps of the MTT assay for evaluating the cytotoxicity of biphenyl ketones.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of the biphenyl ketone and incubated for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, the medium is replaced with fresh medium containing MTT (typically at 0.5 mg/mL), and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Conclusion and Future Directions
Biphenyl ketones represent a versatile and promising class of compounds with a diverse range of biological activities. The comparative analysis presented in this guide highlights their potential as antimicrobial, anti-inflammatory, and anticancer agents. The structure-activity relationships discussed underscore the importance of targeted chemical modifications to optimize potency and selectivity.
The provided experimental protocols offer a solid foundation for researchers to validate and expand upon these findings. Future research should focus on synthesizing and screening novel biphenyl ketone libraries to further elucidate the structure-activity relationships for each biological target. Mechanistic studies are also crucial to unravel the precise molecular interactions responsible for their therapeutic effects, particularly in modulating signaling pathways like NF-κB. A deeper understanding of their pharmacokinetic and pharmacodynamic properties will be essential for translating these promising preclinical findings into clinically effective therapeutics.
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A Definitive Guide to the Structural Confirmation of Biphenyl-3-YL(phenyl)methanone via Nuclear Magnetic Resonance (NMR) Spectroscopy
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. In this guide, we delve into the comprehensive structural elucidation of Biphenyl-3-YL(phenyl)methanone, a substituted benzophenone, utilizing a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. This document provides not only a theoretical framework but also a practical, field-proven workflow for confirming the compound's intricate aromatic structure, moving beyond a simple recitation of steps to explain the strategic choices behind the experimental design.
The Challenge: Unambiguous Isomer Identification
This compound, with the chemical formula C₁₉H₁₄O, presents a fascinating challenge for structural analysis due to its multiple aromatic rings and the potential for isomeric variations.[1] Its IUPAC name is phenyl-(3-phenylphenyl)methanone.[1] The key to its identity lies in the precise connectivity of the phenyl groups and the central carbonyl moiety. While techniques like mass spectrometry can confirm the molecular weight, they fall short in definitively distinguishing between isomers such as the 2- or 4-substituted biphenyl analogues. NMR spectroscopy, however, provides a powerful and nuanced approach to map the molecular skeleton with high fidelity.[2]
The NMR Approach: A Multi-dimensional Strategy
A robust structural confirmation of this compound necessitates a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.[2] This multi-pronged approach ensures a self-validating system where data from each experiment corroborates the others, leading to an irrefutable structural assignment.
The Molecular Structure and Predicted NMR Signatures
The structure of this compound features two distinct phenyl rings and a biphenyl moiety. The protons and carbons are labeled in the diagram below for ease of reference in the subsequent spectral analysis.
Caption: Molecular structure of this compound with atom numbering.
Experimental Workflow: A Step-by-Step Guide
The following protocols outline a comprehensive approach to acquiring the necessary NMR data for structural confirmation.
1D NMR: The Foundation
¹H NMR (Proton NMR): This is the initial and one of the most informative experiments.[2] It provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
¹³C NMR (Carbon NMR): This experiment reveals the number of chemically non-equivalent carbon atoms and their electronic environments.
-
Acquisition: Using the same sample, acquire a proton-decoupled ¹³C NMR spectrum. This provides a single peak for each unique carbon atom.
-
DEPT (Distortionless Enhancement by Polarization Transfer): To distinguish between CH, CH₂, and CH₃ groups, DEPT-135 and DEPT-90 experiments are crucial.[2]
-
DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed.
-
DEPT-90: Only CH signals are observed.
-
2D NMR: Connecting the Dots
Two-dimensional NMR techniques are indispensable for establishing the connectivity within the molecule.[3]
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[2] Cross-peaks in the 2D spectrum indicate which protons are neighbors.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond C-H correlation).[3][4] This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds).[2][5] This is critical for identifying quaternary carbons and piecing together the molecular fragments.
Caption: Experimental workflow for NMR-based structural elucidation.
Data Interpretation and Structural Confirmation
The expected NMR data for this compound is summarized below. The aromatic protons are expected to appear in the range of 6.5-8.0 ppm, while the aromatic carbons will be in the 115-160 ppm region.[6][7] The carbonyl carbon is expected to be significantly downfield, typically in the 190-230 ppm range.[7]
Predicted ¹H NMR Data
| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| H2', H6' | ~7.8 | Doublet of doublets (dd) | 2H |
| H3', H5' | ~7.5 | Triplet (t) | 2H |
| H4' | ~7.6 | Triplet (t) | 1H |
| H2 | ~7.9 | Singlet (s) or narrow triplet | 1H |
| H4 | ~7.8 | Doublet of doublets (dd) | 1H |
| H5 | ~7.5 | Triplet (t) | 1H |
| H6 | ~7.7 | Doublet of doublets (dd) | 1H |
| H2'', H6'' | ~7.6 | Doublet (d) | 2H |
| H3'', H5'' | ~7.4 | Triplet (t) | 2H |
| H4'' | ~7.3 | Triplet (t) | 1H |
Predicted ¹³C NMR Data
| Carbon(s) | Predicted Chemical Shift (ppm) | DEPT-135 Signal |
| C=O | ~196 | Absent |
| C1' | ~137 | Absent |
| C2', C6' | ~130 | Positive (CH) |
| C3', C5' | ~128 | Positive (CH) |
| C4' | ~132 | Positive (CH) |
| C1 | ~138 | Absent |
| C2 | ~129 | Positive (CH) |
| C3 | ~141 | Absent |
| C4 | ~127 | Positive (CH) |
| C5 | ~129 | Positive (CH) |
| C6 | ~126 | Positive (CH) |
| C1'' | ~140 | Absent |
| C2'', C6'' | ~127 | Positive (CH) |
| C3'', C5'' | ~129 | Positive (CH) |
| C4'' | ~128 | Positive (CH) |
Comparison with Alternative Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed connectivity, stereochemistry, and 3D structure in solution. | Unambiguous structural elucidation, non-destructive. | Lower sensitivity compared to MS, requires pure sample. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, small sample amount required. | Does not distinguish between isomers, fragmentation can be complex. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O). | Fast and simple. | Provides limited information on the overall carbon skeleton. |
| X-ray Crystallography | Precise 3D structure in the solid state. | Definitive solid-state structure. | Requires a suitable single crystal, structure may differ from solution. |
Conclusion
The structural confirmation of this compound is definitively achieved through a systematic and multi-faceted NMR approach. The combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) experiments provides a self-validating dataset that allows for the unambiguous assignment of all proton and carbon signals, confirming the precise connectivity of the aromatic rings and the carbonyl group. This guide underscores the power of NMR spectroscopy as an indispensable tool in modern chemical research and drug development, offering unparalleled insight into molecular architecture.
References
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Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]
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The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]
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Wikipedia contributors. (2024, May 15). Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
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LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]
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J&K Scientific. (n.d.). [1,1'-Biphenyl]-3-yl(phenyl)methanone. Retrieved from [Link]
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Purity assessment of synthesized Biphenyl-3-YL(phenyl)methanone.
An In-Depth Comparative Guide to the Purity Assessment of Synthesized Biphenyl-3-YL(phenyl)methanone
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized this compound, a key intermediate in various synthetic applications, including pharmaceutical development. We will delve into the technical nuances of common analytical techniques, offering field-proven insights and experimental data to guide researchers, scientists, and drug development professionals in making informed decisions for their specific needs.
The Critical Role of Purity in Synthesis and Development
This compound, also known as 3-benzoyl biphenyl, serves as a crucial building block in the synthesis of a variety of organic molecules. Its purity is paramount, as even trace impurities can have significant downstream effects, potentially leading to failed reactions, the formation of unwanted byproducts, or, in the context of drug development, adverse toxicological profiles. The choice of analytical methodology for purity determination is therefore not a trivial one; it requires a thorough understanding of the potential impurity profile stemming from the synthetic route and the inherent capabilities and limitations of each technique.
Common Synthetic Route and Potential Impurities
The most common laboratory and industrial scale synthesis of this compound is the Friedel-Crafts acylation of biphenyl with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Figure 1. Synthetic pathway for this compound.
This reaction, while generally efficient, can lead to a range of impurities that must be identified and quantified. These include:
-
Isomeric Impurities: Positional isomers, such as Biphenyl-2-YL(phenyl)methanone and Biphenyl-4-YL(phenyl)methanone, are common byproducts due to the possibility of acylation at different positions on the biphenyl ring.
-
Unreacted Starting Materials: Residual biphenyl and benzoyl chloride may remain in the final product.
-
Hydrolysis Products: Benzoyl chloride can hydrolyze to form benzoic acid.
-
Catalyst Residues: Traces of the Lewis acid catalyst may persist.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, including the need for quantitation, the expected impurity profile, and the desired level of sensitivity. We will compare the most commonly employed methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Table 1: Performance Comparison of Analytical Techniques
| Technique | Principle | Selectivity for Isomers | Sensitivity | Quantitative Accuracy | Limitations |
| HPLC (UV) | Differential partitioning between a mobile and stationary phase. | Excellent | High (ng to pg) | Excellent | Requires chromophores for UV detection. |
| GC-FID | Partitioning between a mobile gas and a stationary liquid phase. | Good to Excellent | Very High (pg to fg) | Excellent | Requires volatile and thermally stable analytes. |
| ¹H NMR | Nuclear spin transitions in a magnetic field. | Excellent | Moderate (µg to mg) | Good (with internal standard) | Lower sensitivity compared to chromatographic methods. |
| LC-MS | HPLC separation followed by mass-to-charge ratio determination. | Excellent | Very High (pg to fg) | Good | Matrix effects can influence ionization and quantitation. |
Workflow for Method Selection
The decision-making process for selecting the most suitable analytical method can be visualized as follows:
Figure 2. Decision tree for analytical method selection.
Recommended Protocol: High-Performance Liquid Chromatography (HPLC)
For routine purity assessment and quantitation of this compound and its common impurities, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the method of choice due to its excellent selectivity for isomeric impurities, high sensitivity, and robust quantitative accuracy.
Step-by-Step HPLC Protocol
Figure 3. Workflow for HPLC purity assessment.
1. Materials and Reagents:
-
This compound reference standard (≥99.5% purity)
-
Synthesized this compound sample
-
HPLC-grade acetonitrile
-
Ultrapure water
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (70:30, v/v), isocratic
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the stock solution into a 25 mL volumetric flask and dilute to volume with the mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the synthesized sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter through a 0.45 µm syringe filter before injection.
4. System Suitability: To ensure the trustworthiness and validity of the results, perform system suitability tests before sample analysis.
-
Tailing Factor: The tailing factor for the this compound peak should be ≤ 2.0.
-
Theoretical Plates: The column efficiency, expressed as the number of theoretical plates, should be ≥ 2000.
-
Repeatability: The relative standard deviation (RSD) for five replicate injections of the working standard solution should be ≤ 2.0%.
5. Data Analysis and Purity Calculation: The purity of the synthesized sample is typically determined by the area percent method.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Hypothetical Experimental Data
The following table presents hypothetical data from the HPLC analysis of a synthesized batch of this compound compared to a reference standard.
Table 2: HPLC Purity Assessment Data
| Analyte | Retention Time (min) | Area (mAU*s) | % Area |
| Reference Standard | |||
| This compound | 8.52 | 12543 | 99.8 |
| Synthesized Sample | |||
| Impurity 1 (Biphenyl-2-YL isomer) | 7.89 | 152 | 1.2 |
| Impurity 2 (Biphenyl-4-YL isomer) | 9.15 | 88 | 0.7 |
| This compound | 8.53 | 12356 | 97.9 |
| Calculated Purity | 97.9% |
Conclusion
The purity assessment of synthesized this compound is a critical step in ensuring the quality and reliability of subsequent research and development activities. While several analytical techniques can be employed, RP-HPLC with UV detection offers a robust, sensitive, and selective method for routine quality control. The implementation of a well-validated protocol, including system suitability tests, is essential for generating trustworthy and reproducible data. For structural elucidation of unknown impurities, hyphenated techniques such as LC-MS are invaluable. By carefully selecting the appropriate analytical methodology and adhering to rigorous experimental protocols, researchers can confidently assess the purity of their synthesized compounds.
References
A Comparative Performance Analysis of Biphenyl-3-YL(phenyl)methanone as a Type II Photoinitiator
This guide provides an in-depth, objective comparison of Biphenyl-3-YL(phenyl)methanone against other classes of photoinitiators. Designed for researchers, scientists, and professionals in drug development and material science, this document moves beyond simple data sheets to explain the causality behind performance differences. We will explore the mechanistic nuances, present comparative data, and provide a robust experimental protocol for independent validation.
The Central Role of Photoinitiators in Polymerization
Photopolymerization is a cornerstone of modern manufacturing, enabling the rapid, on-demand transformation of liquid monomers and oligomers into solid polymers through the application of light.[1] This process is critically dependent on a key component: the photoinitiator. A photoinitiator is a molecule that absorbs light energy (typically in the UV or visible spectrum) and converts it into chemical energy by generating reactive species, such as free radicals or cations, which initiate the polymerization chain reaction.[1][2]
The selection of a photoinitiator is a critical decision that dictates the efficiency, speed, and final properties of the cured material.[3] Key characteristics of an ideal photoinitiator include a high molar extinction coefficient at the emission wavelength of the light source, high efficiency in generating radicals, good stability, and minimal impact on the final product's physical properties, such as color.[4]
Photoinitiators are broadly classified into two primary categories based on their mechanism of generating free radicals.[2][5]
-
Type I (Cleavage Photoinitiators): These molecules undergo unimolecular bond cleavage upon absorbing light, breaking apart to form two free radicals directly.[3][5] This process is typically very fast and efficient.
-
Type II (Hydrogen-Abstraction Photoinitiators): These initiators do not break apart themselves. Instead, the excited photoinitiator molecule interacts with a co-initiator or synergist (often an amine) by abstracting a hydrogen atom.[6][7] This transfer creates the radical on the co-initiator, which then starts the polymerization process.[7]
This compound, a derivative of benzophenone, falls squarely into the Type II category. Its performance is intrinsically linked to its interaction with a co-initiator, a defining characteristic we will explore in detail.
Mechanistic Deep Dive: this compound
This compound, like other benzophenone derivatives, functions through a bimolecular hydrogen abstraction mechanism.[6][8] The process is a sequence of well-defined photochemical events.
-
Photoexcitation: The carbonyl group of the molecule absorbs a photon (hν), promoting it from its ground state to an excited singlet state.
-
Intersystem Crossing (ISC): The excited singlet state rapidly and efficiently undergoes intersystem crossing to a more stable, longer-lived triplet state. This triplet state is the primary reactive species.
-
Hydrogen Abstraction: The excited triplet state of the photoinitiator abstracts a hydrogen atom from a synergist, typically a tertiary amine.
-
Radical Generation: This abstraction generates two radicals: a ketyl radical from the photoinitiator and a highly reactive alkylamino radical from the amine synergist. It is the alkylamino radical that primarily initiates the polymerization of monomer chains (e.g., acrylates).[7]
This mechanism is visualized in the diagram below.
A key advantage of this mechanism is its reduced sensitivity to oxygen inhibition compared to many Type I initiators. The amine co-initiator can react with oxygen, consuming it in non-propagating reactions and thereby protecting the initiating radicals. This often leads to a more tack-free surface cure.[9]
Comparative Performance Analysis
To provide a clear context for the performance of this compound, we will compare it against two widely used benchmarks:
-
Benzophenone (BP): The parent compound for this class of Type II photoinitiators. It is a cost-effective and well-understood industry standard.[8]
-
Bis(2,4,6-trimethylbenzoyl)-phenylphosphine oxide (BAPO / Irgacure 819): A highly efficient and common Type I photoinitiator known for its excellent reactivity and ability to cure pigmented systems.[10][11]
| Performance Metric | This compound (Expected) | Benzophenone (Typical) | BAPO / Irgacure 819 (Typical) | Rationale & Causality |
| Photoinitiator Type | Type II (Hydrogen Abstraction)[6] | Type II (Hydrogen Abstraction)[3] | Type I (α-Cleavage)[3] | The mechanism is dictated by molecular structure; benzophenone derivatives abstract hydrogen, while acylphosphine oxides cleave. |
| Absorption Maxima (λmax) | ~250-260 nm, with tail into UVA | ~253 nm, with tail into UVA | ~370-380 nm[10] | The extended biphenyl conjugation shifts absorption slightly but remains primarily in the UVC/UVB range. BAPO is specifically designed for longer UVA and visible light, making it suitable for LED curing.[10] |
| Curing Speed | Moderate to High | Moderate | Very High | Type I cleavage is a unimolecular, often faster process. BAPO's high quantum yield and four radical generation contribute to its speed. Type II speed is dependent on the efficiency of hydrogen abstraction from the co-initiator. |
| Oxygen Inhibition | Lower Sensitivity | Lower Sensitivity | Higher Sensitivity | Type II systems benefit from the amine synergist, which consumes oxygen. Type I radicals are more directly scavenged by oxygen, which can lead to surface tackiness.[9] |
| Yellowing | Low to Moderate | Moderate | Low (photobleaching) | Benzophenone-based initiators can sometimes lead to yellowing. BAPO is known for photobleaching, where its fragments become colorless upon curing, making it ideal for clear coats. |
| Migration Potential | Lower | Higher | Moderate | Migration is related to molecular weight and compatibility. The larger biphenyl structure should reduce migration compared to the smaller benzophenone molecule, a critical factor for food packaging and biomedical applications.[12] |
| Co-initiator Required? | Yes (e.g., Tertiary Amines)[7] | Yes (e.g., Tertiary Amines)[7] | No[13] | This is the fundamental difference between Type II and Type I mechanisms. |
Experimental Protocol: Evaluating Photoinitiator Performance via RT-FTIR
To validate the performance claims and provide a framework for your own comparative studies, we present a standardized protocol for measuring polymerization kinetics using Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy. This technique allows for the direct monitoring of the conversion of monomer functional groups (e.g., acrylate C=C bonds) into a polymer network in real-time.[14]
Objective: To quantify and compare the rate of polymerization and final conversion of an acrylate formulation initiated by this compound versus other photoinitiators.
Materials & Equipment:
-
FTIR Spectrometer: Equipped with a rapid scan capability and a photocalorimetry accessory (PCA) or similar UV/Visible light source trigger.
-
UV/Visible Light Source: A mercury lamp or LED with an emission spectrum that overlaps with the photoinitiator's absorption (e.g., 365 nm LED).[9]
-
Monomer: Trimethylolpropane triacrylate (TMPTA) or similar standard acrylate monomer.
-
Photoinitiators: this compound, Benzophenone, BAPO.
-
Co-initiator: Ethyl-4-(dimethylamino)benzoate (EDB) or similar amine synergist for Type II systems.
-
Sample Preparation: Laminator, two polypropylene films, spacers (to ensure consistent sample thickness, e.g., 25 µm).
Experimental Workflow Diagram:
Step-by-Step Procedure:
-
Formulation Preparation:
-
Prepare separate formulations for each photoinitiator. A typical loading is 1-3% by weight.
-
For this compound and Benzophenone, add a co-initiator (e.g., EDB) at a concentration of 1-4% by weight. The BAPO formulation does not require a co-initiator.
-
Ensure all components are fully dissolved in the monomer. Gentle heating or vortexing may be required. Protect formulations from ambient light.
-
-
Sample Preparation:
-
Place a spacer of known thickness onto a polypropylene film.
-
Pipette a small drop of the formulation onto the film.
-
Carefully place the second polypropylene film on top and use a laminator or roller to create a uniform, bubble-free film of consistent thickness.
-
-
RT-FTIR Measurement:
-
Place the laminated sample into the sample holder of the FTIR spectrometer.
-
Begin data collection, recording several spectra before UV exposure to establish a stable baseline.
-
Trigger the UV light source to initiate polymerization. The light intensity should be consistent across all experiments.
-
Continue collecting spectra at a high rate (e.g., 2-4 scans per second) for a set duration (e.g., 60-120 seconds) or until the reaction plateaus.
-
-
Data Analysis:
-
The degree of conversion is calculated by monitoring the decrease in the peak area of the acrylate C=C double bond, typically the twist at ~810 cm⁻¹.
-
The conversion at time t is calculated using the formula: Conversion(t) (%) = [1 - (Area(t) / Area(0))] * 100 where Area(t) is the peak area at time t and Area(0) is the initial peak area before irradiation.
-
Plot the % Conversion versus Time to generate polymerization profiles for each photoinitiator. From these curves, you can extract key parameters such as the maximum rate of polymerization and the final conversion percentage.
-
Trustworthiness of Protocol: This RT-FTIR method is a self-validating system. By directly measuring the consumption of reactants (monomer double bonds), it provides a quantitative and unambiguous measure of polymerization progress. Consistency in sample thickness, light intensity, and formulation concentrations ensures that comparisons between different photoinitiators are reliable and reproducible.
Conclusion and Recommendations
This compound presents itself as a capable Type II photoinitiator, offering a performance profile with distinct advantages and trade-offs when compared to other industry-standard initiators.
-
Key Advantage - Low Migration: Its larger molecular structure compared to benzophenone is a significant asset for applications where low extractables are paramount, such as in coatings for food packaging, medical devices, or high-purity electronics.
-
Performance Profile: It is expected to deliver curing performance characteristic of a Type II initiator—namely, moderate-to-high cure speeds (when properly synergized with an amine) and excellent surface cure due to reduced oxygen inhibition.
-
Comparison to Type I: It will not match the raw speed of a high-efficiency Type I initiator like BAPO, especially in thick or pigmented systems. However, its lower sensitivity to oxygen may make it superior for achieving a tack-free finish in thin coatings cured in air.
For the Researcher: When selecting a photoinitiator, consider the entire system. This compound is an excellent candidate when low migration is a primary design constraint and surface cure in the presence of air is critical. For applications demanding the absolute fastest cure speeds or deep curing of pigmented systems, a Type I initiator like BAPO may be more suitable. We strongly recommend using the provided RT-FTIR protocol to empirically validate the performance of any photoinitiator within your specific formulation to ensure optimal results.
References
-
Jinan Future chemical Co.,Ltd. (2024, October 29). Types of photoinitiators and their applications. [Link]
-
Bomar. (2020, February 25). Photoinitiator Effect on Depth of Cure in Visible Light Cure Polymerization. [Link]
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ResearchGate. (2014, May 1). A NEW HIGH PERFORMANCE PHOTOINITIATOR. [Link]
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Lalevée, J., et al. (2023). Influence of Photoinitiator Type and Curing Conditions on the Photocuring of Soft Polymer Network. National Center for Biotechnology Information (PMC). [Link]
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An overview of Photoinitiators. (n.d.). iSuoChem. [Link]
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Taki, K., et al. (2016). Photopolymerization Kinetics of Different Chain Sizes of Bi-functional Acrylic Monomers using Real Time FT-IR. ResearchGate. [Link]
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Guangdong Lencolo New Material Co., LTD. (2025, January 6). The Role of Photoinitiators in UV Curing. [Link]
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Bomar. (2022, January 31). Photoinitiators Formulation Overview. [Link]
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Wikipedia. (n.d.). Photopolymer. [Link]
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Tintoll. (n.d.). Norrish Type 2/ II Photoinitiator Wholesale Manufacturer. [Link]
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Sang, R., et al. (2021). New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing. Materials Chemistry Frontiers. [Link]
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Liu, S., et al. (2020). Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings. ResearchGate. [Link]
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A Comparative Guide to the Cytotoxicity of Biphenyl-3-yl(phenyl)methanone and Its Structural Analogs
For researchers and drug development professionals, understanding the subtle yet significant impact of molecular structure on biological activity is paramount. This guide provides an in-depth analysis of the cytotoxic potential of biphenyl-3-yl(phenyl)methanone, framed within the context of its structural isomers and the broader class of benzophenone derivatives. While direct comparative experimental data for the primary isomers remains sparse in publicly accessible literature, this document synthesizes established principles of toxicology and structure-activity relationships (SAR) to offer predictive insights and guide future research. We will delve into the mechanistic underpinnings of cytotoxicity, present detailed experimental protocols for robust evaluation, and provide a comparative framework using data from structurally related compounds.
Introduction: The Benzophenone Scaffold and Its Biological Significance
The benzophenone framework, characterized by a carbonyl group connecting two phenyl rings, is a privileged structure in medicinal and industrial chemistry.[1][2] Derivatives of this scaffold are utilized as photoinitiators, UV filters in sunscreens, and are present in various marketed drugs.[1] The addition of a second phenyl group, creating a biphenyl moiety, significantly alters the molecule's size, lipophilicity, and conformational flexibility, often enhancing its biological interactions. However, these same properties can contribute to cytotoxic effects, making a thorough understanding of their structure-activity relationships essential for safe and effective application development.[2][3]
This guide focuses on the positional isomers of benzoyl biphenyl: the ortho- (2-), meta- (3-), and para- (4-) substituted variants. The position of the benzoyl group on the biphenyl ring system is expected to profoundly influence molecular planarity, receptor binding affinity, and metabolic stability, thereby dictating the compound's cytotoxic profile.
Mechanistic Insights: How Benzophenone Derivatives Exert Cytotoxicity
The cytotoxic effects of benzophenone and biphenyl derivatives are often multifactorial, primarily converging on the induction of oxidative stress and the initiation of programmed cell death (apoptosis).[1][4]
A. Induction of Oxidative Stress: Many benzophenone compounds can participate in redox cycling, leading to the generation of reactive oxygen species (ROS). This can occur through metabolic activation or photochemical reactions. An excess of ROS overwhelms the cell's antioxidant defenses, leading to damage of critical macromolecules like lipids, proteins, and DNA.[4][5] For instance, the UV filter Benzophenone-3 (BP-3) has been shown to induce cytotoxicity through oxidative stress pathways, potentially linked to an increase in intracellular zinc levels.[1]
B. Activation of Apoptotic Pathways: Cellular damage triggered by chemical stressors is a potent activator of the intrinsic (or mitochondrial) pathway of apoptosis.[4][6]
-
Mitochondrial Disruption: Stress signals converge on the mitochondria, leading to the permeabilization of the outer mitochondrial membrane (MOMP).
-
Cytochrome c Release: This allows pro-apoptotic proteins, most notably Cytochrome c, to be released from the mitochondrial intermembrane space into the cytosol.
-
Apoptosome Formation: In the cytosol, Cytochrome c binds to Apaf-1, triggering the assembly of the "apoptosome."
-
Caspase Cascade: The apoptosome activates Caspase-9, an initiator caspase, which in turn cleaves and activates effector caspases like Caspase-3. These effector caspases execute the final stages of apoptosis by cleaving key cellular substrates, leading to the characteristic morphological changes of cell death.[7]
Studies on hydroxylated biphenyl compounds, which are structurally related to the topic compounds, have confirmed their ability to induce apoptosis via caspase activation and PARP cleavage.[4]
Detailed Step-by-Step Protocol (MTT Assay):
-
Cell Seeding:
-
Rationale: To ensure uniform and reproducible results, starting with a consistent number of healthy, log-phase cells is critical.
-
Procedure: Seed a human cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) into a 96-well flat-bottom plate at a pre-optimized density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells for 'no cell' (media only) blanks. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. [8]
-
-
Compound Treatment:
-
Rationale: A dose-response curve is necessary to determine the IC50 value. A logarithmic serial dilution is efficient for covering a wide concentration range.
-
Procedure: Prepare a stock solution of each test compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include 'vehicle control' wells containing only the highest concentration of DMSO used.
-
-
Incubation:
-
Rationale: The incubation period must be long enough for the compound to exert its cytotoxic effects. 48 to 72 hours is a standard duration for many compounds.
-
Procedure: Return the plate to the incubator (37°C, 5% CO₂) for 48 or 72 hours.
-
-
MTT Addition and Formazan Formation:
-
Rationale: NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable, metabolically active cells reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. [9]The amount of formazan is directly proportional to the number of living cells.
-
Procedure: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for an additional 4 hours. [8]
-
-
Solubilization and Measurement:
-
Rationale: The formazan crystals must be dissolved to allow for accurate spectrophotometric measurement.
-
Procedure: Carefully remove the medium from each well. Add 100-150 µL of a solubilizing agent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well. Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals. [8]
-
-
Data Analysis:
-
Rationale: Absorbance values are converted to percent viability relative to the vehicle control, allowing for the calculation of the IC50.
-
Procedure: Measure the absorbance of each well at 570 nm using a microplate reader. Subtract the average absorbance of the 'no cell' blanks from all other values. Calculate percent viability as: (Abs_treated / Abs_vehicle_control) * 100. Plot percent viability against the log of compound concentration and use non-linear regression to determine the IC50 value.
-
Conclusion and Future Directions
This guide establishes a framework for understanding and evaluating the cytotoxicity of this compound and its structural isomers. Based on established structure-activity relationships, it is hypothesized that the para-isomer (4-benzoyl biphenyl) would exhibit the most potent cytotoxicity due to its planar structure, while the ortho-isomer (2-benzoyl biphenyl) would be the least active due to steric hindrance. The activity of the target meta-isomer (3-benzoyl biphenyl) would likely fall between these two.
The clear gap in the literature regarding direct, comparative experimental data highlights a critical area for future research. The protocols and mechanistic insights provided herein offer a robust starting point for researchers to perform these pivotal experiments. Such studies would not only elucidate the specific cytotoxic profiles of these isomers but also contribute valuable data to the broader understanding of how molecular geometry dictates biological activity in this important class of compounds.
References
- Synthesis and bioactivity investigation of benzophenone and its deriv
-
Benzoyl peroxide cytotoxicity evaluated in vitro with the human keratinocyte cell line, RHEK-1. (1996). Toxicology. [Link]
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Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (2021). MDPI. [Link]
-
Cytotoxic benzophenone and triterpene from Garcinia hombroniana. (2014). Bioorganic Chemistry. [Link]
-
Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. (2012). International Journal of Molecular Sciences. [Link]
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This compound | C19H14O | CID 11043443. PubChem. [Link]
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4-Benzoylbiphenyl | C19H14O | CID 75040. PubChem. [Link]
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Positional Isomers of Biphenyl Antimicrobial Peptidomimetic Amphiphiles. (2018). ACS Medicinal Chemistry Letters. [Link]
-
Evaluation of the anti-androgenic and cytotoxic effects of benzophenone-3 in male Sprague-Dawley rats. (2024). PubMed. [Link]
-
Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. (2016). Journal of Medicinal Chemistry. [Link]
-
Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. (2016). Molecules. [Link]
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Human Health Effects of Biphenyl: Key Findings and Scientific Issues. (2016). Environmental Health Perspectives. [Link]
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Apoptosis. Wikipedia. [Link]
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Comparative molecular field analysis of polyhalogenated dibenzo-p-dioxins, dibenzofurans, and biphenyls. (1992). Journal of Medicinal Chemistry. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
-
MTT Analysis Protocol. Creative Bioarray. [Link]
-
Structural features of benzophenone derivatives and structure–activity... ResearchGate. [Link]
-
Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models. (2022). MDPI. [Link]
-
Current research on anti-breast cancer synthetic compounds. (2018). RSC Advances. [Link]
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Benzophenone-3 sunscreen causes phytotoxicity and cytogenotoxicity in higher plants. (2023). Ecotoxicology and Environmental Safety. [Link]
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Biological deeds of Biphenyl derivatives - A short Review. (2018). International Journal of Scientific & Engineering Research. [Link]
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Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. (2023). MDPI. [Link]
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A Researcher's Guide to Differentiating Biphenyl Methanone Isomers Through Spectroscopic Interpretation
In the landscape of pharmaceutical research and drug development, the precise identification of isomeric compounds is a critical step that underpins the safety, efficacy, and intellectual property of a potential therapeutic agent. Biphenyl methanone and its isomers, such as 2-, 3-, and 4-phenylbenzophenone, represent a class of compounds where subtle structural variations can lead to significant differences in biological activity and physicochemical properties. This guide provides an in-depth comparison of these isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By delving into the causal relationships between molecular structure and spectral output, this document serves as a practical resource for researchers navigating the challenges of isomeric differentiation.
The Foundational Role of ¹H NMR in Isomer Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for distinguishing constitutional isomers of substituted aromatic compounds. The chemical shift, splitting pattern (multiplicity), and integration of proton signals provide a detailed map of the proton environments within a molecule.
Causality in ¹H NMR: Why Isomers Show Distinct Spectra
The key to differentiating biphenyl methanone isomers lies in the unique electronic and spatial environment of each proton. The position of the additional phenyl group in 2-, 3-, and 4-phenylbenzophenone dictates the symmetry of the molecule and the anisotropic effects experienced by the aromatic protons.
-
Symmetry: 4-phenylbenzophenone possesses a higher degree of symmetry compared to its ortho and meta counterparts. This results in a more simplified spectrum with fewer unique proton signals.
-
Anisotropic Effects: The aromatic rings generate their own magnetic fields. Protons situated in the shielding or deshielding regions of these fields will exhibit upfield or downfield shifts, respectively. In the case of 2-phenylbenzophenone, steric hindrance forces the phenyl rings out of planarity, leading to more complex anisotropic effects and distinctive shifts for the protons near the substitution point.
-
Splitting Patterns: The coupling between adjacent protons (ortho, meta, and para coupling) provides invaluable information about the substitution pattern on the aromatic rings. The complexity of these patterns can be a clear indicator of the isomer .
Comparative ¹H NMR Data
| Compound | Key Proton Signals (δ, ppm) | Expected Multiplicity |
| Biphenyl Methanone | 7.20 - 7.80 | Multiplets |
| 4-Phenylbenzophenone | 7.37 - 7.91 | Multiplets |
| 2-Phenylbenzophenone (Predicted) | Complex multiplets, with some protons potentially shifted upfield due to steric effects and ring currents. | Complex multiplets |
| 3-Phenylbenzophenone (Predicted) | Complex multiplets, with less pronounced steric effects compared to the ortho isomer. | Complex multiplets |
Note: The aromatic region for all isomers will be complex. However, detailed analysis of the splitting patterns is key. For instance, the para-isomer (4-phenylbenzophenone) will exhibit a more symmetrical and often more easily interpretable pattern in the biphenyl moiety compared to the complex, overlapping signals expected for the ortho- and meta-isomers.
¹³C NMR: A Complementary Perspective on Carbon Skeletons
Carbon-13 NMR spectroscopy provides direct information about the carbon framework of a molecule. While proton-decoupled spectra result in singlets for each unique carbon, the chemical shifts are highly sensitive to the electronic environment, and the number of signals reveals the molecular symmetry.
The Influence of Isomerism on Carbon Chemical Shifts
The position of the phenyl substituent directly impacts the electronic distribution within the aromatic rings, leading to predictable changes in the ¹³C NMR chemical shifts.
-
Symmetry: As with ¹H NMR, the higher symmetry of 4-phenylbenzophenone results in fewer ¹³C signals compared to the less symmetrical 2- and 3-isomers.
-
Inductive and Resonance Effects: The phenyl substituent influences the electron density of the carbon atoms in the benzophenone core through both inductive and resonance effects. These effects are position-dependent, leading to distinct chemical shifts for the carbons in each isomer. The carbonyl carbon is also sensitive to these electronic changes.
Comparative ¹³C NMR Data
| Compound | Carbonyl Carbon (C=O) (δ, ppm) | Aromatic Carbons (δ, ppm) | Number of Aromatic Signals |
| Biphenyl Methanone | ~196.7 | 128.0 - 138.0 | 4 |
| 4-Phenylbenzophenone | ~196.1 | 126.8 - 145.1 | 7 |
| 2-Phenylbenzophenone (Predicted) | Shifted due to steric and electronic effects | A larger number of distinct signals due to lower symmetry | >7 |
| 3-Phenylbenzophenone (Predicted) | Shifted due to electronic effects | A larger number of distinct signals due to lower symmetry | >7 |
The number of distinct aromatic signals is a powerful diagnostic tool. The four signals for the parent benzophenone reflect its symmetry. The seven signals for 4-phenylbenzophenone are consistent with its C2v symmetry. The ortho- and meta-isomers, lacking this symmetry, would be expected to show a greater number of unique carbon signals in the aromatic region.
Vibrational Spectroscopy (IR): Probing Functional Groups and Substitution Patterns
Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule, allowing for the identification of functional groups and, in some cases, the differentiation of isomers based on subtle shifts in vibrational frequencies and the fingerprint region.
How Isomerism Affects IR Spectra
The primary utility of IR in distinguishing these isomers lies in the carbonyl stretching frequency and the out-of-plane bending vibrations of the aromatic C-H bonds.
-
Carbonyl (C=O) Stretch: The electronic environment around the carbonyl group influences its bond strength and, consequently, its stretching frequency. Conjugation with the aromatic rings lowers the frequency compared to a simple aliphatic ketone. The position of the additional phenyl group can subtly alter this conjugation, leading to small but measurable shifts in the C=O absorption band.
-
Aromatic C-H Out-of-Plane Bending: The pattern of C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region is highly characteristic of the substitution pattern on a benzene ring. Each isomer will exhibit a unique combination of bands in this region, providing a distinct fingerprint.
Comparative IR Data
| Compound | C=O Stretch (cm⁻¹) | Aromatic C-H Out-of-Plane Bending (cm⁻¹) |
| Biphenyl Methanone | ~1660 | Characteristic of monosubstituted rings |
| 4-Phenylbenzophenone | ~1655 | Characteristic of para-disubstituted and monosubstituted rings |
| 2-Phenylbenzophenone (Predicted) | Potentially shifted due to steric hindrance affecting conjugation | Characteristic of ortho-disubstituted and monosubstituted rings |
| 3-Phenylbenzophenone (Predicted) | Similar to the para-isomer, with minor shifts | Characteristic of meta-disubstituted and monosubstituted rings |
Mass Spectrometry: Unraveling Fragmentation Pathways
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For isomers, which have the same molecular weight, the key to differentiation lies in their distinct fragmentation patterns.
Isomer-Specific Fragmentation
Upon electron ionization (EI), the biphenyl methanone isomers will form a molecular ion (M⁺˙) of the same m/z. However, the subsequent fragmentation pathways will be influenced by the position of the phenyl substituent. The stability of the resulting fragment ions is a major driving force in determining the fragmentation pattern.
-
α-Cleavage: A common fragmentation pathway for ketones is cleavage of the bond adjacent to the carbonyl group. For biphenyl methanone, this results in the formation of a benzoyl cation (C₆H₅CO⁺, m/z 105) and a phenyl radical, or a phenyl cation (C₆H₅⁺, m/z 77) and a benzoyl radical.
-
Influence of the Phenyl Substituent: The position of the additional phenyl group in the isomers will influence the relative abundance of these fragments. For example, in 4-phenylbenzophenone, cleavage can lead to a 4-phenylbenzoyl cation (m/z 181) or a phenyl cation (m/z 77). The relative stability of these and other potential fragment ions will differ for the ortho- and meta-isomers due to steric and electronic effects, leading to unique mass spectra. For instance, ortho effects can sometimes lead to unique rearrangement reactions that are not observed in the meta and para isomers.
Comparative Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Biphenyl Methanone | 182 | 105 (base peak), 77, 51 |
| 4-Phenylbenzophenone | 258 | 181, 152, 105, 77 |
| 2-Phenylbenzophenone (Predicted) | 258 | Potentially unique fragments due to ortho-interactions and rearrangements. |
| 3-Phenylbenzophenone (Predicted) | 258 | Fragmentation pattern likely different from the 4-isomer due to different stabilities of intermediate ions. |
The presence and relative intensities of these fragment ions provide a powerful fingerprint for each isomer.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.
Sample Preparation
-
NMR Spectroscopy: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
IR Spectroscopy: For solid samples, the KBr pellet method is recommended. Intimately grind 1-2 mg of the sample with ~200 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Mass Spectrometry: For Electron Ionization (EI-MS), samples are typically introduced via a direct insertion probe or a gas chromatograph (GC) inlet. Ensure the sample is sufficiently volatile for the chosen method.
Instrumentation and Data Acquisition
-
NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of complex aromatic signals.
-
¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR: Acquire proton-decoupled spectra. A wider spectral width (~240 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (2-5 seconds) are necessary.
-
-
IR Spectroscopy:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters: Typically, spectra are recorded from 4000 to 400 cm⁻¹. A resolution of 4 cm⁻¹ is generally sufficient. Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Mass Spectrometry:
-
Instrument: An electron ionization mass spectrometer, often coupled with a gas chromatograph (GC-MS).
-
Parameters: Use a standard electron energy of 70 eV. Acquire data over a mass range that includes the expected molecular ion and key fragments (e.g., m/z 40-300).
-
Visualizing the Analytical Workflow
The following diagram illustrates the logical process for the spectroscopic differentiation of biphenyl methanone isomers.
Caption: Workflow for Isomeric Differentiation.
Conclusion
The unambiguous identification of biphenyl methanone isomers is a task that requires a multi-faceted analytical approach. While each spectroscopic technique provides valuable pieces of the structural puzzle, it is the synergistic interpretation of data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry that leads to a confident structural assignment. This guide has outlined the fundamental principles and provided a comparative framework to empower researchers in their efforts to distinguish these closely related yet distinct chemical entities. The causality-driven explanations and detailed protocols herein are intended to foster a deeper understanding and more effective application of these essential analytical techniques in the pursuit of scientific discovery.
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Ohashi, S., Zhang, K., Ran, Q., & Ishida, H. (2017). 1H NMR spectra of (top) (3-phenyl-3,4-dihydro-2H-benzo[e]oxazin-6-yl)methanol and (bottom) (3-phenyl-3,4-dihydro-2H-benzo [e]oxazin-8-yl)methanol. ResearchGate. Available at: [Link]
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A Comparative Guide to the Anticancer Potential of Biphenyl Derivatives
For decades, the biphenyl scaffold has served as a privileged structure in medicinal chemistry, offering a unique combination of structural rigidity and conformational flexibility. This has led to the development of a diverse array of biphenyl derivatives with significant therapeutic potential, particularly in oncology. This guide provides a comparative analysis of different classes of biphenyl-based anticancer agents, delving into their mechanisms of action, structure-activity relationships (SAR), and preclinical efficacy. We will explore the experimental data that underpins our understanding of these compounds and provide detailed protocols for their evaluation, aimed at researchers, scientists, and drug development professionals.
The Biphenyl Scaffold: A Versatile Platform for Anticancer Drug Design
The biphenyl moiety, consisting of two connected phenyl rings, provides a foundational structure that can be extensively modified to interact with a variety of biological targets. The rotational flexibility around the central C-C bond allows for the adoption of specific conformations required for high-affinity binding to protein targets. Furthermore, the two phenyl rings offer ample surface area for the introduction of various functional groups to modulate physicochemical properties, such as solubility and bioavailability, and to fine-tune biological activity. This inherent versatility has been exploited to develop biphenyl derivatives that target diverse hallmarks of cancer, from uncontrolled cell proliferation and evasion of apoptosis to angiogenesis and immune evasion.
Comparative Analysis of Biphenyl-Based Anticancer Agents
This section will compare three prominent classes of biphenyl derivatives that have shown significant promise as anticancer agents: hydroxylated biphenyls (curcumin analogs), tubulin polymerization inhibitors, and PD-1/PD-L1 immune checkpoint inhibitors.
Hydroxylated Biphenyls: Curcumin Analogs Targeting Multiple Pathways
Curcumin, a natural polyphenol, has well-documented anticancer properties, but its clinical utility is hampered by poor bioavailability. To overcome this, synthetic hydroxylated biphenyl analogs of curcumin have been developed, demonstrating enhanced potency and improved pharmacokinetic profiles.[1] These compounds often exert their anticancer effects through a multi-targeted approach.[2]
Mechanism of Action:
Hydroxylated biphenyl derivatives, such as the α,β-unsaturated ketone D6, have been shown to inhibit cancer cell proliferation by inducing cell cycle arrest, primarily at the G2/M transition, and by triggering apoptosis through the intrinsic pathway.[2] This involves the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP).[3] The biphenyl scaffold in these molecules is thought to enable interaction with multiple receptors, contributing to their pleiotropic effects.[4]
Structure-Activity Relationship (SAR):
The anticancer activity of these curcumin analogs is influenced by the nature and position of substituents on the biphenyl rings. For instance, the presence of an α,β-unsaturated ketone moiety is often crucial for their cytotoxic activity.[2] The introduction of lipophilic groups, such as a prenylated chain instead of a methyl group, can enhance lipophilicity and stability, potentially improving bioavailability and cell membrane permeability.[4] The flexible nature of the hydroxylated biphenyl structure allows for effective interactions with key amino acid residues within target proteins.[5]
Preclinical Efficacy:
In vitro studies have demonstrated the potent antiproliferative activity of hydroxylated biphenyls against various cancer cell lines. For example, compounds 11 and 12 , analogs of D6, exhibit IC50 values in the low micromolar range against melanoma cells.[3] The parent compound, D6 , has also shown antitumor effects in in vivo animal models of melanoma and neuroblastoma.[2]
Table 1: In Vitro Cytotoxicity of Hydroxylated Biphenyl Derivatives against Melanoma Cells [3]
| Compound | IC50 (µM) on A375 Melanoma Cells |
| 11 | 1.7 ± 0.5 |
| 12 | 2.0 ± 0.7 |
Biphenyl-Based Tubulin Polymerization Inhibitors: Disrupting the Cytoskeleton
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for cancer therapy.[4] Biphenyl derivatives have been designed to mimic the action of natural tubulin inhibitors like colchicine, binding to the colchicine-binding site on β-tubulin and disrupting microtubule dynamics.[6] This leads to mitotic arrest and subsequent apoptosis.[7]
Mechanism of Action:
Biphenyl-based tubulin inhibitors, such as dxy-1-175 and its more potent analog 12e , function by inhibiting tubulin polymerization.[6] This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis.[6] A key advantage of some of these compounds is their ability to overcome multidrug resistance (MDR), a common challenge in chemotherapy, as they may not be substrates for efflux pumps like P-glycoprotein (P-gp).[6]
Structure-Activity Relationship (SAR):
The SAR of these biphenyl tubulin inhibitors highlights the importance of specific structural features for potent activity. For instance, the presence of a 3,4,5-trimethoxybenzene ring, which mimics the A-ring of colchicine, is often critical for bioactivity.[8] The nature of the substituents on the second phenyl ring and the linker connecting the two aryl systems also significantly influences potency and the ability to overcome MDR. The development of hydrochloride salts, such as in compound 12e , can improve solubility and stability.[6]
Preclinical Efficacy:
These compounds have demonstrated potent in vitro activity against a range of cancer cell lines, with IC50 values often in the low nanomolar range.[6] Importantly, they have also shown significant in vivo efficacy. In a breast cancer 4T1 xenograft model, compound 12e markedly inhibited tumor growth.[6] Another tubulin inhibitor demonstrated a dose-dependent tumor growth inhibition in a 4T1 xenograft mouse model, with up to 84.0% inhibition at a dose of 20 mg/kg.[9]
Table 2: In Vivo Efficacy of a Biphenyl Tubulin Inhibitor in a 4T1 Xenograft Model [9]
| Treatment | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Compound [I] | 5 | 49.2 |
| Compound [I] | 10 | 58.1 |
| Compound [I] | 20 | 84.0 |
Biphenyl-Based PD-1/PD-L1 Inhibitors: Unleashing the Immune System
Immune checkpoint inhibitors, particularly those targeting the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) axis, have revolutionized cancer treatment.[10] While monoclonal antibodies are the current standard of care, small-molecule inhibitors offer potential advantages such as oral bioavailability and better tumor penetration.[10] Biphenyl derivatives have emerged as a promising class of small-molecule PD-1/PD-L1 inhibitors.[7]
Mechanism of Action:
Biphenyl-based PD-1/PD-L1 inhibitors function by binding to PD-L1 and inducing its dimerization, which prevents its interaction with the PD-1 receptor on T cells.[11] This blockade of the PD-1/PD-L1 signaling pathway restores the activity of tumor-infiltrating T cells, enabling them to recognize and eliminate cancer cells.[12] Some biphenyl derivatives have also been shown to induce apoptosis in cancer cells through non-immune pathways by preventing the phosphorylation of AKT.[11]
Structure-Activity Relationship (SAR):
The SAR of these inhibitors is complex, with the biphenyl core serving as a scaffold for various substituents that modulate binding affinity and pharmacokinetic properties. The introduction of specific functional groups can enhance interactions with key amino acid residues in the PD-L1 binding pocket.[7] For example, nonsymmetric C2 inhibitors based on an amide linker attached to a biphenyl structure have shown potent inhibition of the PD-1/PD-L1 interaction.[12]
Preclinical Efficacy:
Biphenyl-based PD-1/PD-L1 inhibitors have demonstrated efficacy in both in vitro and in vivo models. Compound 2 , a nonsymmetric biphenyl derivative, showed potent activity in cell-based assays with an EC50 of 21.8 nM.[12] In vivo studies with the orally administered small-molecule PD-1/PD-L1 inhibitor INCB086550 , which possesses a biphenyl skeleton, have shown antitumor activity in clinical trials.[13] Another small-molecule inhibitor, SCL-1 , demonstrated significant antitumor effects in various mouse syngeneic tumor models, with its activity being dependent on CD8+ T-cell infiltration and PD-L1 expression in tumors.[13]
Experimental Protocols
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells to form purple formazan crystals.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the biphenyl derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Detection: Western Blotting for Apoptotic Markers
Western blotting is a technique used to detect specific proteins in a sample. To assess apoptosis, the expression levels of key apoptotic proteins such as cleaved caspases and PARP, as well as the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, can be analyzed.
Protocol:
-
Protein Extraction: Treat cells with the biphenyl derivatives for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, Bax, and Bcl-2 overnight at 4°C. Also, use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizing Mechanisms and Workflows
Signaling Pathway of Apoptosis Induction by Biphenyl Derivatives
Caption: Apoptosis induction pathway by biphenyl derivatives.
Experimental Workflow for In Vitro Anticancer Screening
Caption: Workflow for in vitro anticancer screening of biphenyls.
Conclusion and Future Perspectives
Biphenyl derivatives represent a highly versatile and promising class of anticancer agents. Their ability to be readily synthesized and modified allows for the fine-tuning of their biological activity against a wide range of cancer targets. The comparative analysis presented in this guide highlights the diverse mechanisms through which these compounds can exert their anticancer effects, from inducing apoptosis and cell cycle arrest to modulating the immune system.
Future research in this field should focus on the development of biphenyl derivatives with improved pharmacokinetic properties and enhanced target specificity to minimize off-target effects. The exploration of novel biphenyl-based compounds that can overcome drug resistance remains a critical area of investigation. Furthermore, the combination of biphenyl derivatives with other anticancer therapies holds the potential to achieve synergistic effects and improve patient outcomes. The continued investigation of this remarkable scaffold will undoubtedly lead to the discovery of novel and more effective cancer therapeutics.
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Mura, F., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International Journal of Molecular Sciences, 22(11), 5636. [Link]
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An, S., et al. (2024). Synthesis, Anti-Cancer Activity, Cell Cycle Arrest, Apoptosis Induction, and Docking Study of Fused Benzo[h]chromeno[2,3-d]pyrimidine on Human Breast Cancer Cell Line MCF-7. Molecules, 29(19), 4589. [Link]
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A Senior Application Scientist's Comparative Guide to Docking Studies of Substituted Biphenyl Methanones
This guide provides an in-depth technical comparison of molecular docking studies involving substituted biphenyl methanones. It is designed for researchers, scientists, and drug development professionals engaged in computational drug discovery. We will explore the nuances of selecting appropriate docking protocols, interpreting the results, and understanding the structure-activity relationships that govern the interaction of this important chemical scaffold with various biological targets.
Introduction: The Biphenyl Methanone Scaffold in Drug Discovery
The biphenyl methanone core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds.[1] Its structural rigidity, coupled with the potential for diverse substitutions on the two phenyl rings, allows for the fine-tuning of steric and electronic properties to achieve high affinity and selectivity for a range of biological targets.[2] Molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, is an indispensable tool in the rational design of biphenyl methanone-based inhibitors.[3] This guide will compare and contrast various docking studies on this scaffold, providing insights into best practices and the interpretation of results.
Comparative Analysis of Docking Studies
To illustrate the application and outcomes of docking studies on substituted biphenyl methanones, we will examine several case studies where this scaffold has been investigated against different enzyme targets.
Case Study 1: Inhibition of Cyclooxygenase (COX) Enzymes
Substituted biphenyl methanones have been explored as anti-inflammatory agents through the inhibition of COX enzymes. A study by Kulkarni et al. investigated a series of nitric oxide-releasing biphenyl derivatives and performed molecular docking to understand their binding modes within the COX-2 active site.[4]
Key Findings:
-
The docking studies indicated that these biphenyl derivatives have a notable affinity for the COX-2 active site.[4]
-
The binding was primarily driven by hydrophobic interactions and hydrogen bonding with key residues in the active site.
Case Study 2: Targeting Tubulin Polymerization
In the realm of anticancer research, biphenyl methylene indolinones, which contain the biphenyl methanone moiety, have been designed as inhibitors of tubulin polymerization.[5] Molecular docking was employed to elucidate the binding interactions at the colchicine binding site of tubulin.
Key Findings:
-
The most potent compounds in the series demonstrated strong binding affinity in the docking simulations, consistent with their experimental cytotoxic activity.[5]
-
The docking poses revealed key interactions with residues in the colchicine binding pocket, providing a structural basis for their mechanism of action.[5]
Case Study 3: Modulation of the PD-1/PD-L1 Pathway
In immunotherapy, small molecules that inhibit the interaction between Programmed Death-1 (PD-1) and its ligand (PD-L1) are of great interest. Theoretical and experimental studies have been conducted on biphenyl ligands targeting human and murine PD-L1.[6]
Key Findings:
-
Molecular docking simulations, in conjunction with experimental techniques like NMR and MicroScale Thermophoresis, provided an atomistic understanding of the binding event.[6]
-
These studies unraveled the structural determinants of species-specific binding, offering crucial insights for the design of next-generation anti-PD-L1 molecules.[6]
Methodologies: A Comparative Overview of Docking Software
The choice of docking software can significantly influence the outcome of a study. Here, we compare three widely used programs in the context of biphenyl methanone research: AutoDock, GOLD, and Glide.
| Feature | AutoDock/AutoDock Vina | GOLD (Genetic Optimisation for Ligand Docking) | Glide (Schrödinger) |
| Algorithm | Lamarckian genetic algorithm and an empirical free energy scoring function. Vina uses a Broyden–Fletcher–Goldfarb–Shanno (BFGS) method for local optimization. | Genetic algorithm for ligand flexibility and protein side-chain flexibility.[7] | Hierarchical search protocol that systematically explores ligand conformations within the active site.[8] |
| Strengths | Open-source and widely used, making it a cost-effective option. Vina is known for its speed and improved accuracy over earlier versions of AutoDock.[9] | High accuracy in pose prediction and known for its handling of ligand flexibility.[7] | High accuracy and reliability, often considered an industry standard. It performs well in virtual screening and pose prediction.[7][8] |
| Considerations | Can be computationally intensive, especially for a large number of flexible torsions. | Requires a commercial license. | Requires a commercial license and can be computationally demanding. |
A comparative study on various protein targets, including kinases, found that the performance of AutoDock and Vina can be comparable, with AutoDock performing better for more hydrophobic pockets and Vina for more polar and charged binding sites.[10] Glide is often ranked highly in its ability to reproduce experimental binding poses.[7]
Experimental Protocols: A Step-by-Step Guide to a Validated Docking Workflow
To ensure the scientific integrity of a docking study, a rigorous and well-documented protocol is essential. The following is a generalized, self-validating workflow for a docking study of substituted biphenyl methanones.
Step 1: Preparation of the Receptor and Ligands
-
Receptor Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove all water molecules, co-solvents, and any co-crystallized ligands.
-
Add polar hydrogens and assign appropriate protonation states to the amino acid residues, particularly histidines.
-
Repair any missing side chains or loops using tools like Modeller or the Protein Preparation Wizard in Maestro.
-
Minimize the energy of the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Draw the 2D structures of the substituted biphenyl methanone derivatives.
-
Convert the 2D structures to 3D and generate low-energy conformers.
-
Assign partial charges to the atoms using a suitable force field (e.g., Gasteiger charges for AutoDock).
-
Define the rotatable bonds of the ligands.
-
Step 2: Definition of the Binding Site
-
If a co-crystallized ligand is present in the PDB structure, the binding site can be defined as a grid box centered on this ligand.
-
If the binding site is unknown, blind docking can be performed using a grid that encompasses the entire protein surface. Alternatively, pocket prediction algorithms can be used to identify potential binding sites.
Step 3: Docking Simulation
-
Run the docking calculations using the prepared receptor and ligand files.
-
The number of genetic algorithm runs and the exhaustiveness of the search should be set to values that ensure adequate sampling of the conformational space.
Step 4: Validation of the Docking Protocol
-
Redocking: If a co-crystallized ligand is available, it should be extracted and docked back into the active site. The protocol is considered validated if the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose is less than 2.0 Å.[5]
-
Enrichment Study: A set of known active compounds and a larger set of decoy (inactive) molecules can be docked. A good docking protocol should rank the active compounds significantly higher than the decoys.
Step 5: Analysis of Docking Results
-
Analyze the docked poses of the biphenyl methanone derivatives.
-
Examine the binding energies or docking scores to rank the compounds.
-
Visualize the protein-ligand interactions, identifying key hydrogen bonds, hydrophobic interactions, and pi-stacking interactions.
Visualization of Workflows and Pathways
General Docking Workflow
Caption: A generalized workflow for a molecular docking study.
Example Signaling Pathway: Kinase Inhibition
Many substituted biphenyl methanones are designed as kinase inhibitors. The following diagram illustrates a simplified kinase signaling pathway that could be targeted.
Caption: A simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Data Presentation: Comparative Docking Results
The following table summarizes hypothetical docking data for a series of substituted biphenyl methanones against a generic kinase target, illustrating how such data can be presented for comparative analysis.
| Compound ID | R1 Substitution | R2 Substitution | Docking Score (kcal/mol) | Predicted Ki (µM) | Key Interacting Residues |
| BPM-01 | -H | -H | -8.5 | 1.5 | Leu83, Val91, Ala104 |
| BPM-02 | -OCH3 | -H | -9.2 | 0.8 | Leu83, Val91, Met102 |
| BPM-03 | -Cl | -H | -9.0 | 1.0 | Leu83, Val91, Ala104 |
| BPM-04 | -H | -NO2 | -8.8 | 1.2 | Leu83, Val91, Lys65 |
| BPM-05 | -OCH3 | -NO2 | -9.8 | 0.3 | Leu83, Met102, Lys65 |
Note: Lower docking scores and predicted Ki values generally indicate higher binding affinity.
Conclusion: Field-Proven Insights for Drug Development Professionals
This guide has provided a comparative overview of docking studies on substituted biphenyl methanones. The key takeaways for researchers in this field are:
-
No One-Size-Fits-All Approach: The choice of docking software and protocol should be tailored to the specific target and research question. Validation of the docking protocol is a critical step to ensure the reliability of the results.[11]
-
Beyond Docking Scores: While docking scores provide a useful metric for ranking compounds, a thorough analysis of the binding poses and key interactions is essential for understanding the structural basis of activity and guiding lead optimization.
-
Integration with Experimental Data: The most impactful docking studies are those that are closely integrated with experimental validation.[8] Docking can be used to rationalize experimental findings, and experimental data can be used to refine and validate the computational models.
By adhering to rigorous methodologies and critically evaluating the results, molecular docking can be a powerful tool to accelerate the discovery and development of novel therapeutics based on the versatile biphenyl methanone scaffold.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Biphenyl-3-yl(phenyl)methanone
In the fast-paced environment of drug discovery and chemical research, the lifecycle of a chemical compound extends far beyond its synthesis and application. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of biphenyl-3-yl(phenyl)methanone (also known as 3-benzoyl biphenyl). As scientists, our responsibility is to not only advance our respective fields but also to ensure the safety of ourselves, our colleagues, and the environment. This document is structured to provide not just a set of instructions, but a logical, scientifically-grounded methodology for managing waste containing this specific aromatic ketone.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is an aromatic ketone with specific physical and toxicological properties that dictate its handling and disposal requirements.
Summary of Known Hazards:
| Hazard Classification | Description | Implication for Disposal |
| Skin Irritation | Causes skin irritation.[1][2][3] | Requires the use of appropriate personal protective equipment (PPE) to prevent dermal exposure during handling and disposal. Contaminated clothing and PPE must also be decontaminated or disposed of as hazardous waste. |
| Serious Eye Irritation | Causes serious eye irritation.[1][2][3] | Mandates the use of safety goggles or a face shield to prevent accidental splashes into the eyes. |
| Respiratory Irritation | May cause respiratory irritation.[1][2][3] | Handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[1][3] | This is a critical factor for disposal. Direct release into the environment, including sewer systems, is strictly prohibited.[2][4] The long-term environmental persistence necessitates disposal methods that ensure containment and destruction. |
The causality is clear: the toxicological profile of this compound necessitates its classification as a hazardous waste. Its potent ecotoxicity, in particular, means that improper disposal can have significant and lasting negative impacts on aquatic ecosystems.
Waste Characterization and Segregation: A Self-Validating System
Proper disposal begins at the point of generation. The first step is to correctly identify and segregate waste streams containing this compound.
Step-by-Step Waste Segregation Protocol:
-
Identify all waste streams: This includes not only the pure compound but also:
-
Contaminated solvents (e.g., from reaction workups or chromatography).
-
Spill cleanup materials (e.g., absorbent pads, contaminated soil).
-
Contaminated labware (e.g., pipette tips, vials, broken glassware).
-
Personal Protective Equipment (PPE) with gross contamination.
-
-
Segregate at the source:
-
Solid Waste: Collect pure this compound, contaminated solids, and spill cleanup materials in a dedicated, properly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed. For instance, halogenated and non-halogenated solvent wastes are often segregated.
-
Sharps Waste: Contaminated needles, syringes, or razor blades should be placed in a designated sharps container.
-
-
Container Selection and Labeling:
This rigorous segregation process is a self-validating system. It prevents accidental mixing of incompatible chemicals, which could lead to dangerous reactions, and ensures that the waste is properly characterized for the disposal facility.
On-Site Storage and Handling: Ensuring Interim Safety
Proper storage of hazardous waste is a critical compliance and safety issue.
Guidelines for Temporary Storage in the Laboratory:
-
Designated Satellite Accumulation Area (SAA): Store waste containers in a designated SAA within the laboratory where the waste is generated. This area should be clearly marked.
-
Secondary Containment: Place waste containers in a secondary containment bin or tray that can hold the entire volume of the largest container in case of a leak.[7]
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[5] This minimizes the release of vapors and prevents spills.
-
Incompatible Materials: Store waste containing this compound away from strong oxidizing agents.[8]
Disposal Protocol: The Final Step
The ultimate disposal of this compound must be handled by a licensed and approved waste disposal facility.
Step-by-Step Disposal Workflow:
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is the primary resource for hazardous waste disposal.[9] They will provide guidance on specific institutional procedures, waste pickup schedules, and proper labeling requirements.
-
Waste Pickup Request: Submit a hazardous waste pickup request through your institution's designated system. Provide accurate information about the waste composition and volume.
-
Professional Disposal: The EHS office will arrange for the collection of the waste by a certified hazardous waste contractor. The most common and environmentally sound disposal method for this type of organic compound is high-temperature incineration in a licensed facility.[10] This method ensures the complete destruction of the compound, preventing its release into the environment.
-
Empty Container Disposal:
-
A container that held this compound is also considered hazardous waste unless properly decontaminated.
-
For a container to be considered non-hazardous, it must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[7][11]
-
The rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste.[7][11]
-
After triple-rinsing, the original labels on the container should be defaced, and it can then be disposed of as regular solid waste or recycled, in accordance with institutional policy.[11]
-
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
For a Small Spill:
-
Alert personnel in the immediate area.
-
Ensure proper PPE is worn (safety goggles, gloves, lab coat).
-
Contain the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
Sweep up the absorbed material and place it in a sealed, labeled hazardous waste container.[4][8] Avoid creating dust.[4]
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Report the spill to your laboratory supervisor and EHS office.
For a Large Spill:
-
Evacuate the area immediately.
-
Alert others and prevent entry into the spill zone.
-
Contact your institution's emergency response team or EHS office from a safe location. Do not attempt to clean up a large spill without specialized training and equipment.
By adhering to these scientifically-grounded and procedurally sound guidelines, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship.
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A Researcher's Guide to the Safe Handling of Biphenyl-3-YL(phenyl)methanone
This guide provides essential personal protective equipment (PPE) protocols and operational plans for the safe handling of Biphenyl-3-YL(phenyl)methanone (CAS No. 3378-09-4). As a Senior Application Scientist, my objective is to synthesize established safety principles with practical laboratory experience to ensure both your safety and the integrity of your research.
Hazard Assessment: A Precautionary Approach
Given the data on analogous compounds, we must assume that this compound may present the following hazards:
-
Skin and Eye Irritation: Direct contact with the solid or solutions may cause irritation.[4]
-
Respiratory Irritation: Inhalation of dust particles can lead to respiratory tract irritation.[4]
-
Potential for Chronic Effects: The parent compound, Benzophenone, is suspected of causing cancer (IARC Group 2B).[5][6][7] This necessitates minimizing exposure through all routes.
-
Environmental Toxicity: Many aromatic compounds are toxic to aquatic life.[4][5]
Therefore, a conservative approach to PPE is warranted at all times.
Core Personal Protective Equipment (PPE)
Effective protection from chemical exposure relies on creating a barrier between you and the hazardous substance.[8] The following PPE is mandatory when handling this compound in any form.
Eye and Face Protection
-
Chemical Splash Goggles: These are essential to provide a seal around the eyes, protecting them from dust particles and potential splashes of solutions.[9] Standard safety glasses with side shields are insufficient.
-
Face Shield: When handling larger quantities (typically >25 g) or when there is a significant risk of splashing (e.g., during transfers or heating of solutions), a face shield must be worn in conjunction with chemical splash goggles.[9]
Hand Protection
The choice of glove material is critical for preventing skin absorption. For aromatic ketones, consider the following:
-
Nitrile Gloves: Suitable for handling the solid compound and for short-duration tasks with dilute solutions. Nitrile gloves provide good puncture resistance and protection against incidental contact.
-
Butyl or Viton® Gloves: For prolonged handling, working with concentrated solutions, or during procedures with a higher risk of immersion, more resistant gloves such as butyl rubber or fluoroelastomer (Viton®) are recommended due to their excellent resistance to ketones and aromatic solvents.[10]
Always double-glove when handling this compound. Inspect gloves for any signs of degradation or perforation before and during use. Change gloves immediately if they become contaminated.
Body Protection
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is the minimum requirement.
-
Chemical-Resistant Apron: When handling significant quantities or performing tasks with a high splash potential, a chemical-resistant apron should be worn over the lab coat.
-
Full-Body Protection: For large-scale operations or in the event of a significant spill, disposable chemical-resistant coveralls may be necessary.
Respiratory Protection
All handling of solid this compound should be performed within a certified chemical fume hood to minimize inhalation of airborne particles.[11]
-
If a fume hood is not available or engineering controls are insufficient: A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is required. All respirator users must be part of a respiratory protection program that includes medical clearance and fit testing, in compliance with OSHA 29 CFR 1910.134.
Operational Plans: Step-by-Step Protocols
Adherence to standardized procedures is paramount for safety. The following protocols detail the correct sequence for PPE usage and compound handling.
PPE Selection and Donning/Doffing Workflow
The following diagram outlines the decision-making process for selecting and using PPE when handling this compound.
Caption: PPE Selection and Donning/Doffing Workflow.
Disposal Plan
Proper disposal is a critical final step to prevent environmental contamination and accidental exposure.
-
Contaminated PPE:
-
Gloves: Dispose of contaminated gloves immediately in a designated hazardous waste container.
-
Disposable Lab Coats/Aprons: Place in a sealed bag and dispose of as solid chemical waste.
-
Reusable PPE: Clean and decontaminate reusable items like face shields and goggles according to your institution's safety protocols.
-
-
Chemical Waste:
-
Solid Waste: All unused this compound and any materials used for cleaning spills (e.g., absorbent pads) must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container for halogenated or non-halogenated organic waste, as appropriate.
-
Never dispose of this chemical down the drain.[2]
-
Summary of PPE Recommendations
For quick reference, the following table summarizes the required PPE for different laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid (<1 g) | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Required (in Fume Hood) |
| Weighing/Handling Solid (>1 g) | Goggles & Face Shield | Double Nitrile Gloves | Lab Coat | Required (in Fume Hood) |
| Preparing Solutions | Goggles & Face Shield | Double Nitrile or Butyl Gloves | Lab Coat & Chemical Apron | Required (in Fume Hood) |
| Running Reactions/Transfers | Goggles & Face Shield | Double Nitrile or Butyl Gloves | Lab Coat & Chemical Apron | Required (in Fume Hood) |
| Cleaning Glassware | Chemical Splash Goggles | Heavy-duty Nitrile or Butyl Gloves | Lab Coat | Not required if glassware is pre-rinsed in a fume hood |
| Spill Cleanup | Goggles & Face Shield | Double Butyl Gloves | Chemical-Resistant Coveralls | Required (Air-Purifying Respirator) |
By integrating these protocols into your daily laboratory practices, you establish a self-validating system of safety. Each step is designed not just to be followed, but to be understood, creating a culture of awareness and protection. Your commitment to these procedures is a commitment to your health and the success of your scientific endeavors.
References
-
MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]
-
Carl ROTH. (2025, March 10). Safety Data Sheet: Benzophenone. Retrieved from [Link]
-
Global Safety Management, Inc. (2015, March 19). Benzophenone - Safety Data Sheet. Retrieved from [Link]
-
University of California, Riverside. Personal Protective Equipment (PPE). Retrieved from [Link]
-
Redox. (2025, February 17). Safety Data Sheet Benzophenone. Retrieved from [Link]
-
Carl ROTH. Safety Data Sheet: Benzoyl chloride. Retrieved from [Link]
-
PubMed. (n.d.). Methodology for in situ protection of aldehydes and ketones using trimethylsilyl trifluoromethanesulfonate and phosphines: selective alkylation and reduction of ketones, esters, amides, and nitriles. Retrieved from [Link]
-
Therapeutic Goods Administration (TGA). Safety Review of Benzophenone. Retrieved from [Link]
-
MCR Safety. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]
Sources
- 1. fishersci.it [fishersci.it]
- 2. carlroth.com [carlroth.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. redox.com [redox.com]
- 7. tga.gov.au [tga.gov.au]
- 8. Parameters Influencing PPE for Protection Against Hazardous Substances | Ansell Norway [ansell.com]
- 9. mcrsafety.com [mcrsafety.com]
- 10. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. merckmillipore.com [merckmillipore.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
